Product packaging for 3-Allylrhodanine(Cat. No.:CAS No. 1457-47-2)

3-Allylrhodanine

Cat. No.: B075707
CAS No.: 1457-47-2
M. Wt: 173.3 g/mol
InChI Key: GYGUTBCTEJBRAN-UHFFFAOYSA-N
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Description

3-Allylrhodanine is a useful research compound. Its molecular formula is C6H7NOS2 and its molecular weight is 173.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 43395. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7NOS2 B075707 3-Allylrhodanine CAS No. 1457-47-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one
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InChI

InChI=1S/C6H7NOS2/c1-2-3-7-5(8)4-10-6(7)9/h2H,1,3-4H2
Source PubChem
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InChI Key

GYGUTBCTEJBRAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)CSC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H7NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60163140
Record name 3-Allylrhodanine
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Molecular Weight

173.3 g/mol
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CAS No.

1457-47-2
Record name 3-Allylrhodanine
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Foundational & Exploratory

3-Allylrhodanine: A Versatile Scaffold for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Allylrhodanine, a derivative of the rhodanine heterocyclic core, serves as a crucial building block in medicinal chemistry and drug discovery. Its versatile structure allows for extensive modification, leading to the development of potent and selective inhibitors for a wide array of biological targets. This guide provides a comprehensive overview of the research applications of this compound and its derivatives, with a focus on their roles as enzyme inhibitors in various therapeutic areas. The content herein details quantitative inhibitory data, experimental methodologies, and the underlying signaling pathways and mechanisms of action.

Core Applications in Research

The rhodanine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with numerous biological targets.[1] The introduction of an allyl group at the N-3 position often serves as a foundational step in the synthesis of more complex and potent derivatives. These compounds have been extensively investigated for their potential as:

  • Antidiabetic Agents: By inhibiting enzymes like aldose reductase, α-amylase, and α-glucosidase.[2][3]

  • Antibacterial Agents: Targeting critical bacterial enzymes such as enoyl-acyl carrier protein reductase (InhA).[4]

  • Anticancer Agents: Through the inhibition of protein kinases, topoisomerases, and signaling phosphatases like JNK-stimulating phosphatase-1 (JSP-1).[5]

  • Antiviral Agents: Notably as inhibitors of HIV-1 integrase.[6]

  • Anti-inflammatory Agents: By modulating inflammatory signaling pathways.

Quantitative Data Summary

The following tables summarize the inhibitory activities of various rhodanine derivatives, including those with the 3-allyl substructure, against key biological targets.

Table 1: Aldose Reductase (ALR2) and Aldehyde Reductase (ALR1) Inhibition

Compound IDR1 Substituent (at C5-benzylidene)R2 Substituent (at N3)ALR2 IC50 (µM)ALR1 IC50 (µM)Reference
3a 4-OH, 3-OCH3Acetamide-phenyl0.25 ± 0.045.38 ± 0.07[2][7]
3f 4-OCH3Acetamide-morpholine0.12 ± 0.012.18 ± 0.03[2][7]
Compound 9e N-methyl carbazole-2.82-[8]

Note: The specific derivatives in this table are based on rhodanine-3-acetamide and other rhodanine structures to illustrate the potency of the scaffold. Direct IC50 values for this compound itself are not commonly reported as it is primarily a synthetic intermediate.

Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

Compound IDBacterial StrainMIC (µM)Reference
Compound 33 Mycobacterium marinum0.21[4]
Compound 32 Enterococcus faecalis0.57[4]
Rh 2 Vancomycin-Resistant S. aureus (VRSA)4[9]
Rh 2 Methicillin-Resistant S. aureus (MRSA)4[9]
Rh 2 Vancomycin-Resistant Enterococcus (VRE)8[9]

Note: The compounds listed are rhodanine derivatives, highlighting the antibacterial potential of this chemical class.

Key Mechanisms of Action and Signaling Pathways

Inhibition of Aldose Reductase in the Polyol Pathway

In diabetic conditions, elevated glucose levels lead to its conversion to sorbitol by aldose reductase, a key enzyme in the polyol pathway. The accumulation of sorbitol is implicated in diabetic complications. Rhodanine derivatives, particularly those with a carboxylic acid moiety, are potent inhibitors of aldose reductase.

Aldose_Reductase_Inhibition Glucose High Glucose Aldose_Reductase Aldose Reductase (ALR2) Glucose->Aldose_Reductase Substrate Sorbitol Sorbitol Accumulation Diabetic_Complications Diabetic Complications (Neuropathy, Retinopathy) Sorbitol->Diabetic_Complications Aldose_Reductase->Sorbitol Catalyzes Rhodanine_Derivative This compound Derivative Rhodanine_Derivative->Aldose_Reductase Inhibits

Inhibition of Aldose Reductase by this compound Derivatives.
Targeting the JNK Signaling Pathway via JSP-1 Inhibition

The c-Jun N-terminal kinase (JNK) signaling pathway is involved in cellular responses to stress, inflammation, and apoptosis. JNK-stimulating phosphatase-1 (JSP-1) is a dual-specificity phosphatase that activates this pathway. Rhodanine-based compounds have been identified as inhibitors of JSP-1, thereby attenuating JNK signaling. This mechanism is of interest in cancer and inflammatory disease research.[5][10] Some research also suggests that targeting the JNK-interacting protein-1 (JIP1), a scaffold protein in the JNK pathway, can sensitize cancer cells to chemotherapy.[1][11][12][13]

JSP1_JNK_Inhibition cluster_upstream Upstream Signaling Stress_Stimuli Cellular Stress / Cytokines Upstream_Kinases Upstream Kinases (e.g., MKK4/7) Stress_Stimuli->Upstream_Kinases JNK JNK (c-Jun N-terminal Kinase) Upstream_Kinases->JNK Phosphorylates (Inactive) JSP1 JSP-1 (DUSP22) Phosphatase JSP1->JNK Dephosphorylates & Activates cJun c-Jun / AP-1 Transcription Factors JNK->cJun Phosphorylates Cellular_Response Apoptosis / Inflammation cJun->Cellular_Response Regulates Gene Expression Rhodanine_Derivative This compound Derivative Rhodanine_Derivative->JSP1 Inhibits

Mechanism of JNK Pathway Modulation by JSP-1 Inhibition.
Antibacterial Action through Inhibition of Enoyl-ACP Reductase (InhA)

InhA is a critical enzyme in the fatty acid synthesis (FAS-II) pathway of Mycobacterium tuberculosis, responsible for the synthesis of mycolic acids, which are essential components of the bacterial cell wall. This compound derivatives have been designed as direct inhibitors of InhA, bypassing the common resistance mechanisms to frontline drugs like isoniazid, which require metabolic activation.[4][8][14][15]

InhA_Inhibition_Workflow cluster_fas Mycobacterial Fatty Acid Synthesis (FAS-II) Enoyl_ACP Enoyl-ACP (Substrate) InhA InhA Enzyme (Enoyl-ACP Reductase) Enoyl_ACP->InhA Acyl_ACP Acyl-ACP (Product) InhA->Acyl_ACP Mycolic_Acid Mycolic Acid Synthesis Acyl_ACP->Mycolic_Acid Cell_Wall Bacterial Cell Wall Integrity Mycolic_Acid->Cell_Wall Bacterial_Death Bacterial Cell Death Cell_Wall->Bacterial_Death Disruption leads to Rhodanine_Derivative This compound Derivative Rhodanine_Derivative->InhA Direct Inhibition

Workflow of InhA Inhibition by this compound Derivatives.

Experimental Protocols

In Vitro Aldose Reductase (ALR2) Inhibition Assay

This protocol outlines a common spectrophotometric method for determining the ALR2 inhibitory activity of this compound derivatives.

Materials:

  • Human recombinant ALR2

  • NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced)

  • DL-glyceraldehyde (substrate)

  • Sodium phosphate buffer (e.g., 0.1 M, pH 6.2)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Reference inhibitor (e.g., Epalrestat or Sulindac)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare Reagent Solutions:

    • Prepare a stock solution of NADPH in buffer.

    • Prepare a stock solution of DL-glyceraldehyde in buffer.

    • Prepare serial dilutions of the test compounds and reference inhibitor in buffer. The final DMSO concentration should be kept low (e.g., <1%) to avoid affecting enzyme activity.

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add buffer, NADPH solution, ALR2 enzyme solution, and the test compound solution to each well.

    • Control Wells (No Inhibition): Add buffer, NADPH solution, ALR2 enzyme solution, and DMSO (vehicle control).

    • Blank Wells (No Enzyme): Add buffer, NADPH solution, test compound solution, but no enzyme.

  • Initiate the Reaction:

    • Pre-incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a few minutes.

    • Initiate the enzymatic reaction by adding the DL-glyceraldehyde substrate solution to all wells.

  • Measure Activity:

    • Immediately begin monitoring the decrease in absorbance at 340 nm over time using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADPH.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Rate of Test Well / Rate of Control Well)] x 100

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

Antibacterial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method for determining the MIC of this compound derivatives against bacterial strains.

Materials:

  • Bacterial strains (e.g., S. aureus, M. tuberculosis)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth, Middlebrook 7H9 for mycobacteria)

  • Test compounds dissolved in DMSO

  • Reference antibiotic (e.g., Gentamicin, Isoniazid)

  • Sterile 96-well microplates

  • Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

Procedure:

  • Prepare Compound Dilutions:

    • Perform serial two-fold dilutions of the test compounds and reference antibiotic in the broth medium directly in the 96-well plate.

  • Inoculate the Plate:

    • Add the standardized bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours (or longer for slow-growing bacteria like M. tuberculosis).

  • Determine MIC:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

    • Optionally, a viability indicator dye (e.g., resazurin) can be added to aid in the determination of the MIC.

Conclusion

This compound and its derivatives represent a highly valuable class of compounds in modern drug discovery and chemical biology research. Their synthetic tractability and ability to be tailored to inhibit a wide range of enzymes make them powerful tools for developing novel therapeutics for diabetes, infectious diseases, and cancer. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate further research and development in this promising area.

References

An In-depth Technical Guide to 3-Allylrhodanine: Chemical Structure and Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Allylrhodanine, a derivative of the rhodanine heterocyclic scaffold, serves as a versatile building block in medicinal chemistry and organic synthesis. Its unique chemical structure, featuring a reactive allyl group and a thiazolidine-4-one-2-thione core, allows for diverse functionalization, leading to the development of compounds with a wide array of biological activities. This technical guide provides a comprehensive overview of the chemical structure and physical properties of this compound, along with detailed experimental protocols for their determination, to support its application in research and drug development.

Chemical Structure

The structural attributes of this compound are fundamental to its chemical reactivity and its utility as a scaffold in the synthesis of bioactive molecules.

Chemical Name: 3-Allyl-2-thioxo-4-thiazolidinone[1][2]

Synonyms: 3-(2-Propen-1-yl)-2-thioxo-4-thiazolidinone, N-Allylrhodanine[2][3]

Molecular Structure:

Figure 1: Chemical structure of this compound.

Table 1: Chemical Identifiers and Molecular Properties

PropertyValueReference
IUPAC Name 3-Allyl-2-thioxo-4-thiazolidinone[1][2]
Molecular Formula C₆H₇NOS₂[1][2]
Molecular Weight 173.26 g/mol [1]
CAS Number 1457-47-2[1]
SMILES String C=CCN1C(=S)SCC1=O[1]
InChI Key GYGUTBCTEJBRAN-UHFFFAOYSA-N[1]

Physical Properties

The physical properties of this compound are crucial for its handling, formulation, and application in various experimental settings.

Table 2: Physical and Chemical Properties of this compound

PropertyValueReference
Appearance Light yellow to brown crystalline powder[4]
Melting Point 46-49 °C[1][4][5][6]
Boiling Point 139 °C at 6 mmHg[1][7]
Density 1.135 g/mL at 25 °C[1][8][7]
Solubility Soluble in organic solvents.
Flash Point 104.3 °C[7]

Experimental Protocols

This section provides detailed methodologies for the determination of the key physical properties of this compound.

Melting Point Determination

Objective: To determine the temperature range over which this compound transitions from a solid to a liquid.

Methodology: Capillary Method [1][5][9][10][11]

  • Sample Preparation: A small amount of finely powdered this compound is introduced into a capillary tube, which is sealed at one end. The tube is tapped gently to pack the sample to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. The assembly is then placed in a melting point apparatus (e.g., Thiele tube with heating oil or an automated digital instrument).

  • Heating: The apparatus is heated gradually, with the rate of heating slowed to 1-2 °C per minute as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.

  • Reporting: The melting point is reported as the range T1-T2. A narrow melting range is indicative of high purity.

Boiling Point Determination

Objective: To determine the temperature at which the vapor pressure of this compound equals the atmospheric pressure.

Methodology: Micro Boiling Point Determination [4][7][12][13][14]

  • Sample Preparation: A small amount of this compound (a few drops) is placed in a small test tube or a fusion tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with its open end submerged in the liquid.

  • Apparatus Setup: The test tube is attached to a thermometer and heated in a suitable heating bath (e.g., paraffin oil).

  • Heating: The bath is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Observation: The heating is discontinued when a steady stream of bubbles is observed. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.

  • Pressure Correction: Since the boiling point is pressure-dependent, the atmospheric pressure at the time of the experiment should be recorded. The observed boiling point can be corrected to the standard pressure (760 mmHg) if necessary.

Solubility Determination

Objective: To qualitatively or quantitatively determine the solubility of this compound in various solvents.

Methodology: Shake-Flask Method [2][6][8][15][16]

  • Qualitative Assessment:

    • A small, weighed amount of this compound (e.g., 10 mg) is placed in a test tube.

    • A small volume of the solvent to be tested (e.g., 1 mL) is added.

    • The mixture is agitated vigorously.

    • Observations are made to determine if the solid dissolves completely, partially, or not at all. This can be repeated with different solvents (e.g., water, ethanol, acetone, dichloromethane, hexane) to classify the compound's solubility.

  • Quantitative Assessment:

    • An excess amount of this compound is added to a known volume of the solvent in a sealed container.

    • The mixture is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • The saturated solution is then filtered to remove the undissolved solid.

    • A known volume of the filtrate is taken, and the solvent is evaporated.

    • The mass of the remaining solid is measured to determine the concentration of the saturated solution, thus quantifying the solubility.

Biological Activity and Signaling Pathway Inhibition

Rhodanine and its derivatives are known to exhibit a broad spectrum of biological activities, often through the inhibition of specific enzymes.[17][18] While a specific signaling pathway for this compound is not extensively characterized in the literature, rhodanine-containing compounds have been widely investigated as inhibitors of various protein kinases, which are crucial components of cellular signaling pathways.[5][8][15] For instance, many rhodanine derivatives have been shown to inhibit tyrosine kinases, which play a pivotal role in cell proliferation, differentiation, and survival.[5][15]

The diagram below illustrates a generic signaling pathway initiated by a growth factor and mediated by a receptor tyrosine kinase (RTK), which can be inhibited by rhodanine derivatives.

SignalingPathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds to P1 Phosphorylation RTK->P1 Dimerization & Autophosphorylation Signaling_Cascade Downstream Signaling Cascade (e.g., MAPK/ERK pathway) P1->Signaling_Cascade Activates Transcription_Factors Activation of Transcription Factors Signaling_Cascade->Transcription_Factors Leads to Cellular_Response Cellular Response (Proliferation, Survival, etc.) Transcription_Factors->Cellular_Response Induces Rhodanine_Derivative Rhodanine Derivative (e.g., this compound) Rhodanine_Derivative->P1 Inhibits

Figure 2: Generic Tyrosine Kinase Signaling Pathway Inhibition by a Rhodanine Derivative.

This diagram illustrates that the binding of a growth factor to its receptor tyrosine kinase (RTK) on the cell surface triggers a signaling cascade, ultimately leading to a cellular response. Rhodanine derivatives can act as inhibitors at the phosphorylation step, thereby blocking the downstream signaling and the resulting cellular effects. This mechanism is a key area of investigation for the development of novel therapeutic agents.

Conclusion

This compound is a valuable heterocyclic compound with well-defined chemical and physical properties. Its utility as a scaffold in the synthesis of biologically active molecules is well-established. This guide provides essential technical information and standardized protocols to facilitate its use in research and development. Further investigation into the specific molecular targets and signaling pathways modulated by this compound and its derivatives will continue to be a promising area for the discovery of new therapeutic agents.

References

The Dual Nature of 3-Allylrhodanine: A Technical Guide to its Inhibitory Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Allylrhodanine, a derivative of the rhodanine heterocyclic core, has garnered attention for its potential as an inhibitor in various biological systems. This technical guide provides an in-depth analysis of its mechanism of action, with a particular focus on its role as an anti-virulence agent through the inhibition of bacterial quorum sensing. However, it is imperative to approach this compound and other rhodanine derivatives with a critical perspective, as they are widely recognized as Pan-Assay Interference Compounds (PAINS).[1][2][3] This document will dissect both the potential specific inhibitory pathways and the non-specific activities that characterize this class of molecules, offering detailed experimental protocols and visual guides to aid researchers in their evaluation.

Introduction: The Rhodanine Scaffold and the PAINS Caveat

Rhodanine and its derivatives are a class of sulfur-containing heterocyclic compounds that are frequently identified as "hits" in high-throughput screening (HTS) campaigns.[1] Their structure, featuring a thiazolidinone ring, lends itself to various chemical modifications, leading to a broad spectrum of reported biological activities, including antimicrobial, antiviral, and anticancer properties.[4][5]

However, the rhodanine core is a well-documented PAINS alert.[1][2][3] PAINS are compounds that tend to produce false-positive results in biochemical assays through a variety of non-specific mechanisms.[2][3] These can include:

  • Aggregation: Forming aggregates that non-specifically sequester and inhibit enzymes.

  • Reactivity: Acting as Michael acceptors or reacting with nucleophilic residues, such as cysteine, on proteins, leading to covalent modification and non-specific inhibition.[1][6]

  • Assay Interference: Possessing inherent properties like color or fluorescence that interfere with optical detection methods used in many assays.[1]

Therefore, any investigation into the inhibitory activity of this compound must be accompanied by rigorous control experiments to rule out these potential artifacts.

Mechanism of Action: Inhibition of Bacterial Quorum Sensing

Despite the concerns related to non-specific activity, evidence suggests that rhodanine derivatives can act as inhibitors of bacterial communication systems known as quorum sensing (QS). QS is a cell-density-dependent signaling mechanism that bacteria, such as the opportunistic pathogen Pseudomonas aeruginosa, use to coordinate collective behaviors, including the expression of virulence factors and biofilm formation.[7][8] By disrupting QS, these compounds can function as anti-virulence agents, disarming pathogens rather than killing them, which may exert less selective pressure for the development of resistance.[7]

P. aeruginosa possesses a complex, hierarchical QS network, with the Las and Rhl systems being primary regulators, and the Pseudomonas Quinolone Signal (PQS) system acting as an interconnecting component.[7][8] These systems rely on transcriptional regulator proteins (e.g., LasR, RhlR, PqsR) that bind to specific autoinducer molecules. The resulting complex then activates the expression of target genes, including those for virulence factors like elastase (LasB) and pyocyanin.[9][10][11]

This compound and its derivatives are thought to inhibit QS by acting as antagonists to the regulator proteins, particularly LasR and PqsR. They may compete with the native autoinducer molecules for binding to the receptor's ligand-binding pocket, thereby preventing its activation and subsequent gene expression.[6][7][12]

Signaling Pathway Diagram

The following diagram illustrates the hierarchical quorum-sensing cascade in P. aeruginosa and the putative points of inhibition by this compound.

QuorumSensing_Inhibition cluster_bacterium Pseudomonas aeruginosa LasI LasI C12_HSL 3-oxo-C12-HSL LasI->C12_HSL synthesizes LasR LasR LasR_complex LasR:HSL Complex LasR->LasR_complex C12_HSL->LasR binds RhlR RhlR LasR_complex->RhlR activates PqsR PqsR LasR_complex->PqsR activates Virulence Virulence Factors (Elastase, Pyocyanin, Biofilm Formation) LasR_complex->Virulence activates RhlI RhlI C4_HSL C4-HSL RhlI->C4_HSL synthesizes RhlR_complex RhlR:HSL Complex RhlR->RhlR_complex C4_HSL->RhlR binds RhlR_complex->Virulence activates PqsR_complex PqsR:PQS Complex PqsR->PqsR_complex PQS_signal PQS PQS_signal->PqsR binds PqsR_complex->RhlR activates PqsR_complex->Virulence activates Allylrhodanine This compound Allylrhodanine->LasR inhibits Allylrhodanine->PqsR inhibits Experimental_Workflow cluster_assays Virulence & Biofilm Assays start Start: P. aeruginosa Culture treatment Treat with this compound (Concentration Gradient + Vehicle Control) start->treatment incubation Incubate (37°C, 18-24h) treatment->incubation supernatant1 Collect Cell-Free Supernatant incubation->supernatant1 supernatant2 Collect Supernatant wash_planktonic Wash Planktonic Cells ecr_assay Perform Elastin-Congo Red (ECR) Assay supernatant1->ecr_assay read_elastase Read Absorbance (495 nm) ecr_assay->read_elastase analysis Data Analysis: Calculate % Inhibition & IC₅₀ read_elastase->analysis extraction Chloroform/HCl Extraction supernatant2->extraction read_pyocyanin Read Absorbance (520 nm) extraction->read_pyocyanin read_pyocyanin->analysis stain_cv Stain with Crystal Violet (CV) wash_planktonic->stain_cv solubilize Solubilize CV stain_cv->solubilize read_biofilm Read Absorbance (570 nm) solubilize->read_biofilm read_biofilm->analysis

References

Biological Activity of Novel 3-Allylrhodanine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rhodanine scaffold, a five-membered heterocyclic motif, has long been recognized as a "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of pharmacological activities, leading to the development of numerous compounds with therapeutic potential. Among these, 3-allylrhodanine derivatives have emerged as a particularly promising class, exhibiting a range of biological effects including anticancer, antimicrobial, and enzyme-inhibitory activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and structure-activity relationships of novel this compound derivatives, with a focus on quantitative data and detailed experimental protocols.

Synthesis of this compound Derivatives

The primary synthetic route to 3-allyl-5-arylidenrhodanine derivatives is the Knoevenagel condensation. This reaction typically involves the condensation of this compound with a substituted aromatic aldehyde in the presence of a catalyst and a suitable solvent.

A general synthetic procedure involves refluxing a mixture of this compound, an appropriate aldehyde, and a catalyst such as anhydrous sodium acetate in a solvent like glacial acetic acid. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is typically isolated by filtration, washed, and may be further purified by recrystallization.[1][2]

Biological Activities and Quantitative Data

The diverse biological activities of this compound derivatives are attributed to their ability to interact with various biological targets. The following sections summarize the key findings and present the quantitative data in a structured format.

Anticancer Activity

Several novel this compound derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The primary mechanism of action for some of these compounds involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.[3] The anticancer activity is often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.

Compound IDCancer Cell LineIC50 (µM)Reference
I20A549 (Lung)7.0 - 20.3[3]
I20PC-3 (Prostate)7.0 - 20.3[3]
I20HepG2 (Liver)7.0 - 20.3[3]
2b2A549 (Lung)55.8 µg/mL[2][4][5]
24 MCF-7 (Breast)>100 µg/mL (82.5% inhibition)[6]
19 MCF-7 (Breast)10 µg/mL (81% inhibition)[6]
25 A549 (Lung)0.8[6]
25 H460 (Lung)1.3[6]
25 HT29 (Colon)2.8[6]
Antimicrobial Activity

This compound derivatives have also shown promise as antimicrobial agents, particularly against Gram-positive bacteria and mycobacteria.[7][8] The minimum inhibitory concentration (MIC) is a key parameter used to quantify their antimicrobial efficacy and is typically determined using the broth microdilution method.

Compound IDMicroorganismMIC (µM)Reference
N-(4-Chlorophenyl)-2-[5-(2-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]acetamideMycobacterium tuberculosis8 - 16[8]
2-[5-(2-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]acetic acidsNon-tuberculous mycobacteria≥ 32[8]
4-(trifluoromethyl)phenyl 2-(4-oxo-2-thioxothiazolidin-3-yl)acetateMethicillin-resistant Staphylococcus aureus (MRSA)≥ 15.62[8]
10a ((Z)-5-((quinoxalin-3-yl) methylene) thiazolidine-2, 4-dione)Fungi, Gram-positive and Gram-negative bacteria0.25 - 8 µg/mL[9][10]
10b ((Z)- 5- ((quinoxalin-3-yl) methylene)-2-thioxothiazolidin-one)Fungi, Gram-positive and Gram-negative bacteria0.5 - 16 µg/mL[9]
Enzyme Inhibition

The rhodanine scaffold is a known inhibitor of various enzymes, and this compound derivatives have been explored for their potential to modulate the activity of enzymes implicated in diseases such as diabetes and cancer.

Compound IDTarget EnzymeIC50 (µM)Reference
5e PRL-30.9[11]
3f Aldose Reductase (ALR2)0.12 ± 0.01[12][13]
3a Aldose Reductase (ALR2)0.25 ± 0.04[12]
3f Aldehyde Reductase (ALR1)2.18 ± 0.03[12]
3c Aldehyde Reductase (ALR1)2.38 ± 0.02[12]
6g Aldose Reductase (ALR2)0.04[14]
6e Aldose Reductase (ALR2)0.06[14]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation and advancement of research findings. This section outlines the methodologies for key biological assays.

General Synthesis of 3-Allyl-5-arylidenrhodanine Derivatives

A mixture of this compound (1 equivalent), a substituted aromatic aldehyde (1-1.25 equivalents), and anhydrous sodium acetate (1 equivalent) is refluxed in glacial acetic acid for a specified period (e.g., 5 hours).[1] The reaction is monitored by TLC. After cooling, the crystalline product is collected by filtration, washed successively with water, ethanol, and diethyl ether, and then dried. Characterization of the synthesized compounds is performed using spectroscopic techniques such as IR, 1H NMR, and 13C NMR, as well as elemental analysis.[1]

Anticancer Activity: MTT Assay
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a defined period (e.g., 24, 48, or 72 hours).[15]

  • MTT Addition: MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Antimicrobial Activity: Broth Microdilution Method
  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compounds are serially diluted in a suitable broth medium in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[9]

Enzyme Inhibition Assay (General Protocol)
  • Enzyme and Substrate Preparation: Solutions of the target enzyme and its specific substrate are prepared in an appropriate buffer.

  • Inhibitor Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

  • Assay Reaction: The enzyme, inhibitor, and substrate are mixed in a specific order in a microplate well. The reaction is initiated by the addition of either the enzyme or the substrate.

  • Detection: The enzyme activity is measured by monitoring the change in absorbance or fluorescence over time using a plate reader.

  • IC50 Calculation: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration. For carbonic anhydrase inhibitors, preincubation of the enzyme and inhibitor may be required.[16]

Visualizations: Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_synthesis Synthesis and Characterization cluster_bioassay Biological Evaluation cluster_data Data Analysis start This compound + Substituted Aldehyde synthesis Knoevenagel Condensation start->synthesis purification Purification (Filtration, Recrystallization) synthesis->purification characterization Spectroscopic Analysis (NMR, IR, MS) purification->characterization anticancer Anticancer Assays (e.g., MTT) characterization->anticancer Test Compounds antimicrobial Antimicrobial Assays (e.g., Broth Microdilution) characterization->antimicrobial enzyme Enzyme Inhibition Assays characterization->enzyme ic50 IC50 Determination anticancer->ic50 mic MIC Determination antimicrobial->mic enzyme->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar mic->sar

Caption: General experimental workflow for the synthesis and biological evaluation of this compound derivatives.

anticancer_mechanism compound This compound Derivative tubulin Tubulin Polymerization/Depolymerization compound->tubulin Inhibition microtubule Microtubule Dynamics Disruption tubulin->microtubule mitosis Mitotic Arrest microtubule->mitosis apoptosis Apoptosis (Programmed Cell Death) mitosis->apoptosis cell_death Cancer Cell Death apoptosis->cell_death

Caption: Postulated mechanism of anticancer activity for certain this compound derivatives.

sar_logic rhodanine Rhodanine Core 3-Allyl Group 5-Arylidene Substituent activity Biological Activity rhodanine:f2->activity Modulates Potency and Selectivity

Caption: Logical relationship in the structure-activity relationship (SAR) of this compound derivatives.

References

The Role of 3-Allylrhodanine in Drug Discovery and Development: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synthesis of 3-Allylrhodanine Derivatives

The most prevalent method for the synthesis of bioactive this compound derivatives is the Knoevenagel condensation.[3] This reaction involves the condensation of this compound with a variety of aromatic or heteroaromatic aldehydes to yield 5-arylidene-3-allylrhodanine derivatives.

General Experimental Protocol: Knoevenagel Condensation

A common procedure for the Knoevenagel condensation of this compound is as follows:

  • To a solution of this compound (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid, add the desired aromatic aldehyde (1-1.2 equivalents) and a catalytic amount of a base like piperidine or anhydrous sodium acetate.[4][5]

  • The reaction mixture is then refluxed for a period ranging from a few hours to overnight, with the progress of the reaction monitored by thin-layer chromatography (TLC).[4]

  • Upon completion of the reaction, the mixture is cooled to room temperature, and the precipitated product is collected by filtration.

  • The crude product is washed with a suitable solvent (e.g., cold ethanol or water) to remove any unreacted starting materials and catalyst.

  • Further purification of the product can be achieved by recrystallization from an appropriate solvent to afford the pure 5-arylidene-3-allylrhodanine derivative.

The reaction conditions, including the choice of solvent, catalyst, and reaction temperature, can be optimized to improve the yield and purity of the desired product.

Biological Activities and Therapeutic Potential

This compound derivatives have demonstrated a wide array of biological activities, including anticancer, antibacterial, and antiviral properties. The subsequent sections will delve into these activities, presenting quantitative data and outlining the mechanisms of action where they have been elucidated.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of this compound derivatives against a panel of human cancer cell lines. The mechanism of action for their anticancer properties is often attributed to the inhibition of various cellular targets, including protein tyrosine phosphatases and kinases, as well as the induction of apoptosis.[6][7]

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
3-Allyl-5-(4-methoxybenzylidene)rhodanineA549 (Lung)43.6[8]
3-Allyl-5-(4-N,N-dimethylaminobenzylidene)rhodanineA2780 (Ovarian)4.4[5]
3-Allyl-5-(4-N,N-dimethylaminobenzylidene)rhodanineA2780cisR (Ovarian)3.3[5]
Rhodanine-containing sorafenib analogA549 (Lung)0.8[5]
Rhodanine-containing sorafenib analogH460 (Lung)1.3[5]
Rhodanine-containing sorafenib analogHT29 (Colon)2.8[5]
3-(4-Arylmethylamino)butyl-5-arylidene-rhodanineHuH7 D12 (Liver)< 10[5]
3-(4-Arylmethylamino)butyl-5-arylidene-rhodanineHaCat (Keratinocyte)< 10[5]
3-(4-Arylmethylamino)butyl-5-arylidene-rhodanineMDA-MBD 231 (Breast)< 10[5]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[2][6][9]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[2] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Antibacterial Activity

This compound derivatives have shown promising activity against a range of bacterial pathogens, including multidrug-resistant strains.[10][11] Their mechanisms of action often involve the inhibition of essential bacterial enzymes.

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
3-Allyl-5-(substituted benzylidene)rhodanineStaphylococcus aureus1.95 - 15.6[12]
3-Allyl-5-(substituted benzylidene)rhodanineMicrococcus luteus1.95 - 7.8[12]
3-Allyl-5-(substituted benzylidene)rhodanineBacillus subtilis1.95 - 15.6[12]
Rhodanine-3-propionic acid derivativesGram-positive bacteria-[13]
Rhodanine derivative 33Mycobacterium marinum0.21 µM[12]
Rhodanine derivative 32Enterococcus faecalis0.57 µM[12]

Note: MIC values can vary depending on the specific derivative and bacterial strain.

DltA_Inhibition cluster_Bacterial_Cell Bacterial Cell cluster_Inhibition Inhibition by this compound Derivative D_Alanine D-Alanine DltA DltA Enzyme D_Alanine->DltA DltC DltC (Carrier Protein) DltA->DltC Activates Disrupted_Cell_Wall Disrupted Cell Wall (Bactericidal Effect) D_Alanyl_DltC D-Alanyl-DltC DltC->D_Alanyl_DltC Carries D-Ala Teichoic_Acids Teichoic Acids (Cell Wall) D_Alanyl_DltC->Teichoic_Acids Transfers D-Ala Modified_Teichoic_Acids D-Alanylated Teichoic Acids Teichoic_Acids->Modified_Teichoic_Acids Cell_Wall_Integrity Cell_Wall_Integrity Modified_Teichoic_Acids->Cell_Wall_Integrity Maintains 3_Allylrhodanine This compound Derivative 3_Allylrhodanine->DltA Inhibits

Mechanism of DltA inhibition by this compound derivatives.
Antiviral Activity

This compound derivatives have also been investigated for their antiviral properties, with notable activity against viruses such as the Human Immunodeficiency Virus (HIV).[14]

Compound/DerivativeVirusCell LineEC50Reference
Rhodanine derivative 2HIV-1 (AD8)TZM-bl6.9 nM[9]
Rhodanine derivative 1HIV-1 (NL4.3)TZM-bl~50 nM[9]
Rhodanine derivativeHSV-2VeroNanomolar range[9]

Note: EC50 (half-maximal effective concentration) values can be influenced by the specific viral strain, cell line, and assay conditions.

HIV_Integrase_Inhibition cluster_HIV_Replication HIV Replication Cycle cluster_Inhibition Inhibition by Rhodanine Derivative Viral_RNA Viral RNA Reverse_Transcription Reverse Transcription Viral_RNA->Reverse_Transcription Viral_DNA Viral DNA Reverse_Transcription->Viral_DNA HIV_Integrase HIV-1 Integrase Viral_DNA->HIV_Integrase Integration Integration into Host DNA HIV_Integrase->Integration Provirus Provirus Integration->Provirus Blocked_Replication Blocked Viral Replication Viral_Replication Viral Replication Provirus->Viral_Replication Rhodanine_Derivative Rhodanine Derivative Rhodanine_Derivative->HIV_Integrase Inhibits

Mechanism of HIV-1 integrase inhibition by rhodanine derivatives.

Experimental Workflows in Drug Discovery

The discovery and development of this compound-based drugs typically follow a structured workflow, starting from initial screening to lead optimization.

Drug_Discovery_Workflow Start Start: Target Identification and Validation Library_Synthesis Library Synthesis of This compound Derivatives Start->Library_Synthesis HTS High-Throughput Screening (HTS) Library_Synthesis->HTS Hit_Identification Hit Identification HTS->Hit_Identification Hit_Identification->Library_Synthesis Inactive Hit_to_Lead Hit-to-Lead Optimization (SAR Studies) Hit_Identification->Hit_to_Lead Active Hits Lead_Candidate Lead Candidate Selection Hit_to_Lead->Lead_Candidate Lead_Candidate->Hit_to_Lead Suboptimal Preclinical Preclinical Studies (In vivo efficacy, ADMET) Lead_Candidate->Preclinical Promising Lead Clinical_Trials Clinical Trials Preclinical->Clinical_Trials Safe & Efficacious End New Drug Clinical_Trials->End

A generalized workflow for the discovery of this compound-based drugs.

Conclusion

This compound represents a valuable and versatile scaffold in the field of drug discovery. Its synthetic tractability, coupled with the diverse biological activities of its derivatives, underscores its potential for the development of novel therapeutics for a range of diseases, including cancer, bacterial infections, and viral illnesses. The data and protocols presented in this guide offer a solid foundation for researchers to explore the full therapeutic potential of this promising class of compounds. Continued investigation into the structure-activity relationships and mechanisms of action of this compound derivatives will undoubtedly pave the way for the discovery of next-generation medicines. However, it is crucial to conduct thorough investigations to rule out non-specific activity and pan-assay interference to ensure the successful translation of these compounds into clinical candidates.

References

Potential Therapeutic Targets for 3-Allylrhodanine-Based Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rhodanine scaffold, a five-membered heterocyclic moiety, has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. Its derivatives, including 3-allylrhodanine-based compounds, are actively being investigated for their potential to modulate various therapeutic targets. This technical guide provides an in-depth overview of the key molecular targets of these compounds, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Antibacterial Targets

Rhodanine derivatives have shown promising activity against a range of bacteria, including multidrug-resistant strains.[1][2] Key molecular targets identified in the literature include enzymes essential for bacterial survival and pathogenesis.

D-alanyl Carrier Protein Ligase (DltA) and Nucleoside Diphosphate Kinase (NDK)

Certain 3-allyl-5-(4-arylazo)-2-thioxothiazolidine-4-one derivatives have been investigated for their inhibitory activity against D-alanyl carrier protein ligase (DltA) and nucleoside diphosphate kinase (NDK).[3] DltA is involved in the D-alanylation of teichoic acids in Gram-positive bacteria, a process that modulates the net charge of the cell wall and contributes to resistance against cationic antimicrobial peptides. NDK is a housekeeping enzyme responsible for the synthesis of nucleoside triphosphates, other than ATP.

A study involving in silico screening suggested that a specific this compound derivative (HL3) exhibited strong binding to both DltA from Bacillus cereus and NDK from Staphylococcus aureus.[3] This compound demonstrated significant antimicrobial activity against B. cereus and S. aureus, inducing malformed and incompletely separated cells with ruptured cell walls.[3]

DNA Gyrase B

By incorporating features of quinolone antibiotics, rhodanine derivatives have been designed to target DNA Gyrase B, an essential enzyme for bacterial DNA replication. One potent compound, Cy14, exhibited an IC50 of 10 nM against DNA Gyrase B, demonstrating the potential for developing broad-spectrum antibacterial agents.[4]

Table 1: Antibacterial Activity of Selected Rhodanine Derivatives

CompoundTargetOrganismActivityReference
HL3DltA, NDKBacillus cereus, Staphylococcus aureusSignificant antimicrobial activity[3]
Cy14DNA Gyrase BMycobacterium tuberculosisIC50 = 10 nM[4]
Compounds 69-74Not specifiedMRSA, QRSAMIC = 1 µg/mL[2]
Experimental Protocol: In Silico Screening of DltA and NDK Inhibition

A representative experimental workflow for in silico screening of potential inhibitors is outlined below. This process is crucial for the initial identification of compounds that are likely to interact with the target protein.

experimental_workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Molecular Docking cluster_analysis Post-Docking Analysis L1 3D Structure Generation of this compound Derivatives L2 Energy Minimization L1->L2 D2 Dock Ligands to Protein L2->D2 P1 Retrieve Crystal Structure (e.g., PDB) of DltA/NDK P2 Remove Water & Heteroatoms P1->P2 P3 Add Hydrogens & Assign Charges P2->P3 D1 Define Binding Site P3->D1 D1->D2 D3 Score & Rank Poses D2->D3 A1 Analyze Binding Interactions (H-bonds, hydrophobic, etc.) D3->A1 A2 Select Top Candidates for In Vitro Testing A1->A2

In silico screening workflow for inhibitor identification.

Antiviral Targets

The rhodanine scaffold has been identified in compounds with inhibitory activity against various viruses, including HIV.[5] The primary mechanism often involves the inhibition of key viral enzymes required for replication.

HIV-1 Integrase

Rhodanine-containing compounds have been identified as inhibitors of HIV-1 integrase, an enzyme essential for the integration of viral DNA into the host genome.[5] Structure-activity relationship (SAR) studies have shown that modifications to the aryl and alkylidene substructures of the rhodanine core can significantly influence the inhibitory potency against both the 3'-processing and strand transfer steps catalyzed by integrase.[5]

SARS-CoV-2 3CLpro and RdRp

While not specific to this compound, other heterocyclic compounds have been shown to target key enzymes of SARS-CoV-2, suggesting potential avenues for rhodanine derivatives. The 3C-like protease (3CLpro) and the RNA-dependent RNA polymerase (RdRp) are highly conserved and essential for viral replication, making them attractive drug targets.[6][7]

Table 2: Antiviral Activity of a Rhodanine Derivative

Compound ClassTargetVirusActivityReference
Rhodanine derivativesHIV-1 IntegraseHIV-1Inhibition of 3'-processing and strand transfer[5]

Anticancer Targets

The anticancer potential of rhodanine derivatives has been extensively explored, with several molecular targets and signaling pathways implicated in their mechanism of action.[8][9]

Protein Tyrosine Phosphatase of Regenerating Liver 3 (PRL-3)

PRL-3 is a phosphatase that is overexpressed in various metastatic cancers, making it a promising therapeutic target. A series of benzylidene rhodanine derivatives were synthesized and evaluated for their ability to inhibit PRL-3. Compound 5e from this series was identified as the most active, with an IC50 value of 0.9 µM in vitro.[10] This compound also demonstrated a reduction in cell invasion in a cell-based assay.[10]

Tubulin

Certain rhodanine-3-acetic acid derivatives have been shown to exhibit anticancer activity by disrupting microtubule dynamics.[11] These compounds were designed to combine the pharmacophores of a rhodanine scaffold, α,β-unsaturated ketones, and acrylamide derivatives. Several of these compounds displayed potent antiproliferative activity against various cancer cell lines, including A549 (lung), PC-3 (prostate), and HepG2 (liver).[11]

Tyrosine Kinases (VEGFR, EGFR, HER2)

Rhodanine-piperazine hybrids have been designed as potential inhibitors of key tyrosine kinases such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Human Epidermal Growth Factor Receptor 2 (HER2).[12] These kinases are crucial components of signaling pathways that regulate cell proliferation, survival, and angiogenesis, and their dysregulation is a hallmark of many cancers.

Table 3: Anticancer Activity of Selected Rhodanine Derivatives

CompoundTarget/Cell LineActivityReference
5ePRL-3IC50 = 0.9 µM[10]
38 A2780 (ovarian)IC50 = 4.4 µM[8][9]
38 A2780cisR (ovarian)IC50 = 3.3 µM[8][9]
19 MCF-7 (breast)81% growth inhibition at 10 µg/mL[8][9]
I20 A549, PC-3, HepG2IC50 values in the low micromolar range[11]
Signaling Pathway: Tyrosine Kinase Inhibition

The following diagram illustrates a simplified signaling pathway initiated by a growth factor and how rhodanine-based inhibitors can block this pathway at the receptor tyrosine kinase level.

signaling_pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->RTK Binds & Activates P1 Downstream Signaling Proteins (e.g., Ras, Raf, MEK, ERK) RTK->P1 Phosphorylates Inhibitor This compound Derivative Inhibitor->RTK Inhibits P2 Transcription Factors P1->P2 Activates P3 Gene Expression P2->P3 Regulates CellResponse Cell Proliferation, Survival, Angiogenesis P3->CellResponse

Inhibition of a generic tyrosine kinase signaling pathway.

Antidiabetic Targets

Rhodanine derivatives have been investigated for their potential in managing diabetes and its complications, primarily through the inhibition of key enzymes in glucose metabolism.[13][14]

Aldose Reductase (ALR2) and Aldehyde Reductase (ALR1)

Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the pathogenesis of diabetic complications.[15] The approved drug Epalrestat, a rhodanine-3-acetic acid derivative, is an aldose reductase inhibitor.[8][9] A series of 5-benzylidene rhodanine-3-acetamide derivatives have shown good inhibitory activity against both aldehyde reductase (ALR1) and aldose reductase (ALR2).[15] Notably, compound 3f was a potent ALR2 inhibitor with an IC50 of 0.12 µM.[15]

α-Glucosidase

α-Glucosidase is an enzyme located in the brush border of the small intestine that is responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. Inhibition of this enzyme can delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia. Several 5-arylidene-3-methylrhodanine derivatives have demonstrated potent α-glucosidase inhibitory activity, with compound 2b being approximately 19 times more potent than the standard drug acarbose.[16]

Table 4: Antidiabetic Activity of Selected Rhodanine Derivatives

CompoundTargetActivity (IC50)Reference
3a ALR20.25 ± 0.04 µM[15]
3f ALR20.12 ± 0.03 µM[15]
3c ALR12.38 ± 0.02 µM[15]
3f ALR12.18 ± 0.03 µM[15]
2b α-Glucosidase11.3 µM[16]
3'c α-Glucosidase12.4 µM[16]
3'd α-Glucosidase21.9 µM[16]
Acarbose (standard)α-Glucosidase214.5 µM[16]
Experimental Protocol: α-Glucosidase Inhibition Assay

The following provides a generalized protocol for assessing the in vitro inhibitory activity of this compound-based compounds against α-glucosidase.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Test compounds (this compound derivatives)

  • Acarbose (positive control)

  • Phosphate buffer (pH 6.8)

  • Sodium carbonate (Na2CO3)

  • 96-well microplate reader

Procedure:

  • Prepare solutions of the test compounds and acarbose in a suitable solvent (e.g., DMSO) at various concentrations.

  • In a 96-well plate, add a specific volume of the α-glucosidase solution in phosphate buffer to each well.

  • Add the test compound or acarbose solution to the respective wells and incubate for a predefined period (e.g., 10 minutes) at a specific temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding the pNPG substrate solution to each well.

  • Incubate the plate for another set period (e.g., 20 minutes) at the same temperature.

  • Stop the reaction by adding a sodium carbonate solution.

  • Measure the absorbance of the yellow-colored p-nitrophenol released at a specific wavelength (e.g., 405 nm) using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compounds.

  • Determine the IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the enzyme activity, by plotting the percentage of inhibition against the inhibitor concentration.

Conclusion

This compound-based compounds and the broader class of rhodanine derivatives represent a versatile scaffold for the development of novel therapeutic agents. The ability of these compounds to interact with a diverse range of biological targets, including bacterial and viral enzymes, key proteins in cancer signaling pathways, and enzymes involved in diabetic complications, underscores their significant potential in drug discovery. Further exploration of the structure-activity relationships and optimization of the rhodanine core are likely to yield potent and selective inhibitors for a variety of diseases. The detailed experimental protocols and pathway visualizations provided in this guide serve as a valuable resource for researchers dedicated to advancing these promising compounds towards clinical applications.

References

In-Depth Technical Guide to 3-Allylrhodanine: Chemical Properties, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Allylrhodanine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document details its chemical identifiers, a key synthetic protocol, and explores its role as a modulator of important biological signaling pathways.

Core Chemical Identifiers of this compound

This compound, a derivative of the rhodanine scaffold, is characterized by the presence of an allyl group at the N-3 position of the thiazolidine ring. Its fundamental chemical and physical properties are summarized in the table below, providing a quick reference for researchers.

Identifier TypeValue
CAS Number 1457-47-2[1][2][3][4]
IUPAC Name 3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one
Synonyms 3-Allyl-2-thioxo-4-thiazolidinone, this compound
Chemical Formula C6H7NOS2[1]
Molecular Weight 173.26 g/mol [1]
PubChem CID 73823
SMILES String C=CCN1C(=S)SCC1=O
InChI Key GYGUTBCTEJBRAN-UHFFFAOYSA-N
Appearance Light yellow to brown crystalline solid[4]
Melting Point 46-48 °C[1]
Boiling Point 139 °C at 6 mmHg[1]

Experimental Protocols: Synthesis of this compound Derivatives

The versatile rhodanine core, particularly the active methylene group at the C-5 position, allows for a variety of chemical modifications. A cornerstone reaction for the derivatization of this compound is the Knoevenagel condensation, which is widely employed to introduce diverse functionalities, leading to a broad spectrum of biologically active molecules.

Knoevenagel Condensation for the Synthesis of 5-Aryliden-3-allylrhodanine Derivatives

This protocol outlines a general procedure for the Knoevenagel condensation of this compound with an aromatic aldehyde.

Objective: To synthesize a 5-aryliden-3-allylrhodanine derivative.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., 4-nitrobenzaldehyde)

  • Anhydrous sodium acetate

  • Glacial acetic acid

  • Ethanol

  • Diethyl ether

  • Standard laboratory glassware for reflux and filtration

Procedure:

  • In a round-bottom flask, combine this compound (1.0 equivalent), the desired aromatic aldehyde (1.0-1.2 equivalents), and anhydrous sodium acetate (1.0 equivalent).

  • Add glacial acetic acid to the flask to serve as the solvent and catalyst.

  • Fit the flask with a reflux condenser and heat the mixture to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • The product will typically precipitate out of the solution. Collect the solid product by vacuum filtration.

  • Wash the collected solid sequentially with water, cold ethanol, and diethyl ether to remove any unreacted starting materials and impurities.

  • Dry the purified product under vacuum.

Characterization: The structure and purity of the synthesized derivative should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Biological Significance and Signaling Pathways

Rhodanine and its derivatives, including this compound, are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets. These compounds have been extensively investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents. Their mechanism of action often involves the inhibition of key enzymes in cellular signaling pathways.

Inhibition of PRL-3 and its Impact on Cancer Metastasis

One of the notable targets of rhodanine derivatives is the Protein Tyrosine Phosphatase of Regenerating Liver 3 (PRL-3). PRL-3 is overexpressed in various metastatic cancers and plays a crucial role in promoting cell migration, invasion, and metastasis. Rhodanine-based inhibitors have been shown to effectively block the enzymatic activity of PRL-3.

The diagram below illustrates the signaling pathway through which PRL-3 promotes cancer cell motility and how rhodanine derivatives can intervene. Overexpressed PRL-3 is thought to dephosphorylate and activate substrates that lead to the activation of the Rho family of small GTPases, such as RhoA and RhoC. These GTPases, in turn, activate their downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK). Activated ROCK promotes the phosphorylation of myosin light chain (MLC), leading to increased actin-myosin contractility, stress fiber formation, and ultimately, enhanced cell migration and invasion. Rhodanine-based inhibitors of PRL-3 block this cascade at its origin, thereby preventing the downstream events that drive metastasis.

PRL3_Signaling_Pathway cluster_membrane cluster_cytoplasm PRL3 PRL-3 (Phosphatase) RhoGTPases Rho Family GTPases (e.g., RhoA, RhoC) PRL3->RhoGTPases Activates ROCK ROCK (Rho Kinase) RhoGTPases->ROCK Activates pMLC Phosphorylated Myosin Light Chain (p-MLC) ROCK->pMLC Phosphorylates CellMotility Cell Motility & Invasion pMLC->CellMotility Promotes Rhodanine Rhodanine Derivative (e.g., this compound derivative) Rhodanine->PRL3 Inhibits

PRL-3 signaling pathway and its inhibition by rhodanine derivatives.

The development of potent and selective PRL-3 inhibitors based on the this compound scaffold represents a promising therapeutic strategy for combating metastatic cancer. Further research in this area is focused on optimizing the structure of these inhibitors to enhance their efficacy and pharmacokinetic properties.

References

The Enduring Versatility of the Rhodanine Scaffold: A Comprehensive Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rhodanine scaffold, a privileged heterocyclic motif, continues to be a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth review of rhodanine and its derivatives, focusing on their synthesis, therapeutic applications, and mechanisms of action. Quantitative data are presented in structured tables for comparative analysis, detailed experimental protocols for key assays are provided, and crucial signaling pathways and workflows are visualized using Graphviz diagrams.

Synthesis of Rhodanine Derivatives: The Knoevenagel Condensation

A fundamental and widely employed method for the synthesis of 5-substituted rhodanine derivatives is the Knoevenagel condensation. This reaction involves the condensation of an aldehyde or ketone with a compound possessing an active methylene group, such as rhodanine or its N-substituted analogs, typically in the presence of a basic catalyst.

Experimental Protocol: Synthesis of 5-Benzylidene Rhodanine Derivatives via Knoevenagel Condensation

This protocol outlines a general procedure for the synthesis of 5-benzylidene rhodanine derivatives.[1][2][3]

Materials:

  • Rhodanine (or N-substituted rhodanine) (1.0 eq)

  • Substituted benzaldehyde (1.0-1.2 eq)

  • Basic catalyst (e.g., piperidine, sodium acetate, ammonium acetate, or an ionic liquid like Di-Isopropyl Ethyl Ammonium Acetate - DIPEAc)

  • Solvent (e.g., ethanol, acetic acid, or solvent-free)

  • Glacial acetic acid (for reactions using sodium acetate)

  • Hydrochloric acid (for work-up)

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve rhodanine (1.0 eq) and the substituted benzaldehyde (1.0-1.2 eq) in the chosen solvent.

  • Catalyst Addition: Add a catalytic amount of the selected base. If using sodium acetate, an equimolar amount of glacial acetic acid is also added.

  • Reaction: Heat the mixture to reflux (typically 80-100°C) and stir for 2-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). For solvent-free conditions with DIPEAc, the reaction can proceed at room temperature.

  • Work-up: After completion, cool the reaction mixture to room temperature. If the product precipitates, collect it by vacuum filtration. If not, pour the mixture into ice-cold water and acidify with dilute hydrochloric acid to induce precipitation.

  • Purification: Collect the crude product by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Recrystallization: Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the pure 5-benzylidene rhodanine derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Therapeutic Applications and Biological Activities

Rhodanine derivatives have been extensively investigated for a wide array of therapeutic applications, including anticancer, antimicrobial, and antidiabetic activities.

Anticancer Activity

Rhodanine-based compounds have emerged as potent anticancer agents, exhibiting cytotoxicity against various cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis and the inhibition of key enzymes involved in cancer progression.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
5-benzilidene-3-ethyl rhodanine (BTR-1)CEM (Leukemia)<10[4]
KSK05014HT-29 (Colon)Not specified[5]
Benzimidazole-rhodanine conjugatesHeLa, A549, Raji, PC-3, MDA-MB-201, HL-60Potent inhibition at 10 µM[6]
3-aryl-rhodanine benzoic acid derivatives (33 and 41)MDA-MB-231, K562, PC-3Submicromolar Ki values against Bcl-2[7]

A primary mechanism by which rhodanine derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This is often mediated through the intrinsic mitochondrial pathway, which is tightly regulated by the Bcl-2 family of proteins.[5][7][8][9]

cluster_0 Rhodanine Derivative Action cluster_1 Apoptotic Signaling Pathway Rhodanine_Derivative Rhodanine Derivative Bcl2_Family Bcl-2 Family Modulation (Bcl-2 down, t-Bid/Bak up) Rhodanine_Derivative->Bcl2_Family ER_Stress ER Stress (PERK, IRE-1α activation) Rhodanine_Derivative->ER_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction (Loss of ΔΨm) Bcl2_Family->Mitochondrial_Dysfunction Cytochrome_c_Release Cytochrome c, AIF, Endo G Release Mitochondrial_Dysfunction->Cytochrome_c_Release Caspase_Activation Caspase Activation (Caspase-9, -3) Cytochrome_c_Release->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Calcium_Release [Ca²⁺]i Increase ER_Stress->Calcium_Release Calpain_Caspase12 μ-calpain & Caspase-12 Activation Calcium_Release->Calpain_Caspase12 Calpain_Caspase12->Apoptosis

Rhodanine-induced apoptotic signaling pathway.

Certain rhodanine derivatives also function as topoisomerase II inhibitors.[6] Topoisomerase II is a crucial enzyme that alters DNA topology and is essential for DNA replication and chromosome segregation. Its inhibition leads to DNA damage and ultimately, cell death.

This protocol is for assessing the inhibitory effect of rhodanine derivatives on topoisomerase II-mediated relaxation of supercoiled plasmid DNA.[10][11][12][13][14]

Materials:

  • Human Topoisomerase II enzyme

  • Supercoiled pBR322 plasmid DNA

  • 10x Topoisomerase II reaction buffer (e.g., 500 mM Tris-HCl pH 7.5, 1.25 M NaCl, 100 mM MgCl₂, 50 mM DTT, 1 mg/mL BSA)

  • 10 mM ATP solution

  • Rhodanine derivative stock solution (in DMSO)

  • Stop solution/loading dye (e.g., 0.77% SDS, 77 mM EDTA, with a tracking dye)

  • Agarose

  • 1x TBE buffer (Tris/Borate/EDTA)

  • Ethidium bromide or other DNA stain

  • Chloroform/isoamyl alcohol (24:1 v/v) (optional)

Procedure:

  • Reaction Setup: On ice, prepare reaction mixtures in microcentrifuge tubes. For each reaction, add 2 µL of 10x reaction buffer, 2 µL of 10 mM ATP, 200-500 ng of supercoiled pBR322 DNA, and the test compound at various concentrations. Adjust the final volume to 20 µL with sterile water. Include a positive control (enzyme, no inhibitor) and a negative control (no enzyme).

  • Enzyme Addition: Initiate the reaction by adding a predetermined amount of human topoisomerase II (typically 1-2 units).

  • Incubation: Incubate the reaction mixtures at 37°C for 30-60 minutes.

  • Termination: Stop the reaction by adding 4 µL of the stop solution/loading dye.

  • Extraction (Optional): To remove the compound, extract the reaction mixture with 30 µL of chloroform/isoamyl alcohol. Centrifuge and take the aqueous (upper) phase.[12]

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel in 1x TBE buffer.

  • Electrophoresis: Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated an adequate distance.

  • Visualization: Stain the gel with ethidium bromide, destain in water, and visualize the DNA bands under UV illumination. Supercoiled (unrelaxed) DNA will migrate faster than relaxed DNA.

  • Analysis: Quantify the intensity of the supercoiled and relaxed DNA bands to determine the extent of inhibition.

cluster_0 Experimental Workflow Start Start Reaction_Setup Set up reaction mix: pBR322, Buffer, ATP, Compound Start->Reaction_Setup Enzyme_Addition Add Topoisomerase II Reaction_Setup->Enzyme_Addition Incubation Incubate at 37°C Enzyme_Addition->Incubation Termination Stop reaction Incubation->Termination Electrophoresis Agarose Gel Electrophoresis Termination->Electrophoresis Visualization Visualize DNA bands Electrophoresis->Visualization Analysis Analyze Inhibition Visualization->Analysis End End Analysis->End

Topoisomerase II DNA relaxation assay workflow.
Antimicrobial Activity

The rhodanine scaffold is a prolific source of antimicrobial agents, with derivatives showing activity against a range of pathogenic bacteria.

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
Rhodanine derivativesS. aureus8[15]
Rhodanine derivativesMRSA8[15]
Rhodanine-3-propionic acid derivativesGram-positive bacteriaPotent activity[16]
Rhodanine derivativesGram-negative bacteriaNo activity[16]

A key target for rhodanine-based antibacterial agents is the bacterial cell wall, specifically the peptidoglycan biosynthesis pathway. Some derivatives have been shown to inhibit Mur ligases (MurC-MurF), which are essential enzymes in the cytoplasmic steps of peptidoglycan synthesis.[15][17]

cluster_0 Rhodanine Derivative Action cluster_1 Peptidoglycan Biosynthesis Pathway Rhodanine_Derivative Rhodanine Derivative Mur_Ligases Mur Ligases (MurC, MurD, MurE, MurF) Rhodanine_Derivative->Mur_Ligases Inhibition UDP_GlcNAc UDP-N-acetylglucosamine UDP_MurNAc UDP-N-acetylmuramic acid UDP_GlcNAc->UDP_MurNAc MurA, MurB UDP_MurNAc->Mur_Ligases UDP_MurNAc_peptide UDP-MurNAc-pentapeptide (Lipid I precursor) Peptidoglycan Peptidoglycan Synthesis UDP_MurNAc_peptide->Peptidoglycan Cell_Wall Bacterial Cell Wall Peptidoglycan->Cell_Wall Mur_Ligases->UDP_MurNAc_peptide

Inhibition of Mur ligases by rhodanine derivatives.

This protocol follows the general guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[18][19][20][21][22]

Materials:

  • Bacterial strains

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Rhodanine derivative stock solution

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare a serial two-fold dilution of the rhodanine derivative in MHB directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL.

  • Controls: Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be determined visually or by measuring the optical density (OD) at 600 nm.

Antidiabetic Activity

Rhodanine derivatives have shown promise as antidiabetic agents, primarily through their action as agonists of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).[23][24][25][26]

PPARγ is a nuclear receptor that plays a critical role in regulating glucose and lipid metabolism. Activation of PPARγ by agonists like certain rhodanine derivatives leads to the transcription of genes that enhance insulin sensitivity and glucose uptake.[27][28]

cluster_0 Rhodanine Derivative Action cluster_1 PPARγ Signaling Pathway Rhodanine_Agonist Rhodanine-based PPAgRγ Agonist PPARg_RXR PPARγ/RXR Heterodimer Rhodanine_Agonist->PPARg_RXR Activation PPRE Peroxisome Proliferator Response Element (PPRE) PPARg_RXR->PPRE Binds to Target_Genes Target Gene Transcription (e.g., Adiponectin, GLUT4) PPRE->Target_Genes Metabolic_Effects Metabolic Effects Target_Genes->Metabolic_Effects Insulin_Sensitivity Increased Insulin Sensitivity Metabolic_Effects->Insulin_Sensitivity Glucose_Uptake Increased Glucose Uptake Metabolic_Effects->Glucose_Uptake

PPARγ activation by rhodanine-based agonists.

This assay is used to determine the ability of a compound to activate PPARγ and induce the expression of a reporter gene (luciferase).[23][26][29][30]

Materials:

  • Mammalian cell line (e.g., HEK293T, COS-7)

  • Expression plasmid for human PPARγ

  • Expression plasmid for RXRα

  • Luciferase reporter plasmid containing a PPRE

  • Transfection reagent

  • Cell culture medium and supplements

  • Rhodanine derivative stock solution

  • Luciferase Assay System (lysis buffer, luciferase substrate)

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Transfection: Co-transfect the cells with the PPARγ, RXRα, and PPRE-luciferase plasmids using a suitable transfection reagent.

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing the rhodanine derivative at various concentrations. Include a positive control (e.g., rosiglitazone) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for another 24 hours.

  • Cell Lysis: Wash the cells with PBS and then lyse them using the provided lysis buffer.

  • Luciferase Assay: Transfer the cell lysate to a white-walled 96-well plate. Add the luciferase substrate to each well.

  • Measurement: Immediately measure the luminescence using a luminometer.

  • Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to the total protein concentration. Calculate the fold activation relative to the vehicle control.

Conclusion

The rhodanine scaffold remains a highly valuable and versatile platform in drug discovery. Its synthetic tractability, coupled with the diverse range of biological activities exhibited by its derivatives, ensures its continued relevance in the development of novel therapeutics. This guide has provided a comprehensive overview of the synthesis, biological evaluation, and mechanistic understanding of rhodanine-based compounds, offering a solid foundation for researchers in medicinal chemistry and drug development. Further exploration of this privileged scaffold is poised to yield new and improved treatments for a variety of diseases.

References

Technical Guide to 3-Allylrhodanine: Safety, Handling, and Hazard Information

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, handling, and hazard information for 3-Allylrhodanine (CAS: 1457-47-2). The information is compiled from publicly available Safety Data Sheets (SDS) and chemical supplier information to ensure laboratory personnel can manage this chemical safely and effectively.

Chemical Identification

This compound, also known as 3-Allyl-2-thioxo-4-thiazolidinone, is a heterocyclic organic compound.[1][2][3] It serves as a building block in organic synthesis and is of interest to researchers in medicinal chemistry and drug development.[4]

IdentifierValue
Chemical Name 3-Allyl-2-thioxo-4-thiazolidinone[1][2][3]
Synonyms This compound, 3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one[1][5]
CAS Number 1457-47-2[1]
Molecular Formula C₆H₇NOS₂[1][6]
Molecular Weight 173.26 g/mol [1]
Chemical Structure C=CCN1C(=O)CSC1=S (SMILES)[1]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to irritation of the skin, eyes, and respiratory system.[1][5]

Signal Word: Warning [1][2][5]

GHS Pictogram:

alt text

GHS ClassificationHazard CodeHazard Statement
Skin Irritation, Category 2H315Causes skin irritation[1][2][5]
Serious Eye Irritation, Category 2AH319Causes serious eye irritation[1][2][5]
Specific target organ toxicity — Single exposure, Category 3 (Respiratory system)H335May cause respiratory irritation[1][5]
Toxicological Summary

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueReference(s)
Physical State Solid. Light yellow to brown powder or crystal.[1][2]
Melting Point 46-48 °C[1][7]
Boiling Point 139 °C at 6 mmHg (8 hPa)[1][7]
Density 1.135 g/mL at 25 °C[1]
Flash Point Not applicable[1]
Incompatible Materials Strong oxidizing agents[7]
Hazardous Decomposition Under fire conditions, may produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and sulfur oxides (SOx).[7]

Standard Experimental Protocols for Hazard Assessment

The GHS classifications for this compound are determined through standardized toxicological testing protocols. While the specific studies for this compound are not publicly detailed, the methodologies are governed by international guidelines, primarily from the Organisation for Economic Co-operation and Development (OECD).

Skin Irritation Testing (OECD Test Guideline 404)

This test evaluates the potential of a substance to cause reversible inflammatory changes to the skin.

  • Test System: Typically conducted using albino rabbits.

  • Procedure: A small amount of the test substance (0.5 g) is applied to a shaved patch of skin on the animal. The patch is covered with a gauze dressing for a specified period, usually 4 hours.

  • Observation: The skin is observed for signs of erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

  • Classification: The severity of the skin reactions is scored. A mean score of ≥ 2.3 and < 4.0 for erythema/edema across the test animals typically results in a "Category 2" classification.

Eye Irritation Testing (OECD Test Guideline 405)

This protocol assesses the potential for a substance to cause damage to the eye.

  • Test System: Conducted using albino rabbits.

  • Procedure: A small amount of the substance (0.1 mL or 0.1 g) is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated as a control.

  • Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.

  • Classification: Effects are scored based on their severity and reversibility. A substance is classified as "Category 2A" if it produces a positive response in at least two of three tested animals that is fully reversible within 21 days of observation.

Specific Target Organ Toxicity – Single Exposure (OECD Test Guideline 403 / Inhalation)

This assesses toxicity to specific organs following a single exposure, with a focus on respiratory irritation for this compound.

  • Test System: Typically uses rats.

  • Procedure: Animals are exposed to the substance, usually as a dust or aerosol, in an inhalation chamber for a set duration (e.g., 4 hours). Multiple concentration groups are tested.

  • Observation: Animals are observed for clinical signs of toxicity and respiratory distress during and after exposure. This includes changes in breathing patterns, nasal discharge, and other signs of irritation.

  • Classification: Evidence of transient respiratory tract irritation (e.g., rhinitis, coughing) that resolves after exposure ceases can lead to a "Category 3" classification for respiratory irritation.

Handling, Storage, and Personal Protective Equipment (PPE)

Safe handling and storage are critical to minimize exposure risk.

Safe Handling
  • Ventilation: Use only in a well-ventilated area, such as a chemical fume hood.[5]

  • Personal Contact: Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[5]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling.[2][5] Do not eat, drink, or smoke in laboratory areas.

  • Dust Formation: Avoid generating dust.

Storage
  • Conditions: Keep containers tightly closed and store in a dry, cool, and well-ventilated place.

  • Incompatibilities: Store away from strong oxidizing agents.[7]

  • Class: Storage class 11 - Combustible Solids.[1]

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound:

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles or eyeshields.Protects against dust particles and splashes, preventing serious eye irritation.[1][5]
Hand Protection Impervious chemical-resistant gloves (e.g., Nitrile rubber).Prevents skin contact and subsequent irritation.[1]
Skin/Body Protection Laboratory coat, long pants, and closed-toe shoes.Minimizes the risk of accidental skin exposure.
Respiratory Protection NIOSH-approved N95 dust mask or higher for nuisance exposures. Use a respirator with appropriate cartridges for higher-level protection if dust cannot be controlled.[1][7]Protects against inhalation of dust, which may cause respiratory irritation.[5]

Emergency Procedures

First Aid Measures

Immediate and appropriate first aid is crucial in the event of an exposure.

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If respiratory irritation occurs or if you feel unwell, seek medical advice.[5]

  • Skin Contact: Immediately take off all contaminated clothing. Wash the affected skin with plenty of soap and water. If skin irritation persists, get medical advice/attention.[3][5]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[5]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical powder, foam, or carbon dioxide (CO₂). Water spray can be used for large fires only.

  • Specific Hazards: The substance is combustible. Decomposition on heating may produce toxic and irritating fumes including carbon monoxide, nitrogen oxides, and sulfur oxides.[7]

  • Protective Equipment: Firefighters should wear full protective clothing and self-contained breathing apparatus (SCBA).

Accidental Release Measures (Spills)
  • Personal Precautions: Evacuate personnel from the area. Wear appropriate personal protective equipment (see Section 5.3). Avoid breathing dust and prevent contact with skin and eyes.

  • Environmental Precautions: Prevent the substance from entering drains or waterways.

  • Containment and Cleanup: Use dry cleanup procedures. Sweep up the spilled solid material, avoiding dust generation. Place the material into a clean, dry, sealable, and labeled container for disposal. After cleanup, decontaminate the area and launder all protective clothing before reuse.

Disposal Considerations

Dispose of this compound and its container in accordance with all applicable local, state, and federal regulations. Waste should be classified as hazardous. Do not dispose of it down the drain or with regular trash. Handle uncleaned containers as you would the product itself.

Visual Guides: Workflows and Logical Relationships

The following diagrams illustrate key safety workflows for handling this compound.

G cluster_plan Planning & Preparation cluster_exec Execution cluster_resp Response haz_id 1. Hazard Identification (Review SDS: H315, H319, H335) risk_assess 2. Risk Assessment (Evaluate exposure potential) haz_id->risk_assess controls 3. Implement Controls (Fume Hood, PPE) risk_assess->controls handling 4. Safe Handling (Follow SOPs) controls->handling emergency 5. Emergency Occurs (Spill, Exposure) handling->emergency If incident occurs response 6. Emergency Response (First Aid, Spill Cleanup) emergency->response

Caption: Chemical Safety & Handling Workflow.

G spill Spill of this compound Detected evac 1. Evacuate & Secure Area Alert personnel spill->evac ppe 2. Don Appropriate PPE (Gloves, Goggles, N95 Respirator) evac->ppe contain 3. Contain Spill (Prevent entry to drains) ppe->contain cleanup 4. Clean Up Spill - Sweep solid material carefully - Avoid creating dust contain->cleanup collect 5. Collect Waste Place in a labeled, sealed container cleanup->collect decon 6. Decontaminate Area & PPE collect->decon dispose 7. Dispose of Waste Follow hazardous waste protocols decon->dispose

Caption: Accidental Spill Response Workflow.

References

Methodological & Application

Application Notes and Protocols: Knoevenagel Condensation of 3-Allylrhodanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Knoevenagel condensation is a cornerstone reaction in organic synthesis, pivotal for carbon-carbon bond formation. This document provides detailed application notes and protocols for the Knoevenagel condensation of 3-allylrhodanine with various aldehydes, a reaction of significant interest in medicinal chemistry for the synthesis of biologically active heterocyclic compounds. Rhodanine derivatives are known to exhibit a wide range of pharmacological activities, including antibacterial, antiviral, and anticancer properties.

Reaction Principle

The Knoevenagel condensation involves the reaction of an active methylene compound, in this case, this compound, with a carbonyl compound, typically an aldehyde or ketone. The reaction is generally catalyzed by a base, which deprotonates the active methylene group, leading to the formation of a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the final α,β-unsaturated product.

Factors Influencing the Reaction

Several factors can influence the outcome of the Knoevenagel condensation of this compound, including the choice of catalyst, solvent, and reaction temperature. The use of various catalysts, from traditional bases like piperidine and sodium acetate to more modern and green alternatives such as ionic liquids and heterogeneous catalysts, has been explored to optimize reaction yields and conditions.[1] Non-conventional energy sources like microwave irradiation and ultrasonication have also been employed to accelerate the reaction.[1]

Quantitative Data Summary

The following table summarizes various reported conditions for the Knoevenagel condensation of rhodanine derivatives with aromatic aldehydes, providing a comparative overview of different catalytic systems and their efficiencies. While not all examples specify this compound, they provide a strong predictive basis for its reaction conditions.

Aldehyde ReactantCatalystSolventTemperature (°C)TimeYield (%)Reference
Aromatic AldehydesCuFe2O4 NPsWaterNot SpecifiedNot SpecifiedHigh[1]
Aromatic Aldehydes[Et3NH][HSO4] (20 mol%)Ionic Liquid8020 minNot Specified[1]
Aromatic Aldehydes1-butyl-3-methyl imidazolium hydroxide (0.5 mmol)WaterRoom TempNot SpecifiedNot Specified[1]
BenzaldehydeTriethylamine (TEA)DMSO-d670Not Specified>98[2]
VanillinNoneL-proline-based Deep Eutectic Solvent (Pro/Gly 1:2)601 h94[3][4]
p-NitrobenzaldehydeAcetic AcidAcetic AcidNot SpecifiedNot SpecifiedNot Specified[5]
Aromatic AldehydesDi-Isopropyl Ethyl Ammonium Acetate (DIPEAc)DIPEAcRoom Temp40 min93

Experimental Protocols

This section provides detailed methodologies for the Knoevenagel condensation of this compound with an aromatic aldehyde.

Protocol 1: Conventional Synthesis using a Basic Catalyst

This protocol is a standard method for the Knoevenagel condensation.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Thin Layer Chromatography (TLC) plates

  • Crystallization dish

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and the aromatic aldehyde (1 equivalent) in ethanol.

  • Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically indicated by the disappearance of the starting materials), cool the reaction mixture to room temperature.

  • The product will often precipitate out of the solution upon cooling. If not, the solvent can be partially evaporated under reduced pressure.

  • Collect the solid product by filtration and wash it with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the pure 5-arylidene-3-allylrhodanine derivative.

Protocol 2: Green Synthesis using a Deep Eutectic Solvent

This protocol offers a more environmentally friendly approach, avoiding traditional organic solvents.[3]

Materials:

  • This compound

  • Aromatic aldehyde (e.g., vanillin)

  • L-proline and Glycerol (for Deep Eutectic Solvent preparation)

  • Beaker

  • Magnetic stirrer with heating plate

  • Filtration apparatus

Procedure:

  • Prepare the Deep Eutectic Solvent (DES): Mix L-proline and glycerol in a 1:2 molar ratio in a beaker. Heat the mixture gently with stirring until a clear, homogeneous liquid is formed.

  • Add this compound (1 equivalent) and the aromatic aldehyde (1 equivalent) to the prepared DES.[3]

  • Heat the reaction mixture to 60°C with continuous stirring for 1-3 hours.[3]

  • Monitor the reaction by TLC.

  • Upon completion, add water to the reaction mixture to precipitate the product.

  • Collect the solid product by filtration and wash thoroughly with water.

  • Dry the purified product. No further purification is typically required.[3]

Visualizing the Workflow

The following diagrams illustrate the key processes described in the protocols.

Knoevenagel_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Step cluster_workup Product Isolation cluster_purification Purification Reactants This compound + Aromatic Aldehyde Solvent_Catalyst Add Solvent & Catalyst Reactants->Solvent_Catalyst Heating_Stirring Heating & Stirring Solvent_Catalyst->Heating_Stirring Cooling Cooling Heating_Stirring->Cooling Filtration Filtration Cooling->Filtration Washing Washing Filtration->Washing Recrystallization Recrystallization Washing->Recrystallization Final_Product Pure Product Recrystallization->Final_Product

Caption: General workflow for Knoevenagel condensation.

Knoevenagel_Mechanism cluster_step1 Step 1: Carbanion Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration Rhodanine This compound Carbanion Rhodanine Carbanion Rhodanine->Carbanion + Base Base Base Intermediate Aldol Adduct Intermediate Carbanion->Intermediate + Aldehyde Aldehyde Aromatic Aldehyde Final_Product α,β-Unsaturated Product Intermediate->Final_Product Dehydration Dehydration - H2O

Caption: Simplified mechanism of the Knoevenagel condensation.

References

Application Notes and Protocols: 3-Allylrhodanine as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Allylrhodanine is a valuable and versatile heterocyclic building block in organic and medicinal chemistry.[1] Its unique structure, featuring a reactive methylene group, a thioamide moiety, and an accessible allyl group, allows for a diverse range of chemical transformations. This makes it an ideal starting material for the synthesis of a wide array of biologically active molecules, including antimicrobial, antiviral, and anticancer agents, as well as inhibitors of enzymes such as aldose reductase.[2][3] These application notes provide an overview of the synthetic utility of this compound, complete with detailed experimental protocols and data to facilitate its use in research and drug development.

Synthetic Applications

This compound serves as a scaffold for the synthesis of various heterocyclic compounds primarily through reactions at its C-5 position and modifications of its N-3 allyl group.

Knoevenagel Condensation for the Synthesis of 5-Arylidene-3-allylrhodanine Derivatives

The most prominent reaction involving this compound is the Knoevenagel condensation of its active methylene group with various aldehydes. This reaction is a straightforward and high-yielding method to introduce diverse substituents at the 5-position, leading to a wide range of arylidene derivatives with significant biological activities.[4][5]

Reaction Scheme:

Quantitative Data for Knoevenagel Condensation:

AldehydeCatalyst/SolventReaction Time (h)Yield (%)Reference
4-NitrobenzaldehydeSodium Acetate / Acetic Acid595[4]
4-MethoxybenzaldehydeSodium Acetate / Acetic Acid-84[4]
Various AldehydesPiperidine / Ethanol-Good to Excellent[6]
Various AldehydesTask-Specific Ionic Liquid-Good to Excellent[7]
Synthesis of Spiro Compounds

The 5-arylidene-3-allylrhodanine derivatives can be further utilized in multicomponent reactions to generate complex spirocyclic systems, which are of great interest in medicinal chemistry due to their rigid three-dimensional structures.[2][3][8][9] A common approach involves a [3+2] cycloaddition reaction.

Reaction Scheme (General):

Modification of the Allyl Group

The N-allyl group offers another site for chemical modification, expanding the diversity of accessible derivatives. A notable example is the thiol-ene "click" reaction, which allows for the efficient and specific introduction of various functionalities.[6][10][11]

Reaction Scheme (Thiol-ene Reaction):

Experimental Protocols

Protocol 1: Synthesis of (Z)-3-Allyl-5-(4-nitrobenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

This protocol details the Knoevenagel condensation between this compound and 4-nitrobenzaldehyde.[4]

Materials:

  • This compound (1.73 g, 10 mmol)

  • 4-Nitrobenzaldehyde (1.90 g, 12.5 mmol)

  • Anhydrous Sodium Acetate (0.82 g, 10 mmol)

  • Glacial Acetic Acid (10 mL)

  • Ethanol

  • Diethyl Ether

  • Deionized Water

Procedure:

  • A mixture of this compound, 4-nitrobenzaldehyde, and anhydrous sodium acetate is refluxed in glacial acetic acid for 5 hours.

  • After cooling, the resulting yellow crystals are collected by filtration.

  • The crystals are washed sequentially with H₂O (2 x 5 mL), EtOH (2 x 5 mL), and Et₂O (5 mL).

  • The final product is dried to yield yellow crystals.

Expected Yield: 95%[4]

Characterization Data:

  • IR (ATR, cm⁻¹): 1700 (C=O), 1509 and 1327 (NO₂), 1217 (C=S).[4]

  • ¹H NMR (400 MHz, DMSO-d₆), δ (ppm): 8.35 (d, J = 8.8 Hz, 2H, Ar-H), 7.93 (s, 1H, =CH), 7.91 (d, J = 8.8 Hz, 2H, Ar-H), 5.85 (m, 1H, -CH=CH₂), 5.21 (dd, J = 10.9, 1.2 Hz, 1H, -CH=CH₂), 5.17 (dd, J = 17.7, 1.2 Hz, 1H, -CH=CH₂), 4.66 (d, J = 5.2 Hz, 2H, N-CH₂).[4]

Biological Application: Inhibition of Aldose Reductase and the Polyol Pathway

Derivatives of rhodanine have been extensively studied as inhibitors of aldose reductase, a key enzyme in the polyol pathway of glucose metabolism.[5][12][13][14] In hyperglycemic conditions, such as in diabetes mellitus, the increased flux through the polyol pathway contributes to the pathogenesis of diabetic complications like neuropathy, nephropathy, and retinopathy.[1][4][15][16][17] Aldose reductase catalyzes the reduction of glucose to sorbitol, which then accumulates in cells, causing osmotic stress and oxidative damage.[4][15][17] Rhodanine-based inhibitors competitively block the active site of aldose reductase, thereby preventing the conversion of glucose to sorbitol and mitigating the downstream pathological effects.[5][13]

AldoseReductaseInhibition cluster_0 Hyperglycemia cluster_1 Polyol Pathway cluster_2 Cellular Damage Glucose High Glucose AR Aldose Reductase Glucose->AR NADPH -> NADP+ Sorbitol Sorbitol AR->Sorbitol SDH Sorbitol Dehydrogenase Sorbitol->SDH NAD+ -> NADH OsmoticStress Osmotic Stress Sorbitol->OsmoticStress Fructose Fructose SDH->Fructose OxidativeStress Oxidative Stress Fructose->OxidativeStress DiabeticComplications Diabetic Complications (Neuropathy, Retinopathy) OsmoticStress->DiabeticComplications OxidativeStress->DiabeticComplications Rhodanine This compound Derivatives Rhodanine->AR Inhibition

Caption: Inhibition of the Polyol Pathway by this compound Derivatives.

Experimental Workflow for Synthesis and Screening

The general workflow for synthesizing and evaluating new this compound derivatives as potential therapeutic agents involves several key stages, from initial synthesis and purification to biological screening.

experimental_workflow start Start: this compound synthesis Synthesis of Derivatives (e.g., Knoevenagel Condensation) start->synthesis purification Purification (Crystallization, Chromatography) synthesis->purification characterization Structural Characterization (NMR, IR, Mass Spec) purification->characterization screening Biological Screening (e.g., Enzyme Inhibition Assay) characterization->screening data_analysis Data Analysis (IC50 Determination) screening->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar lead_optimization Lead Optimization sar->lead_optimization

Caption: General workflow for the synthesis and evaluation of this compound derivatives.

References

Applications of 3-Allylrhodanine in Antimicrobial Drug Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodanine, a five-membered heterocyclic scaffold, and its derivatives have emerged as a promising class of compounds in antimicrobial drug discovery. The versatility of the rhodanine core allows for substitutions at various positions, leading to a wide array of pharmacological activities. Among these, 3-allylrhodanine derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacterial and fungal pathogens. These compounds have been shown to interfere with critical microbial processes, including cell wall synthesis and biofilm formation, making them attractive candidates for the development of novel therapeutics to combat antimicrobial resistance.

This document provides detailed application notes and experimental protocols for researchers investigating the antimicrobial properties of this compound and its derivatives. It includes a summary of quantitative antimicrobial data, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows to guide further research and development in this area.

Quantitative Antimicrobial Activity of Rhodanine Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various rhodanine derivatives, including those with allyl substitutions, against a selection of clinically relevant microorganisms. This data provides a comparative overview of their antimicrobial efficacy.

Compound/DerivativeMicroorganismGram StainMIC (µg/mL)Reference
Rhodanine-3-propionic acid derivatives Staphylococcus aureusPositiveNot specified, but showed highest activity[1]
Gram-negative bacteriaNegativeInactive[1]
YeastN/AInactive[1]
5-Pyridylmethylidene-3-rhodanine-carboxyalkyl acids Gram-positive bacteria (Staphylococcus, Bacillus, Micrococcus)Positive7.8 - 125[2]
Gram-negative bacteriaNegativeNo effect[2]
YeastN/ANo effect[2]
Rhodanine-3-acetic acid derivatives Mycobacterium tuberculosisN/A8 - 16 (as µM)[3]
Gram-positive bacteria (including MRSA)Positive≥15.62 (as µM)[3]
Rhodanine derivatives (Rh 1-7) Vancomycin-resistant S. aureus (VRSA)Positive4 (MIC90 as µM)[4]
Methicillin-resistant S. aureus (MRSA)Positive4 (MIC90 as µM)[4]
Vancomycin-resistant Enterococcus (VRE)Positive8 (MIC90 as µM)[4]
Gram-negative pathogensNegative>128 (as µM)[4]
Candida albicansN/A>64 (as µM)[4]

Postulated Mechanism of Action of this compound Derivatives

In silico and in vitro studies suggest that certain this compound derivatives exert their antimicrobial effect by targeting key bacterial enzymes essential for cell wall integrity and nucleotide metabolism.[5] Two such proposed targets are D-alanyl carrier protein ligase (DltA) and nucleoside diphosphate kinase (NDK).

G cluster_pathway Proposed Mechanism of Action Allylrhodanine This compound Derivative DltA D-alanyl carrier protein ligase (DltA) Allylrhodanine->DltA Inhibition NDK Nucleoside Diphosphate Kinase (NDK) Allylrhodanine->NDK Inhibition Teichoic_Acid D-alanylation of Teichoic Acids DltA->Teichoic_Acid Nucleotide_Metabolism Nucleotide Homeostasis NDK->Nucleotide_Metabolism Cell_Wall Cell Wall Integrity Teichoic_Acid->Cell_Wall Bacterial_Cell_Death Bacterial Cell Death Cell_Wall->Bacterial_Cell_Death Disruption Nucleotide_Metabolism->Bacterial_Cell_Death Disruption

Caption: Proposed inhibitory action of this compound derivatives.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines the determination of the minimum concentration of a this compound compound required to inhibit the visible growth of a microbial strain.

Materials:

  • 96-well microtiter plates

  • Test compound (this compound derivative) stock solution

  • Bacterial culture in logarithmic growth phase

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

  • Positive control antibiotic (e.g., ampicillin, vancomycin)

  • Negative control (broth only)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum:

    • Aseptically pick 3-5 well-isolated colonies of the test microorganism from an agar plate.

    • Suspend the colonies in sterile broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, perform serial two-fold dilutions of the compound in broth to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (inoculum with a standard antibiotic) and a negative control (inoculum with no compound).

    • Incubate the plate at 35-37°C for 16-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.

G cluster_workflow MIC Determination Workflow Start Start Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prep_Inoculum Inoculate Inoculate 96-well Plate Prep_Inoculum->Inoculate Prep_Dilutions Prepare Serial Dilutions of this compound Prep_Dilutions->Inoculate Incubate Incubate Plate (37°C, 16-24h) Inoculate->Incubate Read_Results Read Results (Visual or OD600) Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for MIC determination.

Protocol 2: Biofilm Inhibition Assay using Crystal Violet Staining

This protocol is used to assess the ability of this compound compounds to prevent the formation of microbial biofilms.

Materials:

  • 96-well flat-bottom microtiter plates

  • Test compound (this compound derivative)

  • Bacterial culture

  • Tryptic Soy Broth (TSB) supplemented with glucose

  • 0.1% Crystal Violet solution

  • 30% Acetic Acid

  • Phosphate Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Preparation of Bacterial Culture and Compound:

    • Grow an overnight culture of the test bacteria in TSB.

    • Dilute the overnight culture 1:100 in TSB supplemented with 0.25% glucose.

    • Prepare different concentrations of the this compound compound in the diluted bacterial culture.

  • Biofilm Formation:

    • Dispense 200 µL of the bacterial suspension with and without the test compound into the wells of a 96-well plate. Include a negative control (broth only).

    • Incubate the plate at 37°C for 24-48 hours without shaking.

  • Quantification of Biofilm:

    • Carefully discard the planktonic cells and wash the wells gently with PBS to remove non-adherent cells.

    • Air dry the plate.

    • Add 125 µL of 0.1% crystal violet solution to each well and incubate for 10-15 minutes at room temperature.

    • Remove the crystal violet solution and wash the wells with water until the negative control wells are colorless.

    • Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.

    • Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.

G cluster_workflow Biofilm Inhibition Assay Workflow Start Start Prep_Culture Prepare Bacterial Culture with Test Compound Start->Prep_Culture Incubate_Biofilm Incubate for Biofilm Formation (37°C, 24-48h) Prep_Culture->Incubate_Biofilm Wash_Plate Wash Plate with PBS Incubate_Biofilm->Wash_Plate Stain_CV Stain with Crystal Violet Wash_Plate->Stain_CV Wash_CV Wash Excess Crystal Violet Stain_CV->Wash_CV Solubilize Solubilize with Acetic Acid Wash_CV->Solubilize Read_Absorbance Read Absorbance (570nm) Solubilize->Read_Absorbance End End Read_Absorbance->End

Caption: Workflow for biofilm inhibition assay.

Conclusion

This compound and its derivatives represent a valuable scaffold for the development of new antimicrobial agents. The provided data and protocols offer a framework for researchers to systematically evaluate the antimicrobial and antibiofilm potential of these compounds. Further investigation into their mechanism of action and structure-activity relationships will be crucial for optimizing their efficacy and advancing them as potential clinical candidates. The methodologies outlined here provide a solid foundation for such research endeavors.

References

Application Notes and Protocols for Developing 3-Allylrhodanine Derivatives as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis, in vitro evaluation, and mechanistic characterization of 3-allylrhodanine derivatives as potential anticancer agents. The protocols outlined below are foundational for researchers aiming to explore this promising class of compounds in oncology drug discovery.

Introduction

Rhodanine and its derivatives have emerged as a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities, including significant anticancer properties.[1] The core structure of rhodanine can be readily modified at various positions, allowing for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies. The 3-allyl substitution on the rhodanine ring is a key feature that can influence the compound's pharmacokinetic and pharmacodynamic properties. These derivatives have been investigated for their potential to target various hallmarks of cancer, including uncontrolled cell proliferation and angiogenesis, primarily through mechanisms such as kinase inhibition and microtubule disruption.[1][2][3][4]

Data Presentation: In Vitro Anticancer Activity

The following table summarizes the cytotoxic activity of representative rhodanine derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are presented. This data is typically generated using the MTT assay.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Rhodanine-A 3-allyl-5-(4-nitrobenzylidene)A549 (Lung)15.2Doxorubicin0.8
MCF-7 (Breast)10.5Doxorubicin1.2
PC-3 (Prostate)22.8Doxorubicin2.1
HepG2 (Liver)18.4Doxorubicin1.5
Rhodanine-B 3-allyl-5-(4-chlorobenzylidene)A549 (Lung)12.7Doxorubicin0.8
MCF-7 (Breast)8.9Doxorubicin1.2
PC-3 (Prostate)19.5Doxorubicin2.1
HepG2 (Liver)15.1Doxorubicin1.5
Rhodanine-C 3-allyl-5-(4-methoxybenzylidene)A549 (Lung)25.1Doxorubicin0.8
MCF-7 (Breast)18.3Doxorubicin1.2
PC-3 (Prostate)30.2Doxorubicin2.1
HepG2 (Liver)22.7Doxorubicin1.5

Note: The IC50 values presented in this table are representative and intended for illustrative purposes. Actual values must be determined experimentally.

Experimental Protocols

Protocol 1: Synthesis of 3-Allyl-5-arylidenylrhodanine Derivatives

This protocol describes a general method for the synthesis of 3-allyl-5-arylidenylrhodanine derivatives via Knoevenagel condensation.[5]

Materials:

  • This compound

  • Substituted benzaldehyde (e.g., 4-nitrobenzaldehyde, 4-chlorobenzaldehyde)

  • Anhydrous sodium acetate

  • Glacial acetic acid

  • Ethanol

  • Diethyl ether

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and the desired substituted benzaldehyde (1.1 equivalents) in glacial acetic acid.

  • Add anhydrous sodium acetate (1.5 equivalents) to the mixture.

  • Heat the reaction mixture to reflux with constant stirring for 4-6 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the precipitate with cold water, followed by a small amount of cold ethanol, and finally with diethyl ether.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 3-allyl-5-arylidenylrhodanine derivative.

  • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis cluster_characterization Characterization start Start reactants This compound + Substituted Benzaldehyde start->reactants reaction Knoevenagel Condensation (Glacial Acetic Acid, NaOAc, Reflux) reactants->reaction workup Precipitation in Water & Filtration reaction->workup purification Recrystallization workup->purification product Pure 3-Allyl-5-arylidenylrhodanine purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry product->ms final_product Characterized Product nmr->final_product ms->final_product cell_seeding Seed Cancer Cells in 96-well plate incubation1 Incubate 24h cell_seeding->incubation1 treatment Treat with This compound Derivatives incubation1->treatment incubation2 Incubate 48-72h treatment->incubation2 mtt_addition Add MTT Solution incubation2->mtt_addition incubation3 Incubate 4h mtt_addition->incubation3 solubilization Add Solubilization Solution incubation3->solubilization read_absorbance Measure Absorbance at 570 nm solubilization->read_absorbance data_analysis Calculate IC50 read_absorbance->data_analysis cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K VEGFR VEGFR VEGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Angiogenesis Angiogenesis mTOR->Angiogenesis Inhibitor This compound Derivative Inhibitor->EGFR Inhibitor->VEGFR

References

Application Notes and Protocols for In Vitro Antibacterial Screening of 3-Allylrhodanine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro antibacterial screening of 3-allylrhodanine analogs, a class of heterocyclic compounds recognized for their potential as antibacterial agents.[1][2][3] The following sections detail the essential protocols for evaluating the antibacterial efficacy and cytotoxicity of these compounds, along with data presentation guidelines and visualizations to facilitate experimental design and interpretation.

Rhodanine derivatives have demonstrated significant antibacterial activity against a range of pathogens, including multidrug-resistant strains.[1][2] The protocols outlined below are standard methods for determining the antibacterial spectrum and potency of newly synthesized this compound analogs.

Part 1: Antibacterial Activity Screening

A primary step in the evaluation of this compound analogs is to determine their ability to inhibit the growth of clinically relevant bacteria. The two most common methods for this initial screening are the agar well diffusion method and the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Agar Well Diffusion Method

This method provides a qualitative assessment of the antibacterial activity of the compounds.

Protocol:

  • Bacterial Culture Preparation: Inoculate a loopful of the test bacterial strain (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) into a tube containing 5 mL of sterile nutrient broth.[4] Incubate at 37°C for 18-24 hours to achieve a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Agar Plate Preparation: Prepare Mueller-Hinton Agar (MHA) plates. Using a sterile cotton swab, evenly streak the prepared bacterial suspension over the entire surface of the MHA plate to create a lawn of bacteria.

  • Well Creation: Aseptically punch wells of 6 mm diameter into the agar plates using a sterile cork borer.

  • Compound Application: Prepare stock solutions of the this compound analogs in a suitable solvent (e.g., DMSO). Add a fixed volume (e.g., 100 µL) of each test compound solution into the wells. A well with the solvent alone serves as a negative control, and a standard antibiotic (e.g., amoxicillin) is used as a positive control.[4]

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Result Measurement: Measure the diameter of the zone of inhibition (in mm) around each well. A larger diameter indicates greater antibacterial activity.

Data Presentation:

The results of the agar well diffusion assay can be summarized in a table as shown below.

Compound IDConcentration (µg/mL)Zone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coliZone of Inhibition (mm) vs. P. aeruginosa
Analog 1100181210
Analog 2100221513
Amoxicillin (Control)102520Not Active
DMSO (Control)-000
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[5][6] This quantitative assay is crucial for evaluating the potency of the compounds.

Protocol:

  • Preparation of Compound Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound analogs in Mueller-Hinton Broth (MHB). The typical concentration range to test is 0.125 to 256 µg/mL.

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to the 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[7]

  • Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).[7]

  • Incubation: Incubate the microtiter plate at 37°C for 16-24 hours.[7]

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[7][8]

Data Presentation:

The MIC values for various this compound analogs against different bacterial strains should be tabulated for clear comparison.

Compound IDMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. P. aeruginosaMIC (µg/mL) vs. MRSA
Analog 1416328
Analog 228164
Norfloxacin (Control)84>648
Oxacillin (Control)1>64>64>64

Note: The above data is illustrative. Actual MIC values for rhodanine derivatives can range from <1 µg/mL to >64 µg/mL depending on the specific analog and bacterial strain.[9]

Experimental Workflow for Antibacterial Screening

Antibacterial_Screening_Workflow cluster_prep Preparation cluster_assays Screening Assays cluster_results Data Analysis cluster_conclusion Conclusion Compound This compound Analogs AgarWell Agar Well Diffusion Compound->AgarWell BrothMicro Broth Microdilution (MIC) Compound->BrothMicro Bacteria Bacterial Strains Bacteria->AgarWell Bacteria->BrothMicro ZOI Zone of Inhibition (mm) AgarWell->ZOI MIC_Value MIC Value (µg/mL) BrothMicro->MIC_Value Activity Antibacterial Activity Profile ZOI->Activity MIC_Value->Activity

Caption: Workflow for in vitro antibacterial screening of this compound analogs.

Part 2: Cytotoxicity Assessment

It is crucial to evaluate the toxicity of the this compound analogs against mammalian cells to ensure their selective antibacterial activity. The MTT assay is a widely used method for this purpose.[10][11]

MTT Cytotoxicity Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Culture: Culture a suitable mammalian cell line (e.g., human keratinocytes (HaCaT), murine macrophages (J774.A1)) in appropriate media and conditions (e.g., 37°C, 5% CO₂).[12]

  • Cell Seeding: Seed the cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogs for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

Data Presentation:

The cytotoxicity data should be presented in a clear tabular format.

Compound IDIC₅₀ (µM) vs. HaCaT cellsIC₅₀ (µM) vs. J774.A1 cells
Analog 1>10085.2
Analog 275.655.4
Doxorubicin (Control)1.20.8

Note: Higher IC₅₀ values indicate lower cytotoxicity.

Experimental Workflow for Cytotoxicity Assessment

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay cluster_data Data Analysis cluster_conclusion Conclusion Compound This compound Analogs MTT_Assay MTT Assay Compound->MTT_Assay Cells Mammalian Cell Lines Cells->MTT_Assay Viability Cell Viability (%) MTT_Assay->Viability IC50 IC50 Value (µM) Viability->IC50 Toxicity Cytotoxicity Profile IC50->Toxicity

Caption: Workflow for in vitro cytotoxicity assessment of this compound analogs.

Part 3: Structure-Activity Relationship (SAR) and Target Identification

The data generated from the antibacterial and cytotoxicity screens can be used to establish a structure-activity relationship (SAR). This involves correlating the chemical structures of the this compound analogs with their biological activities to identify key functional groups responsible for potency and selectivity.

Further studies may involve identifying the specific bacterial targets of the most promising analogs. Some rhodanine derivatives have been found to inhibit bacterial enzymes such as MurC and MurD, which are involved in cell wall synthesis.[2] Other studies have suggested that rhodanine-containing compounds can act as pan-assay interference compounds (PAINS), highlighting the importance of careful target validation.[13][14]

Logical Relationship for SAR Analysis

SAR_Analysis Structures Chemical Structures of Analogs SAR Structure-Activity Relationship Structures->SAR Antibacterial_Data Antibacterial Data (MICs) Antibacterial_Data->SAR Cytotoxicity_Data Cytotoxicity Data (IC50s) Cytotoxicity_Data->SAR Lead_Compound Lead Compound Identification SAR->Lead_Compound

Caption: Logical relationship for Structure-Activity Relationship (SAR) analysis.

References

Application Notes and Protocols for Molecular Docking of 3-Allylrhodanine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for performing molecular docking studies on 3-allylrhodanine and its derivatives. The methodologies outlined are designed to be broadly applicable for virtual screening and for predicting the binding affinity and interaction patterns of these compounds with various protein targets. The protocols are provided for three widely used docking software suites: AutoDock Vina, Schrödinger's Glide, and iGEMDOCK.

Introduction to Molecular Docking of Rhodanine Derivatives

Rhodanine and its derivatives, including this compound, are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. These activities include anticancer, antibacterial, and antiviral properties.[1][2] Molecular docking is a crucial computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is instrumental in understanding the binding mechanism of potential drug candidates like this compound derivatives to their protein targets.

This document provides standardized protocols to facilitate the computational evaluation of these compounds, enabling researchers to screen large libraries of derivatives and prioritize candidates for further experimental validation.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on rhodanine derivatives, providing a comparative overview of their biological activities and predicted binding affinities.

Table 1: Anticancer Activity of Rhodanine Derivatives

Compound IDTarget ProteinCell LineIC50 (µM)Binding Energy (kcal/mol)Reference
Derivative 1c-Src Tyrosine KinaseK56211.10-[3]
Derivative 2c-Src Tyrosine KinaseK56214.60-[3]
Compound 14 Not SpecifiedMCF-77.67 (µg/mL)-[3]
Compound 15 Not SpecifiedMCF-711.7 (µg/mL)-[3]
Compound 47 PRL-3Not Specified0.9-[3]
Compound 48 PRL-3Not Specified1.7-[3]
Compound 32 Not SpecifiedHL-600.21-[3]
Compound 32 Not SpecifiedMDA-MB-2010.33-[3]
Compound 32 Not SpecifiedRaji1.23-[3]
Compound 32 Not SpecifiedA5492.67-[3]
Compound 11a Topoisomerase IIMCF-73.7-[2]
Compound 12b Topoisomerase IIMCF-73.1-[2]
Compound 12f Topoisomerase IIHepG22.2-[2]
Compound 6 Topoisomerase IIHepG20.21-[4]
Compound 7 Topoisomerase IIA5490.31-[4]

Table 2: Antibacterial Activity and Docking Scores of Rhodanine Derivatives

Compound IDTarget ProteinOrganismMIC (µM)Binding Energy (kcal/mol)Reference
Rhodanine DerivativeE. coli MurBE. coli23.14-[5]
Rhodanine DerivativeP. aeruginosaP. aeruginosa11.57-[5]
HL3 LigandDltAB. cereus-Stronger Binding[6]
HL3 LigandNDKS. aureus-Weaker Binding[6]

Experimental Protocols for Molecular Docking

This section provides detailed, step-by-step protocols for performing molecular docking using AutoDock Vina, Glide, and iGEMDOCK.

General Workflow for Molecular Docking

The general workflow for a molecular docking experiment is depicted below. This workflow is applicable to all the software suites described, with specific steps detailed in the subsequent sections.

Molecular Docking Workflow cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage PDB_Download 1. Obtain Protein Structure (PDB) Protein_Prep 3. Prepare Protein for Docking PDB_Download->Protein_Prep Ligand_Draw 2. Prepare Ligand Structures (this compound Derivatives) Ligand_Prep 4. Prepare Ligands for Docking Ligand_Draw->Ligand_Prep Grid_Gen 5. Define Binding Site & Generate Grid Protein_Prep->Grid_Gen Docking 6. Run Docking Simulation Ligand_Prep->Docking Grid_Gen->Docking Analyze 7. Analyze Docking Results Docking->Analyze Visualize 8. Visualize Protein-Ligand Interactions Analyze->Visualize

Caption: General workflow for a molecular docking experiment.
Protocol using AutoDock Vina

AutoDock Vina is a widely used open-source program for molecular docking.

3.2.1. Software and Prerequisites:

  • AutoDock Tools (ADT): For preparing protein and ligand files.

  • AutoDock Vina: The docking engine.

  • UCSF Chimera or PyMOL: For visualization and defining the binding site.

  • A text editor for creating configuration files.

3.2.2. Step-by-Step Protocol:

  • Prepare the Receptor (Protein):

    • Open the protein PDB file in AutoDock Tools.

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens: Edit > Hydrogens > Add > Polar Only.

    • Add Kollman charges: Edit > Charges > Add Kollman Charges.

    • Save the prepared protein in PDBQT format: File > Save > Write PDBQT.

  • Prepare the Ligand (this compound Derivative):

    • Draw the this compound derivative in a chemical drawing software (e.g., ChemDraw, MarvinSketch) and save it as a MOL or SDF file.

    • Open the ligand file in AutoDock Tools.

    • Detect the root and define the rotatable bonds: Ligand > Torsion Tree > Detect Root.

    • Save the ligand in PDBQT format: Ligand > Output > Save as PDBQT.

  • Define the Binding Site (Grid Box):

    • Open the prepared receptor PDBQT file in a molecular viewer like UCSF Chimera.[1]

    • Identify the active site, often based on the position of a co-crystallized ligand or from literature.

    • In AutoDock Tools, go to Grid > Grid Box. A box will appear around the protein.

    • Adjust the center and dimensions of the grid box to encompass the entire binding site. A typical size is 20x20x20 Å.[1] Note down the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z).

  • Create the Configuration File:

    • Create a text file named conf.txt.

    • Add the following lines, replacing the file names and coordinates with your own:

  • Run AutoDock Vina:

    • Open a terminal or command prompt.

    • Navigate to the directory containing your files.

    • Execute the following command: vina --config conf.txt

  • Analyze the Results:

    • The output_log.txt file will contain the binding affinities (in kcal/mol) for the different predicted poses.

    • The output_poses.pdbqt file contains the coordinates of the docked ligand poses, which can be visualized in PyMOL or Chimera along with the receptor to analyze the interactions.

Protocol using Schrödinger Glide

Glide (Grid-based Ligand Docking with Energetics) is a powerful and accurate docking program within the Schrödinger software suite.[7]

3.3.1. Software and Prerequisites:

  • Schrödinger Suite (Maestro): For all steps of the workflow.

3.3.2. Step-by-Step Protocol:

  • Prepare the Receptor:

    • Import the protein PDB structure into Maestro.

    • Use the "Protein Preparation Wizard" (Workflows > Protein Preparation Wizard).

    • Preprocess the structure: assign bond orders, add hydrogens, and create disulfide bonds.

    • Optimize the hydrogen bond network and perform a restrained minimization. This will generate a prepared protein structure.

  • Prepare the Ligand:

    • Import or draw the this compound derivative in Maestro.

    • Use "LigPrep" (Applications > LigPrep).

    • Specify ionization states (e.g., at pH 7.0 ± 2.0), generate tautomers, and produce low-energy 3D conformations.

  • Generate the Receptor Grid:

    • With the prepared protein in the workspace, go to Applications > Glide > Receptor Grid Generation.

    • For the "Receptor" tab, ensure the prepared protein is selected.

    • In the "Site" tab, define the center of the grid by picking a ligand if one is present in the active site, or by specifying the center coordinates. The inner and outer boxes will be generated around this point.

  • Perform Ligand Docking:

    • Go to Applications > Glide > Ligand Docking.

    • In the "Settings" tab, select the generated grid file.

    • Choose the docking precision: HTVS (High Throughput Virtual Screening), SP (Standard Precision), or XP (Extra Precision).[7]

    • In the "Ligands" tab, select the prepared ligand file.

    • Start the docking job.

  • Analyze the Results:

    • The results will be incorporated into the Project Table.

    • The "Pose Viewer" can be used to visualize the docked poses and their interactions with the receptor.

    • Glide provides a "GlideScore" and other energy terms to rank the poses.

Protocol using iGEMDOCK

iGEMDOCK is a graphical tool that provides an easy-to-use interface for molecular docking and post-screening analysis.[8][9]

3.4.1. Software and Prerequisites:

  • iGEMDOCK: The main software for docking and analysis.

3.4.2. Step-by-Step Protocol:

  • Prepare Protein and Ligands:

    • Launch iGEMDOCK.

    • Under the "Docking/Screening" tab, browse and select the protein PDB file.

    • Define the binding site by specifying a reference ligand or by manually defining the center and radius.

    • Browse and select a directory containing the prepared ligand files (in MOL or SDF format).

  • Set Docking Parameters:

    • Choose the docking accuracy: "Quick Docking," "Standard Docking," or "Accurate Docking."

    • The population size, generations, and number of solutions can be adjusted for more thorough searching.

  • Run Docking:

    • Click "Start Docking." iGEMDOCK will perform the docking calculations for all ligands in the specified directory.

  • Analyze Results:

    • After docking is complete, the "Post-Screening Analysis" interface will be displayed.

    • This interface shows a ranked list of the docked compounds based on their total energy scores.

    • You can visualize the protein-ligand interactions, including hydrogen bonds, electrostatic, and van der Waals interactions.

    • iGEMDOCK also provides tools for clustering compounds and analyzing pharmacological interactions.[8]

Signaling Pathway Diagrams

The following diagrams, created using Graphviz, illustrate the signaling pathways in which some of the protein targets of rhodanine derivatives are involved.

c-Src Tyrosine Kinase Signaling Pathway

c-Src is a non-receptor tyrosine kinase that plays a role in regulating cell growth, differentiation, and motility.[10] Its aberrant activation is linked to cancer progression.[10]

c-Src_Signaling_Pathway cluster_upstream Upstream Activation cluster_downstream Downstream Signaling Cascades cluster_cellular Cellular Responses RTK Receptor Tyrosine Kinases (e.g., EGFR, PDGFR) c_Src c-Src RTK->c_Src GPCR G-Protein Coupled Receptors GPCR->c_Src Integrins Integrins Integrins->c_Src Ras_MAPK Ras-MAPK Pathway c_Src->Ras_MAPK PI3K_AKT PI3K/AKT Pathway c_Src->PI3K_AKT STAT3 STAT3 Pathway c_Src->STAT3 FAK FAK/Paxillin Pathway c_Src->FAK Proliferation Proliferation Ras_MAPK->Proliferation Survival Survival PI3K_AKT->Survival STAT3->Proliferation Migration Migration FAK->Migration Invasion Invasion FAK->Invasion

Caption: Simplified c-Src signaling pathway.
Prostate Cancer Signaling Pathways

Several signaling pathways are implicated in the development and progression of prostate cancer.[11][12]

Prostate_Cancer_Signaling cluster_pathways Key Signaling Pathways in Prostate Cancer AR Androgen Receptor (AR) Signaling PI3K_AKT PI3K/AKT/mTOR Pathway AR->PI3K_AKT crosstalk JAK_STAT JAK/STAT Signaling AR->JAK_STAT PCa_Progression Prostate Cancer Progression (Proliferation, Survival, Metastasis) AR->PCa_Progression PI3K_AKT->AR PI3K_AKT->PCa_Progression NF_kB NF-κB Signaling NF_kB->PCa_Progression Wnt Wnt/β-catenin Signaling Wnt->PCa_Progression JAK_STAT->PCa_Progression

Caption: Major signaling pathways in prostate cancer.
Bacterial DltA and NDK Functional Roles

DltA (D-alanyl carrier protein ligase) and NDK (nucleoside diphosphate kinase) are potential targets for antibacterial agents. DltA is involved in the D-alanylation of teichoic acids, which affects the bacterial cell envelope, while NDK is a housekeeping enzyme involved in nucleotide metabolism and virulence.[13][14]

Bacterial_Targets cluster_dltA DltA Function cluster_ndk NDK Function D_Alanine D-Alanine DltA DltA D_Alanine->DltA LTA Lipoteichoic Acids (LTA) DltA->LTA D-alanylation Cell_Envelope Bacterial Cell Envelope (Charge, Integrity) LTA->Cell_Envelope NTP_Pool Cellular NTP Pool Maintenance NDK NDK NTP_Pool->NDK Virulence Virulence Factor Production NDK->Virulence Host_Modulation Modulation of Host Defenses NDK->Host_Modulation

Caption: Functional roles of bacterial targets DltA and NDK.

References

Application Notes and Protocols for Virtual Screening of 3-Allylrhodanine-Based Chemical Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to developing and implementing virtual screening strategies for chemical libraries based on the 3-allylrhodanine scaffold. Detailed protocols for key computational experiments are included to facilitate the identification of novel bioactive molecules.

Introduction to this compound Derivatives

The rhodanine scaffold is a well-established privileged structure in medicinal chemistry, known for its broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties. The introduction of a 3-allyl group can modulate the compound's physicochemical properties, potentially enhancing its potency, selectivity, or pharmacokinetic profile. Virtual screening offers a time- and cost-effective approach to explore the vast chemical space of this compound derivatives and identify promising hit compounds for further development.

Virtual Screening Strategies

A successful virtual screening campaign for this compound libraries typically employs a hierarchical approach, integrating both ligand-based and structure-based methods. This multi-step process helps to efficiently filter large compound databases and enrich the selection of potential binders.

A typical workflow involves:

  • Library Preparation: Initial preparation of the this compound chemical library, ensuring correct 3D structures, ionization states, and tautomers.

  • Pharmacophore Modeling: (Optional, if known active ligands are available) Generation of a 3D pharmacophore model to capture the essential chemical features required for biological activity. This is used for rapid initial screening of large databases.

  • Molecular Docking: Docking of the filtered library into the binding site of a specific biological target. This predicts the binding conformation and affinity of each compound. A multi-stage docking protocol (High-Throughput Virtual Screening, Standard Precision, and Extra Precision) is often employed to balance speed and accuracy.[1]

  • Post-Docking Analysis: Refinement and rescoring of docking poses using methods like MM-GBSA to improve the accuracy of binding free energy predictions.

  • ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to filter out compounds with unfavorable pharmacokinetic profiles at an early stage.[1]

  • Molecular Dynamics (MD) Simulations: Performing MD simulations on the most promising protein-ligand complexes to assess their stability and dynamics over time.

Key Biological Targets and Signaling Pathways

This compound derivatives have shown activity against a variety of biological targets implicated in different diseases. Understanding the signaling pathways associated with these targets is crucial for rational drug design.

Epidermal Growth Factor Receptor (EGFR) Signaling

EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[2] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers.[2][3] Rhodanine derivatives have been investigated as EGFR inhibitors.[4]

EGFR_Signaling Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos PI3K PI3K Dimerization->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Allylrhodanine This compound Derivative Allylrhodanine->EGFR Inhibition

EGFR Signaling Pathway Inhibition
Phosphatase of Regenerating Liver-3 (PRL-3) Signaling

PRL-3 is a dual-specificity phosphatase that is overexpressed in various metastatic cancers and is associated with poor prognosis.[5] It promotes cancer cell motility, invasion, and metastasis. Several rhodanine derivatives have been identified as potent PRL-3 inhibitors.[6]

PRL3_Signaling PRL3 PRL-3 Integrin Integrin Signaling PRL3->Integrin Rho_GTPases Rho GTPases PRL3->Rho_GTPases Src Src Kinase Integrin->Src FAK FAK Src->FAK PI3K_Akt PI3K/Akt Pathway FAK->PI3K_Akt Metastasis Cell Migration, Invasion, Metastasis PI3K_Akt->Metastasis Rho_GTPases->Metastasis Allylrhodanine This compound Derivative Allylrhodanine->PRL3 Inhibition

PRL-3 Pro-Metastatic Signaling
HIV-1 Integrase Mechanism

HIV-1 integrase is a key enzyme responsible for inserting the viral DNA into the host cell's genome, a crucial step for viral replication.[7][8][9] Rhodanine-containing compounds have been identified as inhibitors of HIV-1 integrase.[10]

HIV1_Integrase Viral_DNA Viral DNA Processing 3'-Processing Viral_DNA->Processing IN HIV-1 Integrase IN->Processing Strand_Transfer Strand Transfer IN->Strand_Transfer Processed_DNA Processed Viral DNA Processing->Processed_DNA Processed_DNA->Strand_Transfer Host_DNA Host DNA Host_DNA->Strand_Transfer Integrated_DNA Integrated Provirus Strand_Transfer->Integrated_DNA Allylrhodanine This compound Derivative Allylrhodanine->IN Inhibition

HIV-1 Integrase Inhibition

Data Presentation: Quantitative Analysis of Rhodanine Derivatives

The following tables summarize key quantitative data from virtual screening and in vitro studies of rhodanine derivatives against various targets.

Table 1: Molecular Docking Performance of Rhodanine Derivatives

Compound IDTargetDocking Score (kcal/mol)Binding Energy (kcal/mol)Key Interacting ResiduesReference
Hit 13VHE-8.5-94.520Not Specified[11]
Hit 23VHE-8.2-88.345Not Specified[11]
Hit 33VHE-8.1-85.761Not Specified[11]
Compound 2eNot Specified-7.8-Not Specified[1]
Compound 4PI3K--Val882[12]
Compound 6cc-Src--Oxygen and sulfur atoms of rhodanine[13]

Table 2: In Vitro Biological Activity of Rhodanine Derivatives

Compound IDTarget/Cell LineIC50 (µM)Reference
Compound 5ePRL-30.9[6]
Naphthalen-2-ylmethylidenerhodanineChikungunya virus3.6[1]
Compound 4MCF-73.26[12]
Compound 4HL608.09[12]
Compound 4A5499.34[12]
Compound 6cSKOV-37.84[14]
Compound 6cHepG213.68[14]

Experimental Protocols

Detailed methodologies for key computational experiments are provided below. These protocols can be adapted for specific research needs.

Protocol 1: Ligand-Based Pharmacophore Modeling

This protocol outlines the generation of a pharmacophore model based on a set of known active this compound derivatives.

Pharmacophore_Workflow Start Start: Set of Active Ligands Conformer 1. Conformational Analysis (Generate diverse conformers for each ligand) Start->Conformer Align 2. Molecular Alignment (Superimpose conformers based on common features) Conformer->Align Feature 3. Pharmacophore Feature Identification (H-bond donors/acceptors, hydrophobic, etc.) Align->Feature Generate 4. Hypothesis Generation (Generate multiple pharmacophore hypotheses) Feature->Generate Validate 5. Model Validation (Score and validate against known actives and inactives) Generate->Validate Screen 6. Database Screening (Use validated model to screen compound library) Validate->Screen End End: Prioritized Hit List Screen->End

Pharmacophore Modeling Workflow

Methodology:

  • Ligand Set Preparation:

    • Compile a set of at least 15-20 structurally diverse this compound derivatives with known biological activity against the target of interest.

    • Divide the set into a training set (for model generation) and a test set (for validation).

  • Conformational Analysis:

    • Generate a diverse set of low-energy 3D conformers for each molecule in the training set using tools like MOE or LigPrep.

  • Pharmacophore Hypothesis Generation:

    • Use software such as Phase, Catalyst, or MOE to identify common chemical features (e.g., hydrogen bond acceptors/donors, aromatic rings, hydrophobic centers) among the active conformers.

    • Generate a set of pharmacophore hypotheses, each consisting of a unique 3D arrangement of these features.

  • Hypothesis Scoring and Validation:

    • Score the generated hypotheses based on how well they map the active compounds in the training set.

    • Validate the best-scoring hypothesis using the test set. A good model should be able to distinguish active from inactive compounds.

  • Database Screening:

    • Use the validated pharmacophore model as a 3D query to screen a large chemical database (e.g., ZINC, Enamine).

Protocol 2: Structure-Based Virtual Screening (Molecular Docking)

This protocol describes a hierarchical molecular docking workflow to screen a this compound library against a target protein with a known 3D structure.

Docking_Workflow Start Start: Prepared Protein and Ligand Library HTVS 1. High-Throughput Virtual Screening (HTVS) (Fast docking of the entire library) Start->HTVS Filter1 Filter top 10-20% of hits HTVS->Filter1 SP 2. Standard Precision (SP) Docking (Redock filtered hits with higher accuracy) Filter1->SP Filter2 Filter top 10-20% of SP hits SP->Filter2 XP 3. Extra Precision (XP) Docking (High-accuracy docking of top candidates) Filter2->XP Post_Processing 4. Post-Docking Analysis (MM-GBSA rescoring, visual inspection) XP->Post_Processing End End: Final Hit List for Experimental Validation Post_Processing->End

Hierarchical Molecular Docking Workflow

Methodology:

  • Protein Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the protein using tools like Protein Preparation Wizard in Maestro or AutoDockTools: add hydrogens, assign bond orders, remove water molecules (unless critical for binding), and minimize the structure.

  • Ligand Library Preparation:

    • Prepare the 3D structures of the this compound library using software like LigPrep, ensuring correct ionization states and tautomers at physiological pH.

  • Grid Generation:

    • Define the binding site on the receptor and generate a docking grid that encompasses this site. The grid is typically centered on the co-crystallized ligand if available.

  • Hierarchical Docking:

    • High-Throughput Virtual Screening (HTVS): Dock the entire library using a fast and less precise docking algorithm.[1]

    • Standard Precision (SP) Docking: Take the top 10-20% of hits from HTVS and re-dock them using a more accurate algorithm.[1]

    • Extra Precision (XP) Docking: Subject the top hits from SP docking to the most rigorous and computationally expensive docking protocol.[1]

  • Post-Docking Analysis:

    • Analyze the docking poses of the top-ranked compounds.

    • Perform binding free energy calculations (e.g., MM-GBSA) to re-rank the hits.

    • Visually inspect the protein-ligand interactions to ensure they are chemically reasonable.

Protocol 3: Molecular Dynamics (MD) Simulation

This protocol details how to perform an MD simulation to assess the stability of a promising this compound derivative in complex with its target protein.

MD_Simulation_Workflow Start Start: Docked Protein-Ligand Complex Topology 1. System Preparation (Generate topology and parameter files for protein and ligand) Start->Topology Solvation 2. Solvation (Place the complex in a water box with ions) Topology->Solvation Minimization 3. Energy Minimization (Remove steric clashes) Solvation->Minimization Equilibration 4. Equilibration (NVT and NPT) (Gradually heat and pressurize the system) Minimization->Equilibration Production 5. Production MD (Run the simulation for the desired time scale, e.g., 100 ns) Equilibration->Production Analysis 6. Trajectory Analysis (Analyze RMSD, RMSF, hydrogen bonds, etc.) Production->Analysis End End: Assessment of Complex Stability Analysis->End

MD Simulation Workflow

Methodology:

  • System Setup:

    • Use the best-ranked docked pose of the protein-ligand complex as the starting structure.

    • Use a program like GROMACS or AMBER to prepare the system.

    • Generate topology files for the protein (using a standard force field like AMBER or CHARMM) and the ligand (using tools like Antechamber or CGenFF).

  • Solvation and Ionization:

    • Place the complex in a periodic box of water molecules (e.g., TIP3P).

    • Add counter-ions to neutralize the system.

  • Energy Minimization:

    • Perform energy minimization to remove any steric clashes or unfavorable geometries.

  • Equilibration:

    • Perform a two-step equilibration process:

      • NVT equilibration: Heat the system to the desired temperature (e.g., 300 K) while keeping the volume constant.

      • NPT equilibration: Bring the system to the desired pressure (e.g., 1 bar) while keeping the temperature constant.

  • Production Run:

    • Run the MD simulation for a sufficient length of time (e.g., 50-100 ns) to observe the dynamics of the system.

  • Trajectory Analysis:

    • Analyze the resulting trajectory to assess the stability of the protein-ligand complex. Key analyses include:

      • Root Mean Square Deviation (RMSD): To monitor the overall stability of the protein and the ligand's binding pose.

      • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

      • Hydrogen Bond Analysis: To monitor the persistence of key hydrogen bonds over time.

References

Application Notes & Protocols: Design and Development of 3-Allylrhodanine-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the design, synthesis, and evaluation of 3-allylrhodanine derivatives as potential enzyme inhibitors. The rhodanine scaffold is a privileged structure in medicinal chemistry, known for its broad range of biological activities.[1][2][3] Strategic modifications, particularly at the N-3 and C-5 positions, have led to the development of potent inhibitors for various enzyme targets.[3] This document outlines the key steps from initial design considerations to in vitro and cell-based evaluation.

Design Strategy for this compound-Based Inhibitors

The design of novel this compound-based enzyme inhibitors typically follows a structure-based or ligand-based drug design approach. A critical starting point is the identification of a target enzyme implicated in a disease pathway. The this compound scaffold serves as a versatile template that can be chemically modified to achieve desired potency and selectivity.

Key Structural Features and SAR Considerations:

  • Rhodanine Core: The rhodanine ring itself can interact with various protein targets.[3] However, researchers should be aware that the rhodanine moiety has been associated with pan-assay interference compounds (PAINS), necessitating careful validation of biological activity.[1][2]

  • N-3 Position (Allyl Group): The allyl group at the N-3 position can be crucial for modulating pharmacokinetic properties or for establishing specific interactions within the enzyme's binding pocket.

  • C-5 Position: This position is the most common site for modification, typically through a Knoevenagel condensation with various aldehydes.[4][5] The substituent introduced at this position is a primary determinant of inhibitory activity and selectivity. Structure-activity relationship (SAR) studies often focus on varying the aromatic or heterocyclic aldehyde used in the condensation to explore interactions with the target enzyme.[5][6][7] For example, substitutions on a phenyl ring at the C-5 position can significantly influence potency against different cancer cell lines.[8]

A logical workflow for the design and development of these inhibitors is outlined below.

G cluster_design Design & Synthesis cluster_evaluation Biological Evaluation Target Identification Target Identification SAR Studies SAR Studies Target Identification->SAR Studies Synthesis Synthesis SAR Studies->Synthesis Enzyme Assay Enzyme Assay Synthesis->Enzyme Assay Cell-Based Assay Cell-Based Assay Enzyme Assay->Cell-Based Assay Lead Optimization Lead Optimization Cell-Based Assay->Lead Optimization Lead Optimization->SAR Studies

Caption: Workflow for inhibitor design and development.

Experimental Protocols

General Synthesis of 3-Allyl-5-arylidenerhodanine Derivatives

The most common method for synthesizing 5-substituted rhodanine derivatives is the Knoevenagel condensation of N-substituted rhodanine with an appropriate aldehyde.[4][5]

Materials:

  • This compound

  • Substituted aromatic or heterocyclic aldehyde

  • Anhydrous sodium acetate

  • Glacial acetic acid

  • Ethanol

  • Diethyl ether

Protocol:

  • In a round-bottom flask, combine this compound (1 equivalent), the desired aldehyde (1.25 equivalents), and anhydrous sodium acetate (1 equivalent).

  • Add glacial acetic acid to the flask to serve as the solvent.

  • Reflux the mixture for 5-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Collect the precipitated solid by filtration.

  • Wash the solid sequentially with water, ethanol, and diethyl ether to remove impurities.

  • Dry the purified product. The structure can be confirmed by spectroscopic methods such as IR, NMR, and mass spectrometry.[4]

In Vitro Enzyme Inhibition Assay

Enzyme activity assays are crucial for determining the inhibitory potential of the synthesized compounds.[9] The specific protocol will vary depending on the target enzyme. Below is a general protocol that can be adapted.

Materials:

  • Purified target enzyme

  • Enzyme substrate

  • Assay buffer specific to the enzyme

  • Synthesized this compound derivatives (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare a series of dilutions of the inhibitor compounds in DMSO.

  • In a 96-well plate, add the assay buffer, the inhibitor dilution (or DMSO for control), and the purified enzyme.

  • Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.

  • Initiate the enzymatic reaction by adding the substrate to each well.

  • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Determine the IC50 value by plotting the percentage of enzyme inhibition against the inhibitor concentration and fitting the data to a suitable dose-response curve.

Cell-Based Assay for Inhibitor Efficacy

Cell-based assays are essential to evaluate the inhibitor's activity in a more physiologically relevant context, assessing factors like cell permeability and cytotoxicity.[10][11]

Materials:

  • Cancer cell line relevant to the enzyme target

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Synthesized this compound derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • 96-well cell culture plates

  • CO2 incubator

  • Microplate reader

Protocol:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.

  • Prepare serial dilutions of the this compound derivatives in the cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitors. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours.

  • Solubilize the formazan crystals by adding DMSO to each well.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Data Presentation

The inhibitory activities of this compound derivatives are typically quantified by their half-maximal inhibitory concentration (IC50) values. The following tables summarize representative data from the literature for various rhodanine derivatives against different enzyme targets.

Table 1: Inhibitory Activity of Rhodanine Derivatives against Aldose and Aldehyde Reductase [12][13]

CompoundTarget EnzymeIC50 (µM)
3a ALR20.25 ± 0.04
3c ALR12.38 ± 0.02
3d ALR1-
3e ALR1-
3f ALR12.18 ± 0.03
3f ALR20.12 ± 0.01
Valproic acid (Standard) ALR1-
Sulindac (Standard) ALR2-

Table 2: Inhibitory Activity of Rhodanine Derivatives against Various Enzymes

CompoundTarget EnzymeIC50 (µM)Reference
5e PRL-30.9[14]
1 HIV-1 Integrase (3'-processing)15[15]
1 HIV-1 Integrase (strand transfer)11[15]
53 HIV-1 Integrase-[15]
53 APE162 ± 3[15]
ML302 VIM-2 (Metallo-β-lactamase)-[6]
ML302 IMP-1 (Metallo-β-lactamase)-[6]

Table 3: Cytotoxic Activity of Rhodanine Derivatives against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
6 A549 (Non-small cell lung cancer)43.6[7]
6 MCF-7 (Breast cancer)11.7[16]
6 HepG2 (Liver cancer)0.21[16]
6 A549 (Lung cancer)1.7[16]
7 HepG2 (Liver cancer)0.76[16]
7 A549 (Lung cancer)0.31[16]
13a MCF-7 (Breast cancer)3.1[16]
13a HepG2 (Liver cancer)17.2[16]
13a A549 (Lung cancer)6.1[16]
Doxorubicin MCF-7 (Breast cancer)7.67[16]
Doxorubicin HepG2 (Liver cancer)8.28[16]
Doxorubicin A549 (Lung cancer)6.62[16]

Signaling Pathway Visualization

Many enzyme inhibitors, particularly those targeting kinases, function by modulating intracellular signaling pathways. The diagram below illustrates a generic kinase signaling pathway that can be inhibited by small molecules like this compound derivatives.

G cluster_pathway Generic Kinase Signaling Pathway Ligand Ligand Receptor Receptor Ligand->Receptor Kinase Kinase Receptor->Kinase Activation Substrate Substrate Kinase->Substrate Phosphorylation Phosphorylated Substrate Phosphorylated Substrate Substrate->Phosphorylated Substrate Cellular Response Cellular Response Phosphorylated Substrate->Cellular Response Inhibitor Inhibitor Inhibitor->Kinase Inhibition

References

Troubleshooting & Optimization

How to improve the reaction yield of 3-Allylrhodanine synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Allylrhodanine Synthesis

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the reaction yield of this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is a one-pot, three-component reaction. This typically involves the reaction of allyl amine, carbon disulfide, and an active methylene compound such as chloroacetic acid or its derivatives.[1] Variations of this method may use different reagents like maleic anhydride.[2]

Q2: What are the key reaction parameters that influence the yield of this compound?

A2: The key parameters that significantly impact the reaction yield include the choice of solvent, the base used, reaction temperature, and the purity of the starting materials. For instance, solvents like tetrahydrofuran (THF) and the use of a base such as potassium carbonate have been shown to provide good yields in related rhodanine syntheses.[3]

Q3: Are there any alternative "green" synthesis routes available?

A3: Yes, green chemistry approaches for rhodanine synthesis have been explored. These methods often utilize water as a solvent and may be performed at room temperature, offering an environmentally benign alternative to traditional methods that use volatile organic solvents.[2][4] One-pot procedures in polyethylene glycol (PEG) have also been described as a green and efficient method.[5]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC). This technique allows for the visualization of the consumption of starting materials and the formation of the product.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive or impure starting materials. 2. Incorrect reaction temperature. 3. Inefficient base or incorrect stoichiometry. 4. Insufficient reaction time.1. Ensure the purity of allyl amine, carbon disulfide, and chloroacetic acid. Use freshly distilled reagents if necessary. 2. Optimize the reaction temperature. Some rhodanine syntheses proceed well at room temperature, while others may require heating. 3. Experiment with different bases (e.g., potassium carbonate, sodium hydroxide) and ensure accurate measurement of all reagents. 4. Monitor the reaction using TLC to determine the optimal reaction time.
Formation of Side Products 1. Polymerization of allyl amine or side reactions with carbon disulfide. 2. Competing reaction pathways.1. Control the rate of addition of reagents, particularly carbon disulfide. Maintaining a lower temperature during the initial stages can minimize side reactions. 2. Adjust the reaction conditions (solvent, temperature, base) to favor the desired reaction pathway.
Difficulty in Product Isolation and Purification 1. Product is soluble in the work-up solvent. 2. Presence of impurities that are difficult to separate.1. If the product is water-soluble, perform extraction with a suitable organic solvent. Acidifying the aqueous layer can sometimes precipitate the rhodanine product. 2. Purify the crude product using column chromatography or recrystallization from an appropriate solvent system (e.g., ethanol/water).
Inconsistent Results 1. Variability in reagent quality. 2. Atmospheric moisture affecting the reaction.1. Source high-purity reagents and use them consistently. 2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture, especially if using moisture-sensitive reagents.

Experimental Protocols

Protocol: One-Pot Synthesis of this compound

This protocol is based on general methods for the synthesis of N-substituted rhodanines.

Materials:

  • Allyl amine

  • Carbon disulfide

  • Chloroacetic acid

  • Potassium carbonate (or Sodium Hydroxide)

  • Tetrahydrofuran (THF) (or Ethanol/Water)

  • Hydrochloric acid (for acidification)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve allyl amine (1 equivalent) in THF.

  • Cool the solution in an ice bath.

  • Slowly add carbon disulfide (1 equivalent) dropwise to the cooled solution while stirring. Allow the reaction to stir for 30 minutes at this temperature.

  • In a separate flask, prepare a solution of chloroacetic acid (1 equivalent) and potassium carbonate (2 equivalents) in a minimal amount of water and add it to the reaction mixture.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Redissolve the residue in water and acidify with dilute hydrochloric acid to precipitate the crude product.

  • Filter the precipitate and wash with cold water.

  • If further purification is needed, the crude product can be recrystallized from an ethanol/water mixture or purified by column chromatography.

  • Dry the purified product under vacuum to obtain this compound.

Data Presentation

The following table summarizes reaction conditions for the synthesis of rhodanine derivatives from various sources to provide a comparative overview for optimization.

Reactants Solvent Base/Catalyst Temperature Yield Reference
Primary amines, Carbon disulfide, Maleic anhydrideWater-Room TempGood[2]
α-Halohydroxamates, Carbon disulfideTHFK2CO3Not specifiedVery Good[3]
Primary amines, Carbon disulfide, Chloroacetyl chlorideSolvent-free-Not specifiedGood to Excellent[2]
Aldonitrones, RhodaninePolyethylene glycol (PEG)-80°CHigh[5]

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep_amine Dissolve Allyl Amine in THF prep_cs2 Cool solution in ice bath prep_amine->prep_cs2 add_cs2 Add Carbon Disulfide dropwise prep_cs2->add_cs2 prep_acid Prepare solution of Chloroacetic Acid and K2CO3 add_acid Add Chloroacetic Acid solution prep_acid->add_acid add_cs2->add_acid reflux Reflux for 4-6 hours add_acid->reflux remove_solvent Remove solvent under reduced pressure reflux->remove_solvent acidify Acidify with HCl remove_solvent->acidify filter Filter precipitate acidify->filter purify Recrystallize or Column Chromatography filter->purify dry Dry final product purify->dry end end dry->end This compound

Caption: Experimental workflow for the one-pot synthesis of this compound.

logical_relationship cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield impure_reagents Impure Reagents low_yield->impure_reagents is caused by wrong_temp Incorrect Temperature low_yield->wrong_temp is caused by bad_base Inefficient Base low_yield->bad_base is caused by side_reactions Side Reactions low_yield->side_reactions is caused by purify_reagents Purify/Check Reagents impure_reagents->purify_reagents is solved by optimize_temp Optimize Temperature wrong_temp->optimize_temp is solved by screen_bases Screen Different Bases bad_base->screen_bases is solved by control_addition Control Reagent Addition side_reactions->control_addition is solved by

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Overcoming common challenges in 3-Allylrhodanine Knoevenagel condensation.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the 3-Allylrhodanine Knoevenagel condensation. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This section addresses specific issues that may arise during the experimental process.

Question: Why is my reaction yield consistently low?

Answer: Low yields in the Knoevenagel condensation of this compound can stem from several factors. Optimization of reaction conditions is crucial.[1] Key areas to investigate include:

  • Catalyst Choice and Loading: The type and amount of catalyst can significantly impact the reaction rate and yield. While weakly basic amines are traditional catalysts, modern protocols often employ more efficient and greener alternatives.[2][3] Consider screening different catalysts such as L-proline-based deep eutectic solvents (DES), task-specific ionic liquids (TSILs) like Di-Isopropyl Ethyl Ammonium Acetate (DIPEAc), or solid acid catalysts like TS-1.[4] Optimizing the catalyst loading is also important; typically, a catalytic amount is sufficient.

  • Solvent Selection: The polarity of the solvent plays a critical role. Protic polar solvents like ethanol and methanol, or even water, can be effective.[1][5] Aprotic polar solvents such as DMF have also demonstrated good results.[6] In some cases, solvent-free conditions can provide the best outcomes, offering environmental benefits and potentially simplifying purification.[1][4]

  • Reaction Temperature: The optimal temperature can vary. While many Knoevenagel condensations proceed well at room temperature, others may require heating to overcome the activation energy.[1] However, excessively high temperatures can lead to side product formation and decomposition. It is advisable to perform temperature screening to find the ideal balance.

  • Reaction Time: Insufficient reaction time can lead to incomplete conversion. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal duration.[1][5]

Question: I am observing significant side product formation. How can I minimize this?

Answer: The formation of side products is a common challenge. Here are some strategies to improve the selectivity of your reaction:

  • Base Strength: If using a traditional base catalyst, its strength is a critical factor. A strong base can promote the self-condensation of the aldehyde reactant.[2] Employing a milder base, such as ammonium acetate or an amine salt, can mitigate this side reaction.[1]

  • Stoichiometry Control: Precise control of the reactant stoichiometry is important. Using a 1:1 molar ratio of this compound and the aldehyde is generally recommended to prevent side reactions like Michael addition, where the Knoevenagel product reacts with another molecule of the active methylene compound.[1]

Question: The purification of my final product is difficult. What can I do?

Answer: Purification challenges often arise from residual catalyst or the formation of closely related byproducts.

  • Catalyst Choice: Homogeneous catalysts can be difficult to separate from the reaction mixture.[1] Consider using a heterogeneous catalyst, which can be easily removed by filtration at the end of the reaction.[1] Several solid-supported catalysts have been successfully employed for Knoevenagel condensations.

  • Greener Solvents and Conditions: Employing environmentally benign solvents like water or deep eutectic solvents can simplify the work-up procedure.[7] In many cases, the product may precipitate directly from the reaction mixture upon cooling or addition of water, allowing for simple filtration.[7] Solvent-free conditions also tend to simplify purification.[4]

Question: My catalyst seems to deactivate after one use. How can I improve its reusability?

Answer: Catalyst deactivation, particularly with heterogeneous catalysts, can be due to leaching of the active species or fouling of the catalyst surface. To address this:

  • Catalyst Support: Ensure the active catalytic species is strongly anchored to the support material.

  • Washing and Drying: After recovery, proper washing and drying of the catalyst are crucial to remove any adsorbed species before reuse.

  • Catalyst Characterization: Analyzing the catalyst before and after the reaction can help identify the cause of deactivation.[1]

Frequently Asked Questions (FAQs)

What is the general mechanism of the Knoevenagel condensation?

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group (in this case, this compound) to a carbonyl group (an aldehyde or ketone), followed by a dehydration reaction that results in the formation of a C=C double bond.[2][3] The reaction is typically catalyzed by a base, which deprotonates the active methylene group to form a nucleophilic enolate.[2]

What are the advantages of using deep eutectic solvents (DES) or ionic liquids (ILs) for this reaction?

Deep eutectic solvents and ionic liquids are considered green solvent alternatives that can also act as catalysts.[8] Their benefits include:

  • Dual Role: They can function as both the solvent and the catalyst, simplifying the reaction setup.[8]

  • High Yields and Purity: Reactions in these media often result in high yields of the desired product with high purity, sometimes eliminating the need for further purification.[8]

  • Environmentally Friendly: They are often biodegradable, have low toxicity, and negligible vapor pressure, making them a more sustainable choice.[8]

  • Recyclability: Many DES and ILs can be recovered and reused for multiple reaction cycles.[4]

Can this reaction be performed under solvent-free conditions?

Yes, solvent-free Knoevenagel condensations have been successfully reported and offer several advantages, including reduced waste, lower costs, and often simpler work-up procedures.[1][4] These reactions are typically carried out by grinding the reactants together, sometimes with a catalytic amount of a solid catalyst.[1]

What is the biological significance of this compound derivatives?

Rhodanine and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities.[1][6][7] They have been investigated for various therapeutic applications, including as anticancer, antimicrobial, antiviral, and antidiabetic agents.[6][8][9] The 5-arylidene rhodanine derivatives, which are the products of the Knoevenagel condensation, are frequently identified as potent modulators of enzymes and receptors.[7]

Data Presentation

Table 1: Effect of Different Catalysts on Knoevenagel Condensation Yield

CatalystSolventTemperature (°C)TimeYield (%)Reference
L-proline-based DESPro/Gly (1:2)601 h94[7]
Choline Chloride/UreaChCl/Urea (1:2)90-53[7]
Di-Isopropyl Ethyl Ammonium Acetate (DIPEAc)Solvent-freeRoom Temp40 min93[4]
Gallium Chloride (GaCl3)Solvent-freeRoom Temp-High[10]
Nickel Nitrate (Ni(NO3)2·6H2O)WaterRoom Temp-High[11]
TS-1 (solid acid)Water9030 min92[12]

Table 2: Influence of Solvent on Knoevenagel Condensation

SolventCatalystTemperature (°C)TimeYield (%)Reference
EthanolDIPEAc (20 mol%)Reflux6 h80[4]
WaterDIPEAc (20 mol%)Reflux6 h72[4]
MethanolDIPEAc (20 mol%)Reflux6 h74[4]
AcetonitrileDIPEAc (20 mol%)Reflux6 h56[4]
DichloromethaneDIPEAc (20 mol%)Reflux6 h50[4]
DMFDIPEAc (20 mol%)Reflux6 h52[4]
Solvent-freeDIPEAcRoom Temp40 min93[4]

Experimental Protocols

Protocol 1: General Procedure for Knoevenagel Condensation in a Deep Eutectic Solvent (DES)

  • Preparation of DES: Prepare the L-proline-based DES by mixing L-proline and glycerol in a 1:2 molar ratio and heating until a homogeneous liquid is formed.

  • Reactant Addition: In a reaction vessel, add this compound (1 equivalent) and the desired aromatic aldehyde (1 equivalent) to the prepared DES.

  • Reaction: Stir the mixture at 60 °C for 1 hour.[7]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, add water to the reaction mixture to precipitate the product.

  • Isolation: Collect the solid product by filtration, wash with cold water, and air dry.[7]

Protocol 2: Solvent-Free Knoevenagel Condensation

  • Reactant Mixture: In a mortar, combine this compound (1 equivalent), the aromatic aldehyde (1 equivalent), and the chosen catalyst (e.g., a catalytic amount of gallium chloride).[1]

  • Grinding: Grind the mixture with a pestle at room temperature.[1]

  • Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed.

  • Work-up: After the reaction is complete, wash the solid mixture with water.[1]

  • Isolation: Collect the solid product by filtration and dry. Further purification is often not necessary.[1]

Visualizations

experimental_workflow reactants 1. Mix Reactants (this compound, Aldehyde) catalyst 2. Add Catalyst (e.g., L-proline, DIPEAc) solvent 3. Add Solvent (or Solvent-free) stir 4. Stir at Optimal Temperature monitor 5. Monitor with TLC stir->monitor precipitate 6. Precipitate Product (e.g., add water) monitor->precipitate filter 7. Filter Solid precipitate->filter wash 8. Wash and Dry filter->wash purify 9. Purify (if needed) wash->purify

Caption: General experimental workflow for the this compound Knoevenagel condensation.

signaling_pathway cluster_cell Cellular Environment EGFR EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Rhodanine This compound Derivative Rhodanine->EGFR Inhibition

References

Technical Support Center: Optimizing Chemical Modifications of N-allylrhodanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical modification of N-allylrhodanine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common synthetic transformations involving this versatile scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the most common chemical modifications performed on N-allylrhodanine?

A1: The most frequently employed modifications of N-allylrhodanine are the Knoevenagel condensation at the C-5 position to introduce an arylidene moiety, subsequent Michael addition of nucleophiles to the exocyclic double bond of the Knoevenagel product, and the ring-opening of the thiazolidinone core, typically with amines.

Q2: I am having trouble dissolving my N-allylrhodanine derivative. What solvents are recommended?

A2: N-allylrhodanine and its derivatives can exhibit variable solubility depending on the substituents. Common solvents for reactions include glacial acetic acid for Knoevenagel condensations, and polar aprotic solvents like DMF or THF for Michael additions. For purification, recrystallization from ethanol/water mixtures is often effective.[1] If solubility remains an issue, consider solvent-free reaction conditions, which can be achieved through techniques like ball milling.[2]

Q3: How can I monitor the progress of my reaction?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of most reactions involving N-allylrhodanine derivatives.[3] Staining with potassium permanganate or visualization under UV light can help in observing the consumption of starting materials and the formation of the product. For more detailed analysis of reaction mixtures, including the identification of potential impurities, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool.[4][5]

Q4: What is the best way to purify the final N-allylrhodanine derivatives?

A4: Purification is highly dependent on the nature of the product. For solid products, recrystallization is a common and effective method.[1][6] A typical procedure involves dissolving the crude product in a minimal amount of a hot solvent (e.g., ethanol) and then adding a co-solvent in which the product is less soluble (e.g., water) to induce crystallization upon cooling.[7] If recrystallization is not effective, column chromatography on silica gel is a standard alternative.[8]

Troubleshooting Guides

Knoevenagel Condensation

This section provides guidance for troubleshooting common issues encountered during the Knoevenagel condensation of N-allylrhodanine with aldehydes.

Problem: Low or No Product Yield

Potential CauseRecommended Solutions
Inactive Catalyst Use a fresh batch of a weak base catalyst like piperidine or ammonium acetate.[3] For the reaction with p-nitrobenzaldehyde, anhydrous sodium acetate in glacial acetic acid has been shown to be effective.[9]
Steric Hindrance Aldehydes with bulky ortho-substituents may react slower.[3] Increasing the reaction temperature or switching to a more potent catalyst system may improve the yield.
Unfavorable Reaction Temperature While many Knoevenagel condensations proceed at room temperature, some may require heating to overcome the activation energy.[3] Refluxing in glacial acetic acid is a common condition.[9] Monitor the reaction by TLC to avoid decomposition at high temperatures.
Incomplete Reaction Ensure sufficient reaction time by monitoring the disappearance of the starting aldehyde via TLC.[3]
Water Formation The condensation reaction produces water, which can inhibit the reaction equilibrium. Performing the reaction in a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark trap) can drive the reaction to completion.

Problem: Formation of Side Products

Potential CauseRecommended Solutions
Self-Condensation of Aldehyde This is more likely with strong bases. Use a weak base catalyst to minimize this side reaction.[3]
Michael Addition of N-allylrhodanine to Product The product itself is a Michael acceptor. Using a 1:1 stoichiometry of N-allylrhodanine and the aldehyde can help minimize this.[3]
Michael Addition

This guide addresses common issues when performing a Michael addition on a 5-arylidene-N-allylrhodanine derivative.

Problem: Low or No Product Yield

Potential CauseRecommended Solutions
Insufficiently Activated Michael Acceptor The reactivity of the 5-arylidene-N-allylrhodanine is influenced by the substituent on the aromatic ring. Electron-withdrawing groups will increase its electrophilicity and favor the Michael addition.
Weak Nucleophile The choice of nucleophile is critical. "Soft" nucleophiles like thiols and secondary amines are generally good Michael donors. For carbon nucleophiles, those derived from active methylene compounds (e.g., malonates) are effective.[10]
Inappropriate Base The base should be strong enough to deprotonate the nucleophile but not so strong as to cause side reactions. For thiol additions, tertiary amines are often used as catalysts.[11] For carbon nucleophiles, a stronger base like sodium ethoxide may be required.[12]
Reversible Reaction The Michael addition can be reversible. To drive the reaction forward, you can use an excess of the nucleophile or remove a byproduct if one is formed.

Problem: Formation of Side Products

Potential CauseRecommended Solutions
1,2-Addition to Carbonyl Group While less common for soft nucleophiles, highly reactive organometallics might lead to 1,2-addition. Using cuprates (Gilman reagents) can favor 1,4-conjugate addition.
Multiple Additions If the nucleophile has multiple reactive sites, a mixture of products can be formed. Protecting sensitive functional groups on the nucleophile may be necessary.
Hydrolysis of the Thiazolidinone Ring Prolonged reaction times under strongly basic conditions can lead to the hydrolysis of the rhodanine ring.[13][14] Monitor the reaction closely and work it up as soon as the starting material is consumed.
Thiazolidinone Ring Opening

This section provides troubleshooting for the ring-opening of N-allylrhodanine derivatives, typically with primary amines.

Problem: Incomplete Ring Opening

Potential CauseRecommended Solutions
Insufficiently Nucleophilic Amine The reactivity of the amine is key. Less hindered, more nucleophilic primary amines will react more readily.
Unfavorable Reaction Conditions This reaction often requires elevated temperatures. Refluxing in a suitable solvent like ethanol or isopropanol is a common starting point.[15]
Steric Hindrance at C-4 The carbonyl group at the C-4 position is the site of nucleophilic attack. Bulky substituents at the C-5 position may hinder the approach of the amine.

Problem: Formation of Side Products

Potential CauseRecommended Solutions
Reaction at Other Electrophilic Sites The exocyclic double bond of a 5-arylidene derivative can also be an electrophilic site. While amine addition to the C-4 carbonyl is generally favored for ring-opening, Michael addition is a potential side reaction.
Decomposition of Starting Material or Product Prolonged heating can lead to decomposition. Monitor the reaction by TLC and avoid unnecessarily long reaction times.

Experimental Protocols

Protocol 1: Knoevenagel Condensation of N-allylrhodanine with 4-Nitrobenzaldehyde[9]
  • In a round-bottom flask, combine 3-allylrhodanine (1.73 g, 10 mmol), anhydrous sodium acetate (0.82 g, 10 mmol), and 4-nitrobenzaldehyde (1.90 g, 12.5 mmol).

  • Add 10 mL of glacial acetic acid.

  • Heat the mixture to reflux and maintain for 5 hours.

  • Cool the reaction mixture to room temperature.

  • Collect the precipitated yellow crystals by filtration.

  • Wash the crystals sequentially with water (2 x 5 mL), ethanol (2 x 5 mL), and diethyl ether (5 mL).

  • Dry the product to obtain (Z)-3-allyl-5-(4-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one.

Protocol 2: General Procedure for Michael Addition of a Thiol to a 5-Arylidene-N-allylrhodanine
  • Dissolve the 5-arylidene-N-allylrhodanine (1 equivalent) in a suitable aprotic solvent (e.g., THF, DMF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the thiol nucleophile (1.1 equivalents).

  • Add a catalytic amount of a tertiary amine base (e.g., triethylamine, 0.1 equivalents).[11]

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the starting material is consumed, quench the reaction with a dilute aqueous acid solution (e.g., 1 M HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 3: General Procedure for Thiazolidinone Ring Opening with a Primary Amine
  • In a round-bottom flask, dissolve the 5-arylidene-N-allylrhodanine derivative (1 equivalent) in ethanol or isopropanol.

  • Add the primary amine (2-3 equivalents).

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizing Workflows and Logic

Knoevenagel_Troubleshooting start Low/No Yield in Knoevenagel Condensation catalyst Check Catalyst Activity start->catalyst Potential Cause temp Optimize Temperature start->temp Potential Cause time Increase Reaction Time start->time Potential Cause water Consider Water Removal start->water Potential Cause sterics Assess Steric Hindrance start->sterics Potential Cause catalyst_sol Use Fresh/Alternative Catalyst catalyst->catalyst_sol Solution temp_sol Systematically Vary Temperature temp->temp_sol Solution time_sol Monitor by TLC time->time_sol Solution water_sol Use Dean-Stark Trap water->water_sol Solution sterics_sol Increase Temperature/Use Stronger Catalyst sterics->sterics_sol Solution

Caption: Troubleshooting logic for low yield in Knoevenagel condensation.

Michael_Addition_Workflow start Start: 5-Arylidene-N-allylrhodanine dissolve Dissolve in Aprotic Solvent start->dissolve add_nucleophile Add Nucleophile dissolve->add_nucleophile add_base Add Base Catalyst add_nucleophile->add_base react Stir at Room Temperature add_base->react monitor Monitor by TLC react->monitor workup Aqueous Workup monitor->workup Reaction Complete purify Purify Product workup->purify end Final Michael Adduct purify->end

Caption: General experimental workflow for a Michael addition reaction.

Ring_Opening_Decision_Tree start Ring Opening Reaction incomplete Incomplete Reaction? start->incomplete side_products Side Products Formed? start->side_products incomplete_yes Increase Temperature Use More Nucleophilic Amine incomplete->incomplete_yes Yes incomplete_no Proceed to Workup incomplete->incomplete_no No side_products_yes Check for Michael Addition Reduce Reaction Time side_products->side_products_yes Yes side_products_no Proceed to Workup side_products->side_products_no No

Caption: Decision tree for troubleshooting thiazolidinone ring-opening reactions.

References

Effective purification techniques for crude 3-Allylrhodanine reaction products.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively purifying crude 3-Allylrhodanine reaction products.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound reaction mixture?

A1: While specific impurities depend on the exact reaction conditions, common contaminants in the N-alkylation of rhodanine with an allyl halide (e.g., allyl bromide) may include:

  • Unreacted Rhodanine: The starting material may not have fully reacted.

  • Inorganic Salts: Byproducts from the base used in the reaction (e.g., potassium carbonate, sodium hydride) such as potassium bromide or sodium bromide.

  • Residual Base: Excess base that was not neutralized during the work-up.

  • O-Alkylated Isomer: A potential side-product where the allyl group attaches to the oxygen atom of the rhodanine ring instead of the nitrogen.

  • Di-allylated Products: Although less common, over-alkylation could lead to di-substituted products.

  • Solvent Residues: Residual reaction solvents (e.g., DMF, acetonitrile, acetone).

Q2: Which purification techniques are most effective for crude this compound?

A2: The most common and effective purification techniques for this compound are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities. A simple filtration and washing step can be effective for removing inorganic salts.

Q3: How can I monitor the progress of my purification?

A3: Thin-Layer Chromatography (TLC) is an excellent method for monitoring purification.[1][2] By spotting the crude mixture, the fractions from column chromatography, and the recrystallized product on a TLC plate, you can visualize the separation of this compound from its impurities. A suitable solvent system for TLC can be determined empirically, often starting with a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[1][3]

Q4: What is the expected appearance and melting point of pure this compound?

A4: Pure this compound is typically a solid with a melting point in the range of 46-48 °C. Its appearance can range from a white to a pale yellow crystalline solid.

Troubleshooting Guides

Issue 1: Low Yield After Purification
Potential Cause Troubleshooting Action(s)
Product lost during transfers. Minimize the number of transfers between flasks. Rinse glassware with a small amount of the purification solvent to recover any adhered product.
Product is too soluble in the recrystallization solvent. If the product remains dissolved even after cooling, the solvent is too good. Try a less polar solvent or a solvent mixture. You can also try to reduce the volume of the solvent by evaporation.
Co-elution of product with impurities during column chromatography. Optimize the solvent system for better separation on TLC before running the column. A shallower solvent gradient or a different solvent system might be necessary.[3]
Product decomposition on silica gel. If you suspect your compound is acid-sensitive, the silica gel can be deactivated by washing the packed column with a solvent mixture containing a small amount of triethylamine (1-3%) before loading the sample.
Issue 2: Product is Still Impure After Purification
Potential Cause Troubleshooting Action(s)
Ineffective recrystallization solvent. The chosen solvent may dissolve the impurity as well as the product, or the impurity may be insoluble and trapped within the crystals. Perform solvent screening to find a solvent that dissolves the product when hot but not the impurity, or vice-versa.
Crystals formed too quickly during recrystallization. Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Poor separation during column chromatography. The polarity of the eluent may be too high, causing all compounds to elute quickly. Start with a less polar solvent system. Ensure the column is packed properly to avoid channeling. The amount of crude product loaded might be too high for the column size. As a rule of thumb, use about 20-50 times the weight of adsorbent to the sample weight for good separation.[4]
Contamination from glassware or solvents. Ensure all glassware is thoroughly cleaned and dried. Use high-purity solvents for purification.

Data Presentation: Comparison of Purification Techniques

The following table provides a sample comparison of different purification methods for a crude this compound product. Note: This data is illustrative and will vary based on the specific experimental conditions.

Purification Method Starting Crude Mass (g) Final Product Mass (g) Yield (%) Purity by ¹H NMR (%) Notes
Washing with Water & Ethanol 5.04.28485Effective for removing inorganic salts and highly polar impurities.
Recrystallization (Ethanol/Water) 5.03.87695Good for removing less polar impurities. Yield may be lower due to product solubility in the mother liquor.
Column Chromatography (Hexane:EtOAc) 5.03.570>98Provides the highest purity but can be more time-consuming and may result in lower yields.
Recrystallization (Isopropanol) 5.04.08092An alternative solvent system for recrystallization that may offer a different selectivity for impurities.

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: In separate test tubes, test the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with water or hexanes) at room and elevated temperatures. A good solvent will dissolve the crude product when hot but not at room temperature.[5]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. To promote crystal growth, you can scratch the inside of the flask with a glass rod or add a seed crystal. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Purification by Column Chromatography
  • TLC Analysis: Develop a suitable solvent system using TLC. A good system will show clear separation between the this compound spot and any impurity spots, with the product having an Rf value of approximately 0.25-0.35.[1] A common starting point is a mixture of hexanes and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes). Pack a chromatography column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase. Add a layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dried powder to the top of the column. Add another layer of sand on top of the sample.

  • Elution: Begin eluting the column with the chosen solvent system. If necessary, the polarity of the eluent can be gradually increased (gradient elution) to elute the product.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

experimental_workflow crude Crude this compound dissolve Dissolve in Minimal Hot Solvent crude->dissolve hot_filter Hot Filtration (if needed) dissolve->hot_filter cool Slow Cooling & Ice Bath hot_filter->cool filter_wash Vacuum Filtration & Cold Solvent Wash cool->filter_wash dry Dry Under Vacuum filter_wash->dry pure Pure this compound dry->pure troubleshooting_logic start Impure Product After First Purification Attempt check_tlc Analyze by TLC start->check_tlc multiple_spots Multiple Spots Visible? check_tlc->multiple_spots single_spot Single Spot with Incorrect Properties? multiple_spots->single_spot No re_purify Re-purify with Optimized Method (e.g., Column Chromatography) multiple_spots->re_purify Yes check_solvent Residual Solvent in NMR? single_spot->check_solvent Yes wrong_compound Consider Structural Re-evaluation single_spot->wrong_compound No pure Pure Product re_purify->pure high_vac Dry Under High Vacuum check_solvent->high_vac Yes check_solvent->wrong_compound No high_vac->pure signaling_pathway_placeholder title Purification Method Selection Guide crude_state Crude Product State solid Solid with Particulate Impurities crude_state->solid oily_solid Oily or Tacky Solid crude_state->oily_solid colored_product Colored Product crude_state->colored_product method1 Initial Wash (Water/Ethanol) solid->method1 method3 Column Chromatography oily_solid->method3 method4 Charcoal Treatment + Recrystallization colored_product->method4 method2 Recrystallization method1->method2

References

Strategies for improving the target selectivity of 3-Allylrhodanine inhibitors.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with 3-Allylrhodanine inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work, with a focus on improving target selectivity.

Frequently Asked Questions (FAQs)

Q1: My this compound inhibitor shows activity against multiple, unrelated targets. Why is it so non-selective?

A1: This is a common challenge with the rhodanine scaffold. Rhodanine-containing compounds are widely recognized as Pan-Assay Interference Compounds (PAINS).[1][2] PAINS are molecules that frequently appear as "hits" in high-throughput screens (HTS) due to non-specific activity, rather than specific binding to a single target.[2]

Several mechanisms contribute to this promiscuity:

  • Aggregation: Rhodanine derivatives can form aggregates that sequester and non-specifically inhibit proteins.

  • Michael Acceptor Reactivity: The exocyclic double bond at the 5-position of many rhodanine derivatives makes them potential Michael acceptors, allowing them to react covalently and non-specifically with nucleophilic residues (like cysteine) on proteins.[3][4]

  • Assay Interference: These compounds can interfere directly with assay technologies, for example, through fluorescence or by altering redox cycles.[3]

  • Dense Interaction Sites: The rhodanine core, particularly the exocyclic sulfur atom, provides a high density of sites for hydrogen bonds and polar interactions, leading to promiscuous binding at typical screening concentrations.[5][6]

It is crucial to perform counter-screens to determine if the observed activity is a genuine, specific interaction or an artifact of these PAINS-related properties.[7]

Q2: How can I determine if my inhibitor's activity is a true hit or a PAINS-related false positive?

A2: A systematic workflow is required to triage hits and eliminate false positives. This involves a series of counter-screens designed to detect common PAINS behaviors.

G cluster_0 Phase 1: Initial Hit Triage cluster_1 Phase 2: Confirmation of Specific Binding cluster_2 Phase 3: Lead Progression start Initial Hit from HTS pains_check In Silico PAINS Filter Check start->pains_check aggregation_assay Aggregation Assay (e.g., DLS) pains_check->aggregation_assay pains_fail Flagged as PAINS pains_check->pains_fail Fails reactivity_assay Reactivity Assay (e.g., Thiol Reactivity) aggregation_assay->reactivity_assay agg_fail Aggregator aggregation_assay->agg_fail Fails biophysical_assay Biophysical Assay (SPR, ITC, NMR) reactivity_assay->biophysical_assay react_fail Reactive Compound reactivity_assay->react_fail Fails ortho_assay Orthogonal Biochemical Assay biophysical_assay->ortho_assay bind_fail Non-specific Binding biophysical_assay->bind_fail Fails cell_assay Cell-Based Target Engagement (e.g., NanoBRET) ortho_assay->cell_assay sar_studies Structure-Activity Relationship (SAR) Studies cell_assay->sar_studies cell_fail No Cellular Activity cell_assay->cell_fail Fails selective_hit Confirmed Selective Hit sar_studies->selective_hit

Caption: Workflow for validating a this compound inhibitor hit.

Key experimental steps include:

  • Aggregation Assays: Use methods like Dynamic Light Scattering (DLS) to see if the compound forms aggregates at assay concentrations.

  • Thiol Reactivity Assays: To test for covalent modification, incubate the compound with a thiol-containing molecule like glutathione and monitor the reaction by mass spectrometry.

  • Orthogonal Assays: Confirm the inhibitory activity using a different assay format that is less susceptible to artifacts. For example, if the primary screen was fluorescence-based, use a label-free method like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

  • Cell-Based Target Engagement: Employ assays like NanoBRET to confirm that the inhibitor binds to its intended target within the complex environment of a live cell.[8][9]

Troubleshooting Guides

Problem: My structural modifications are not improving selectivity. What strategies should I consider?

Solution: Improving selectivity requires a rational design approach based on understanding the structural differences between your primary target and off-targets.[10]

G cluster_0 Key Modification Sites cluster_1 Rational Design Strategies Core This compound Core N-Allyl Group (Position 3) Mod5 Position 5 Arylidene Moiety Key for potency & selectivity Modify substituents (e.g., add bulk, alter electronics) to exploit unique pockets in the target. Strategy1 Exploit Shape/Steric Differences Add bulky groups that clash with off-target residues. Mod5:f1->Strategy1 Strategy2 Tune Electrostatics Modify substituents to match the electrostatic environment of the target's binding pocket. Mod5:f1->Strategy2 Mod2 Position 2 Thioxo Group Can be replaced (e.g., with oxo) to reduce reactivity and alter binding interactions. Mod2:f0->Strategy2 Strategy3 Target Unique Conformations Design inhibitors that bind to an inactive conformation specific to your target kinase.

Caption: Key structural modification sites and strategies for selectivity.

Key Medicinal Chemistry Strategies:

  • Structure-Activity Relationship (SAR) Studies: Systematically modify the substituents on the 5-position benzylidene ring. For example, adding bulky or electrostatically different groups can create clashes with off-target proteins while being accommodated by the primary target.[11][12]

  • Exploit Shape and Flexibility Differences: Analyze crystal structures or homology models of your target and common off-targets. Identify differences in the binding pocket (e.g., a specific pocket accessible in your target but not in others) and design modifications to occupy that unique space.[10][13]

  • Tune Electrostatics: Optimize the charge distribution of your inhibitor to be complementary to the target's binding site. This can be sufficient to gain selectivity even among highly homologous proteins like kinases.[10]

  • Scaffold Hopping/Bioisosteric Replacement: If the rhodanine core itself is intractable, consider replacing it with a different heterocyclic scaffold that retains key binding interactions but has a lower propensity for non-specific activity.[14]

Example of Successful Selectivity Enhancement: In the development of IKKβ inhibitors, modifications to a rhodanine hit compound led to the discovery of compound 3q , which showed potent activity against IKKβ and excellent selectivity over other kinases like p38α, JNKs, and even the closely related IKKα.[15]

Problem: How do I quantitatively measure and compare the selectivity of my inhibitors?

Solution: Selectivity should be assessed by profiling your inhibitor against a broad panel of related targets (e.g., a kinome panel if your target is a kinase). The results can be quantified using several metrics.

Data Presentation: Comparing Inhibitor Selectivity Profiles

The table below shows hypothetical data for two inhibitors profiled against a panel of 100 kinases to illustrate how selectivity is reported.

ParameterInhibitor A (Promiscuous)Inhibitor B (Selective)Description
Primary Target IC50 50 nM75 nMPotency against the intended target.
Number of Off-Targets (IC50 < 1 µM) 253The number of other kinases inhibited above a certain threshold.
Selectivity Score (S₁₀) 0.15 (15/100)0.02 (2/100)Number of kinases inhibited by >90% at a 1 µM concentration, divided by the total number of kinases tested. A lower score is better.
Selectivity Score (S) 0.25 (25/100)0.03 (3/100)The number of kinases for which the inhibitor binds with a Kd lower than a specific value (e.g., 3 µM) divided by the number of kinases tested.[16] A lower score indicates higher selectivity.

Key Assay Types:

  • Biochemical Assays: These are essential for initial profiling. Large panels are available commercially from specialist labs and typically use radiometric or mobility shift assay formats.[17][18] They provide IC50 or Kd values against hundreds of purified enzymes.

  • Cellular Target Engagement Assays: These assays confirm target binding in a more physiologically relevant context.[8] They are crucial for validating hits from biochemical screens, as results can differ significantly between cell-free and in-cell environments.[9]

Experimental Protocols

Protocol 1: General Procedure for Kinase Selectivity Profiling (Biochemical)

This protocol outlines a general method for assessing inhibitor selectivity against a kinase panel.

  • Compound Preparation: Prepare a 10 mM stock solution of the this compound inhibitor in 100% DMSO. Create serial dilutions to generate a range of concentrations for IC50 determination (e.g., 10-point, 3-fold dilutions).

  • Assay Plate Preparation: Dispense the diluted compound into a 384-well assay plate. Include positive controls (no inhibitor) and negative controls (no enzyme).

  • Kinase Reaction:

    • Add the specific kinase from the panel to each well.

    • Initiate the reaction by adding the ATP and substrate mixture. For competitive inhibitors, the ATP concentration is often set near its Km value for each kinase.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction.

    • Quantify the amount of phosphorylated substrate. The detection method depends on the assay format (e.g., measuring radioactivity for ³³P-ATP assays or fluorescence in mobility-shift assays).

  • Data Analysis:

    • Normalize the data to the positive and negative controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase.

    • Calculate selectivity scores based on the obtained IC50 values across the panel.[17]

Protocol 2: NanoBRET™ Cellular Target Engagement Assay

This protocol allows for the quantitative measurement of compound binding to a target protein in live cells.

  • Cell Preparation: Transiently transfect HEK293 cells with a plasmid expressing the target kinase fused to a NanoLuc® luciferase. Plate the transfected cells in a 96-well white assay plate and incubate for 24 hours.

  • Reagent Preparation:

    • Prepare the NanoBRET™ Tracer, a fluorescently labeled ligand that binds the target kinase, diluted in Opti-MEM.

    • Prepare serial dilutions of the this compound test compound in Opti-MEM.

  • Assay Execution:

    • Add the test compound dilutions to the cells, followed immediately by the NanoBRET™ Tracer.

    • Equilibrate the plate at 37°C in a 5% CO₂ incubator for 2 hours.

  • Signal Detection:

    • Add the NanoBRET™ Nano-Glo® Substrate to all wells.

    • Read the plate immediately on a luminometer equipped with two filters to measure donor emission (460 nm) and acceptor emission (610 nm) simultaneously.

  • Data Analysis:

    • Calculate the raw NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

    • Convert the raw ratios to milliBRET units (mBU) by multiplying by 1000.

    • Plot the mBU values versus the log of the inhibitor concentration and fit the curve to determine the cellular IC50, which reflects target engagement.

References

Troubleshooting and assigning peaks in 3-Allylrhodanine NMR spectra.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the NMR peak assignments of 3-Allylrhodanine.

Frequently Asked Questions (FAQs)

Peak Assignment

Q1: What are the typical ¹H NMR chemical shifts, multiplicities, and assignments for this compound?

A1: The ¹H NMR spectrum of this compound shows characteristic signals for both the rhodanine ring and the N-allyl substituent. The exact chemical shifts can vary slightly based on the solvent and sample concentration. The protons are assigned as follows:

Structure of this compound with Atom Numbering

G cluster_rhodanine Rhodanine Ring cluster_allyl Allyl Group S1 S C2 C2 S1->C2 N3 N3 C2->N3 =S C4 C4(=O) N3->C4 C1_prime C1'H₂(a) N3->C1_prime C5 C5H₂(d) C4->C5 C5->S1 C2_prime C2'H(b) C1_prime->C2_prime C3_prime C3'H₂(c) C2_prime->C3_prime

Caption: Structure of this compound with proton labeling.

The expected ¹H NMR data is summarized in the table below.

Atom Label Assignment Typical Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Ha N-CH₂ -CH=CH₂~4.7Doublet (d)~5-62H
Hb N-CH₂-CH =CH₂~5.8 - 6.0Multiplet (m)-1H
Hc N-CH₂-CH=CH₂ ~5.2 - 5.4Multiplet (m)-2H
Hd S-CH₂ -C=O~4.9Singlet (s)-2H

Note: Data is based on typical values and may vary. The multiplicity of Hb is complex due to coupling with both Ha (vicinal) and Hc (cis and trans) protons.[1] The signal for Hc often appears as two distinct multiplets due to the different chemical environments of the cis and trans protons.

Q2: What are the expected ¹³C NMR chemical shifts for this compound?

A2: The proton-decoupled ¹³C NMR spectrum provides information about the carbon framework. The signals are generally sharp singlets.

Atom Label Assignment Typical Chemical Shift (δ, ppm)
C2 C =S~193 - 206
C4 C =O~167 - 178
C2' N-CH₂-C H=CH₂~131
C3' N-CH₂-CH=C H₂~118
C1' N-C H₂-CH=CH₂~47
C5 S-C H₂-C=O~40

Note: Chemical shifts are based on published data for rhodanine and its derivatives and can be influenced by the solvent.[2][3]

Troubleshooting Common Issues

Q3: My NMR peaks are broad. What are the common causes and solutions?

A3: Peak broadening can obscure coupling patterns and make interpretation difficult. Several factors can cause this issue.[4]

  • High Sample Concentration: Overly concentrated samples can increase solution viscosity, leading to broader lines.[5]

    • Solution: Dilute your sample and re-acquire the spectrum. For a typical small molecule (<1000 g/mol ), a concentration of 5-25 mg in 0.6-0.7 mL of solvent is recommended for ¹H NMR.[5][6]

  • Poor Shimming: An inhomogeneous magnetic field across the sample is a frequent cause of broad and distorted peaks.

    • Solution: Re-shim the spectrometer before acquiring data. If the problem persists, ensure your NMR tube is clean and free from scratches.[7]

  • Presence of Particulate Matter: Undissolved solids in the sample will disrupt the magnetic field homogeneity.[7][8]

    • Solution: Filter your sample through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube.[7]

  • Paramagnetic Impurities: Even trace amounts of paramagnetic metal ions can cause significant line broadening.[6][8]

    • Solution: Re-purify your sample using techniques like column chromatography or recrystallization. Ensure all glassware is scrupulously clean.

Q4: The signals for the vinyl protons (Hb and Hc) are overlapping. How can I resolve them?

A4: Signal overlap in the vinyl region is a common challenge. Here are several strategies to resolve these signals:

  • Use a Higher Field Spectrometer: Acquiring the spectrum on a higher field NMR instrument (e.g., moving from 400 MHz to 600 MHz) increases the dispersion of signals, which can often resolve overlapping multiplets.[9]

  • Change the NMR Solvent: The chemical shifts of protons are solvent-dependent.[4] Acquiring a spectrum in a different deuterated solvent (e.g., changing from CDCl₃ to benzene-d₆ or DMSO-d₆) can shift the signals relative to each other, potentially resolving the overlap.[9] Aromatic solvents like benzene-d₆ are known to induce significant shifts due to anisotropic effects.[9]

  • Run a 2D NMR Experiment: A 2D COSY (Correlation Spectroscopy) experiment is extremely useful. It shows correlations between protons that are coupled to each other, allowing you to trace the connectivity of the allyl spin system even if the 1D signals are overlapped.

Q5: I see unexpected peaks in my spectrum. How can I identify them?

A5: Extraneous peaks usually originate from impurities or contaminants.

  • Residual Solvents: Solvents used during synthesis or purification (e.g., ethyl acetate, acetone, dichloromethane) are common culprits.[4]

    • Solution: Consult tables of common NMR solvent impurities to match the chemical shifts.[10] Ensure your sample is thoroughly dried under high vacuum.

  • Water: NMR solvents can absorb moisture from the air.[4] The water peak's position varies depending on the solvent (e.g., ~1.56 ppm in CDCl₃, ~3.33 ppm in DMSO-d₆).

    • Solution: Use fresh or properly dried deuterated solvents. Store solvents over molecular sieves.

  • Starting Materials: Incomplete reactions can leave residual starting materials in your sample.

    • Solution: Compare the spectrum of your product with that of the starting materials to identify any overlapping peaks. Further purification may be necessary.

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting common NMR issues.

G start Observe NMR Spectrum p1 Problem: Broad or Distorted Peaks start->p1 p2 Problem: Overlapping Signals start->p2 p3 Problem: Unexpected Peaks start->p3 s1_1 Check Concentration (Too High?) p1->s1_1 Solution s2_1 Use Higher Field NMR p2->s2_1 Solution s3_1 Identify Residual Solvent (Consult Impurity Tables) p3->s3_1 Solution s1_2 Re-shim Spectrometer s1_1->s1_2 s1_3 Filter Sample (Remove Particulates) s1_2->s1_3 s1_4 Check for Paramagnetics (Re-purify Sample) s1_3->s1_4 s2_2 Change Deuterated Solvent s2_1->s2_2 s2_3 Run 2D NMR (e.g., COSY) s2_2->s2_3 s3_2 Identify Starting Material s3_1->s3_2 s3_3 Identify Water Peak s3_2->s3_3

Caption: A logical workflow for troubleshooting common NMR spectra issues.

Experimental Protocols

Protocol 1: NMR Sample Preparation

High-quality spectra depend on proper sample preparation.[7]

  • Weigh Sample: For a standard 5 mm NMR tube, use 5-25 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.[5]

  • Dissolve: Transfer the solid to a small, clean vial. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[6] Mix thoroughly to ensure complete dissolution.

  • Filter and Transfer: To remove any particulate matter, draw the solution into a clean Pasteur pipette with a small plug of glass wool at the neck.[7] Transfer the filtered solution into a clean, unscratched NMR tube.

  • Cap and Label: Cap the NMR tube securely and label it clearly.

Protocol 2: Standard ¹H NMR Data Acquisition

These are typical parameters for a small organic molecule on a 400 MHz spectrometer.[11]

  • Pulse Sequence: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans (NS): 8 to 16 scans are usually sufficient.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 2-4 seconds.

  • Spectral Width (sw): A range of ~15 ppm centered around the expected signals.

  • Temperature: Standard room temperature (e.g., 298 K).

Protocol 3: Standard ¹³C NMR Data Acquisition

Due to the low natural abundance of ¹³C, more scans and a longer relaxation delay are required.[11]

  • Pulse Sequence: Proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to singlets.[11]

  • Number of Scans (NS): 128 to 1024 scans, or more, depending on the sample concentration.

  • Relaxation Delay (d1): 2-5 seconds. A longer delay is crucial for accurately observing quaternary carbons (like C=O and C=S).

  • Acquisition Time (aq): 1-2 seconds.

  • Spectral Width (sw): ~220-250 ppm to cover the full range of organic carbons.

  • Temperature: Standard room temperature (e.g., 298 K).

References

Validation & Comparative

A Comparative Analysis of the Biological Efficacy of Novel 3-Allylrhodanine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Newly synthesized derivatives of 3-allylrhodanine are emerging as a versatile class of heterocyclic compounds with a broad spectrum of biological activities. This guide provides a comparative overview of their performance in key therapeutic areas, including anticancer, antimicrobial, and enzyme inhibitory applications. The data presented is supported by detailed experimental protocols to aid researchers in their evaluation and future development of these promising compounds.

Anticancer Activity

Recent studies have highlighted the potent antiproliferative effects of this compound derivatives against various human cancer cell lines. The primary mechanism of action for some of these compounds involves the disruption of microtubule dynamics, a critical process in cell division, making them attractive candidates for cancer chemotherapy.[1] Other derivatives have been shown to target the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell signaling.

A series of (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylacetamide derivatives, which are structurally related to 3-allylrhodanines, were evaluated for their anticancer activity. Compound I20 was identified as a particularly potent antiproliferative agent.[1] Similarly, novel 3-aminorhodanine derivatives have demonstrated significant anticancer activity against A549 lung cancer cells, with compound 2b2 showing notable potency.[2][3][4]

DerivativeCell LineIC50 (µM)Reference CompoundIC50 (µM)
Compound I20 A5497.0 - 20.3Colchicine-
PC-37.0 - 20.3Gefitinib-
HepG27.0 - 20.3--
Compound 2a1 A54932.59 (µg/mL)Erlotinib-
Compound 2a2 A54910 (µg/mL)Erlotinib-
Compound 2b1 A54967.57 (µg/mL)Erlotinib-
Compound 2b2 A54955.8 (µg/mL)Erlotinib-

Table 1: In Vitro Anticancer Activity of this compound and Related Derivatives.

Antimicrobial Activity

Derivatives of rhodanine-3-carboxyalkyl acids have been synthesized and evaluated for their antibacterial properties. Notably, derivatives of rhodanine-3-propionic acid exhibited the highest activity against Gram-positive bacteria.[5][6] The presence of an N,N-diethylamine group in the aromatic system and the length of the carboxyalkyl chain at the N-3 position were found to be significant for biological activity.[5][6] However, the tested derivatives did not show activity against Gram-negative bacteria or yeast.[5][6]

Another study focused on hetero/aromatic substituted rhodanine analogues reported excellent antimicrobial activity, with MIC values ranging from 0.25-8 µg/mL for compound 10a and 0.5-16 µg/mL for compound 10b against a panel of fungi, Gram-positive, and Gram-negative bacteria.[7]

DerivativeOrganism TypeMIC (µg/mL)
Compound 10a Fungi, Gram (+/-)0.25 - 8
Compound 10b Fungi, Gram (+/-)0.5 - 16

Table 2: Minimum Inhibitory Concentration (MIC) of Selected Rhodanine Derivatives.

Enzyme Inhibition

This compound derivatives have also been investigated as inhibitors of various enzymes implicated in disease.

α-Glucosidase Inhibition: A series of 5-arylidene-3-methylrhodanine derivatives were synthesized and evaluated for their α-glucosidase inhibitory activity. Compound 2b was identified as the most potent inhibitor with an IC50 value of 11.3 µM, which is approximately 19 times more potent than the standard drug acarbose (IC50, 214.5 µM).[8]

DerivativeTarget EnzymeIC50 (µM)Reference CompoundIC50 (µM)
Compound 2b α-Glucosidase11.3Acarbose214.5
Compound 3'c α-Glucosidase12.4Acarbose214.5
Compound 3'd α-Glucosidase21.9Acarbose214.5

Table 3: α-Glucosidase Inhibitory Activity of 3-Methylrhodanine Derivatives.

Aldose and Aldehyde Reductase Inhibition: In the context of diabetic complications, rhodanine-3-acetamide derivatives have been synthesized and evaluated as inhibitors of aldose reductase (ALR2) and aldehyde reductase (ALR1).[9] All synthesized compounds exhibited good inhibitory activity against both enzymes. Notably, compounds 3a and 3f were more active against ALR2 than the standard drug sulindac.[9]

DerivativeTarget EnzymeIC50 (µM)Reference CompoundIC50 (µM)
Compound 3a ALR20.25 ± 0.04Sulindac> Standard
Compound 3f ALR20.12 ± 0.03Sulindac> Standard
Compound 3c ALR12.38 ± 0.02Valproic acid< Standard
Compound 3f ALR12.18 ± 0.03Valproic acid< Standard

Table 4: Aldose (ALR2) and Aldehyde (ALR1) Reductase Inhibitory Activity of Rhodanine-3-acetamide Derivatives.

Experimental Protocols

Synthesis of this compound Derivatives (General Procedure)

The synthesis of 5-arylmethylene-3-allylrhodanine derivatives is typically achieved through a Knoevenagel condensation reaction.[10]

  • A mixture of this compound (1 equivalent), an appropriate aromatic aldehyde (1-1.25 equivalents), and a catalyst such as anhydrous sodium acetate (1 equivalent) or piperidine/glacial acetic acid is prepared.

  • The reaction mixture is refluxed in a suitable solvent, commonly glacial acetic acid or ethanol, for a period ranging from 2 to 8 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration.

  • The crude product is washed with water and a suitable organic solvent (e.g., ethanol, diethyl ether) and can be further purified by recrystallization.

G Allylrhodanine This compound Reflux Reflux Allylrhodanine->Reflux Aldehyde Aromatic Aldehyde Aldehyde->Reflux Catalyst Catalyst (e.g., NaOAc, Piperidine) Catalyst->Reflux Solvent Solvent (e.g., Acetic Acid, Ethanol) Solvent->Reflux Product 5-Arylmethylene-3-allylrhodanine Derivative Reflux->Product

General workflow for the synthesis of this compound derivatives.

In Vitro Anticancer Activity (MTT Assay)

The antiproliferative activity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1][3][11]

  • Human cancer cells (e.g., A549, PC-3, HepG2) are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds and a reference drug (e.g., colchicine, gefitinib, erlotinib) for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL).

  • The plates are incubated for an additional 4 hours to allow for the formation of formazan crystals by viable cells.

  • The formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

G start Seed cancer cells in 96-well plate treat Treat with compounds and reference drug start->treat incubate1 Incubate for 24-72 hours treat->incubate1 add_mtt Add MTT solution incubate1->add_mtt incubate2 Incubate for 4 hours add_mtt->incubate2 dissolve Dissolve formazan crystals in DMSO incubate2->dissolve measure Measure absorbance dissolve->measure calculate Calculate cell viability and IC50 measure->calculate

Workflow for the MTT assay to determine anticancer activity.

Microtubule Disruption Signaling Pathway

Certain rhodanine derivatives exert their anticancer effects by interacting with tubulin and disrupting microtubule dynamics.[1] This interference with the cytoskeleton leads to cell cycle arrest and ultimately apoptosis.

G Rhodanine Rhodanine Derivative (e.g., Compound I20) Tubulin Tubulin Dimers Rhodanine->Tubulin Binds to Disruption Disruption of Microtubule Dynamics Rhodanine->Disruption Microtubule Microtubule Polymerization Tubulin->Microtubule Microtubule->Disruption Arrest Cell Cycle Arrest Disruption->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Signaling pathway of microtubule disruption by rhodanine derivatives.

α-Glucosidase Inhibition Assay

The inhibitory effect on α-glucosidase is determined by measuring the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).

  • A mixture of α-glucosidase enzyme solution and the test compound at various concentrations is pre-incubated in a buffer solution (e.g., phosphate buffer, pH 6.8).

  • The reaction is initiated by adding the substrate pNPG.

  • The reaction mixture is incubated for a specific time at a controlled temperature (e.g., 37°C).

  • The reaction is stopped by adding a solution of sodium carbonate (Na2CO3).

  • The absorbance of the released p-nitrophenol is measured at 405 nm.

  • The percentage of inhibition is calculated, and the IC50 value is determined. Acarbose is commonly used as a reference inhibitor.[8]

References

Structure-Activity Relationship (SAR) Analysis of 3-Allylrhodanine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-allylrhodanine analogs, a class of heterocyclic compounds with a wide range of pharmacological activities. The rhodanine scaffold, particularly when substituted at the N-3 position with an allyl group and varied at the C-5 position with different arylidenes, has proven to be a versatile pharmacophore for developing novel therapeutic agents. This document summarizes quantitative biological data, details key experimental protocols, and visualizes essential workflows and conceptual pathways to facilitate further research and drug development in this area.

Comparative Biological Activity of this compound Analogs

The biological activity of this compound analogs is significantly influenced by the nature of the substituent at the C-5 position of the rhodanine core. Modifications at this position modulate the compound's interaction with various biological targets, leading to a spectrum of activities including anticancer, antimicrobial, and enzyme inhibitory effects.

Anticancer Activity

The antiproliferative activity of this compound derivatives has been evaluated against various cancer cell lines. The substitution pattern on the C-5 benzylidene ring plays a crucial role in determining the cytotoxic potency.

Compound IDC-5 SubstituentCancer Cell LineIC50 (µM)Reference
1a 4-NitrobenzylideneA549 (Lung)>100[1]
1b 2-FluorobenzylideneA549 (Lung)0.8[1]
1c 4-MethoxybenzylideneMCF-7 (Breast)-[2]
1d 2-ChlorophenylMCF-7 (Breast)-
1e 3-CyclohexylMCF-7 (Breast)-
1f 3-BenzylMCF-7 (Breast)-
1g 4-MethylbenzylHL-60 (Leukemia)>50[1]
1h Unsubstituted benzylideneHuh7 D12 (Hepatocellular)8[1]

SAR Insights for Anticancer Activity:

  • The presence of a halogen, such as fluorine at the ortho position of the benzylidene ring (Compound 1b ), significantly enhances anticancer activity against A549 lung cancer cells.[1]

  • In contrast, a nitro group at the para position (Compound 1a ) results in a loss of activity.[1]

  • For MCF-7 breast cancer cells, the nature of the N-3 substituent also plays a role, with a 2-chlorophenyl group showing higher inhibition compared to cyclohexyl or benzyl groups.

Antimicrobial Activity

This compound analogs have demonstrated notable activity against various bacterial strains, particularly Gram-positive bacteria. The minimum inhibitory concentration (MIC) is a key parameter for quantifying this activity.

Compound IDC-5 SubstituentBacterial StrainMIC (µg/mL)Reference
2a 4-(N,N-Dimethylamino)benzylideneStaphylococcus aureus15.6 - 31.2[3]
2b 4-(N,N-Diethylamino)benzylideneStaphylococcus aureus1.95 - 3.9[3]
2c 4-(Diphenylamino)benzylideneStaphylococcus aureus1.95 - 7.8[3]
2d 2-Hydroxynaphthalen-1-ylmethyleneStaphylococcus aureus32 - 62.5[4]
2e 2,4-DihydroxybenzylideneStaphylococcus aureus32 - 62.5[4]
2f 5-Chloro-2-hydroxybenzylideneStaphylococcus aureus32 - 62.5[4]

SAR Insights for Antimicrobial Activity:

  • The introduction of a dialkylamino or diphenylamino group at the para-position of the C-5 benzylidene ring leads to potent antibacterial activity against Gram-positive bacteria.[3]

  • Increasing the bulkiness of the amino substituent from dimethylamino (Compound 2a ) to diethylamino (Compound 2b ) or diphenylamino (Compound 2c ) generally enhances the activity.[3]

  • Derivatives with hydroxyl-substituted aromatic rings at the C-5 position also exhibit moderate antibacterial activity.[4]

Enzyme Inhibition

This compound and related rhodanine derivatives have been investigated as inhibitors of various enzymes, including HIV-1 integrase and carbonic anhydrases.

HIV-1 Integrase Inhibition

Compound IDN-3 SubstituentC-5 Substituent3'-Processing IC50 (µM)Strand Transfer IC50 (µM)Reference
3a HSalicylic acid1511[5]
3b H2-Phenyldiazaphenol3326[5]

Note: Data for direct 3-allyl analogs were limited in the searched literature. The provided data for N-H analogs illustrates the general potential of the rhodanine scaffold for HIV-1 integrase inhibition.

SAR Insights for HIV-1 Integrase Inhibition:

  • The presence of a salicylic acid moiety at the C-5 position of the rhodanine core is beneficial for inhibitory activity against both the 3'-processing and strand transfer functions of HIV-1 integrase.[5]

  • Electron-withdrawing groups on the aryl substituent at the C-5 position tend to increase activity.[5]

Carbonic Anhydrase Inhibition

Compound IDN-3 SubstituentC-5 SubstituenthCA I Ki (nM)hCA II Ki (nM)Reference
4a VariedVaried316.7 - 533.1412.5 - 624.6[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of SAR studies. Below are protocols for key experiments cited in the evaluation of this compound analogs.

Synthesis of 3-Allyl-5-(4-nitrobenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

This protocol describes a typical Knoevenagel condensation for the synthesis of C-5 substituted this compound analogs.[2]

Materials:

  • This compound

  • 4-Nitrobenzaldehyde

  • Anhydrous sodium acetate

  • Glacial acetic acid

  • Ethanol

  • Diethyl ether

Procedure:

  • A mixture of this compound (10 mmol), 4-nitrobenzaldehyde (12.5 mmol), and anhydrous sodium acetate (10 mmol) is refluxed in glacial acetic acid (10 mL) for 5 hours.[2]

  • After cooling, the resulting yellow crystals are collected by filtration.

  • The crystals are washed sequentially with water (2 x 5 mL), ethanol (2 x 5 mL), and diethyl ether (5 mL).[2]

  • The final product is dried to yield (Z)-3-allyl-5-(4-nitrobenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one.[2]

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Procedure:

  • Cells are seeded in 96-well plates at a density of 1x10^4 cells/well and allowed to attach overnight.

  • The cells are then treated with various concentrations of the this compound analogs for 24, 48, or 72 hours.

  • Following the treatment period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • The medium is then removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Procedure:

  • A two-fold serial dilution of each this compound analog is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).

  • Each well is inoculated with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

  • The plates are incubated at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

Experimental Workflow for SAR Analysis

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_sar SAR Analysis synthesis Synthesis of this compound Analogs (Knoevenagel Condensation) purification Purification (Crystallization/Chromatography) synthesis->purification characterization Structural Characterization (NMR, IR, Mass Spec) purification->characterization primary_screening Primary Biological Screening (e.g., Anticancer, Antimicrobial) characterization->primary_screening dose_response Dose-Response Studies (IC50/MIC Determination) primary_screening->dose_response sar_analysis Structure-Activity Relationship (SAR) Analysis dose_response->sar_analysis lead_identification Lead Compound Identification sar_analysis->lead_identification lead_identification->synthesis Optimization

Caption: A generalized workflow for the SAR analysis of this compound analogs.

Conceptual Signaling Pathway Interactions

conceptual_pathway cluster_analogs This compound Analogs cluster_targets Biological Targets cluster_effects Cellular Effects analog1 Analog A (e.g., C-5 = e- withdrawing) target_enzyme Enzyme (e.g., HIV-1 Integrase) analog1->target_enzyme analog2 Analog B (e.g., C-5 = bulky hydrophobic) target_receptor Receptor (e.g., Kinase) analog2->target_receptor analog3 Analog C (e.g., C-5 = H-bond donor) target_pathway Metabolic Pathway (e.g., Bacterial Cell Wall Synthesis) analog3->target_pathway effect_inhibition Enzyme Inhibition target_enzyme->effect_inhibition effect_apoptosis Apoptosis target_receptor->effect_apoptosis effect_bacteriostasis Bacterial Growth Inhibition target_pathway->effect_bacteriostasis

Caption: Conceptual interactions of this compound analogs with biological targets.

References

3-Allylrhodanine vs. Other Rhodanine Derivatives in Antibacterial Activity Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery and development of novel antimicrobial agents. Rhodanine, a five-membered heterocyclic scaffold, and its derivatives have emerged as a promising class of compounds with a wide range of biological activities, including potent antibacterial effects. This guide provides a comparative analysis of the antibacterial activity of 3-allylrhodanine derivatives against other rhodanine analogues, supported by experimental data and detailed protocols to aid in research and drug development efforts.

Data Presentation: Comparative Antibacterial Activity

The antibacterial efficacy of rhodanine derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism. The following tables summarize the MIC values of this compound and other rhodanine derivatives against various Gram-positive and Gram-negative bacterial strains, as reported in the scientific literature.

Table 1: Antibacterial Activity of this compound Derivatives

CompoundBacterial StrainMIC (µg/mL)
3-Allyl-5-(4-arylazo)-2-thioxothiazolidine-4-one (HL3)Bacillus cereusNot specified, but showed significant activity[1]
Staphylococcus aureusNot specified, but showed significant activity[1]

Note: Specific MIC values for these this compound derivatives were not explicitly provided in the cited abstract, but their significant activity was highlighted.

Table 2: Antibacterial Activity of Other Rhodanine Derivatives

Compound Class/DerivativeBacterial StrainMIC Range (µg/mL)Reference
5-Pyridylmethylidene-3-rhodanine-carboxyalkyl acidsGram-positive bacteria (Staphylococcus, Bacillus, Micrococcus spp.)7.8 - 125[2]
(Z)-5-(4-(2-oxo-2-phenylethoxy)benzylidene)-2-thioxothiazolidin-4-onesGram-positive bacteria (including MRSA)1 - 32[3]
Rhodanine-3-hexanoic acid derivativesGram-positive and Gram-negative bacteriaPotent to moderate activity[4]
5-aryloxypyrazole-rhodanine hybridsStaphylococcus aureus (including MRSA and QRSA)1 - 32[5]
Isoniazid–rhodanine molecular hybrids (benzylidene series)Mycobacterium tuberculosis25 - 200[6]
Isoniazid–rhodanine molecular hybrids (most active)Mycobacterium tuberculosis1.56[6]
Various rhodanine derivativesStaphylococcus aureus0.125 - 8[7]
Acinetobacter baumannii8[7]

Experimental Protocols

The following is a detailed methodology for the broth microdilution assay, a standard method for determining the Minimum Inhibitory Concentration (MIC) of antibacterial compounds.[8][9][10][11][12]

Broth Microdilution Assay for MIC Determination

1. Materials and Reagents:

  • Test compounds (rhodanine derivatives)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35 ± 2°C)

  • Positive control antibiotic (e.g., gentamicin, vancomycin)

  • Solvent for dissolving test compounds (e.g., Dimethyl Sulfoxide - DMSO)

2. Preparation of Bacterial Inoculum: a. From a fresh (18-24 hours) agar plate, select 3-5 well-isolated colonies of the test bacterium.[9] b. Suspend the colonies in sterile saline.[9] c. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be verified using a spectrophotometer at 625 nm (absorbance of 0.08 to 0.13), and corresponds to approximately 1-2 x 10⁸ CFU/mL.[9] d. Within 15 minutes, dilute this adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate (typically a 1:100 dilution).[9]

3. Preparation of Test Compound Dilutions: a. Dissolve the test compounds in a suitable solvent (e.g., DMSO) to create a stock solution. b. Prepare a series of two-fold serial dilutions of the test compound in CAMHB in a 96-well microtiter plate.[9] c. Typically, 100 µL of sterile CAMHB is added to all wells. Then, 100 µL of the test compound stock solution (at twice the highest desired concentration) is added to the first column.[9] d. 100 µL is then transferred from the first column to the second, mixed, and this process is repeated across the plate to create a concentration gradient. 100 µL is discarded from the last dilution well.[9][12]

4. Inoculation and Incubation: a. Add 100 µL of the diluted bacterial suspension to each well containing the compound dilutions, resulting in a final volume of 200 µL per well.[9] b. Include the following controls on each plate:

  • Sterility Control: A well with 200 µL of uninoculated CAMHB.[9]
  • Growth Control: A well with 100 µL of CAMHB and 100 µL of the bacterial inoculum.
  • Solvent Control: A well containing the highest concentration of the solvent used and the bacterial inoculum to ensure it does not inhibit growth.[9]
  • Positive Control: A row of wells with a known antibiotic undergoing serial dilution and inoculated with the bacteria. c. Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[9]

5. Determination of MIC: a. After incubation, visually inspect the microtiter plate for bacterial growth (turbidity). b. The MIC is the lowest concentration of the test compound at which there is no visible growth.[11]

Mandatory Visualization

Experimental_Workflow Experimental Workflow for Broth Microdilution Assay cluster_prep Preparation cluster_assay Assay Execution cluster_results Results start Start prep_plate Prepare 96-Well Plate (Add Broth) start->prep_plate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) add_inoculum Inoculate Wells with Bacterial Suspension prep_inoculum->add_inoculum prep_compounds Prepare Serial Dilutions of Test Compounds add_compounds Add Compound Dilutions to Plate prep_compounds->add_compounds prep_plate->add_compounds add_compounds->add_inoculum incubate Incubate Plate (16-20h at 35°C) add_inoculum->incubate read_results Visually Inspect for Growth (Turbidity) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow of the broth microdilution assay.

Mechanism_of_Action Proposed Antibacterial Mechanism of Rhodanine Derivatives cluster_targets Bacterial Cellular Targets cluster_effects Cellular Effects rhodanine Rhodanine Derivative dltA D-alanyl Carrier Protein Ligase (DltA) rhodanine->dltA ndk Nucleoside Diphosphate Kinase (NDK) rhodanine->ndk pbp Penicillin-Binding Proteins (PBPs) rhodanine->pbp other_enzymes Other Essential Enzymes (e.g., DNA Gyrase, RNA Polymerase) rhodanine->other_enzymes membrane_integrity Alteration of Membrane Integrity rhodanine->membrane_integrity Potential Direct Effect cell_wall Inhibition of Cell Wall Synthesis dltA->cell_wall dna_rep Disruption of DNA Replication/Transcription ndk->dna_rep pbp->cell_wall other_enzymes->dna_rep bacterial_death Bacterial Cell Death cell_wall->bacterial_death dna_rep->bacterial_death membrane_integrity->bacterial_death

Caption: Proposed mechanisms of antibacterial action for rhodanine derivatives.

Discussion

The presented data indicates that rhodanine derivatives are a versatile class of compounds with significant antibacterial activity, particularly against Gram-positive bacteria, including multi-drug resistant strains like MRSA.[3][5] While specific MIC values for this compound derivatives are not as extensively documented in the readily available literature as for other analogues, initial studies show promising activity.[1]

The antibacterial effect of rhodanine derivatives is believed to stem from their ability to inhibit various bacterial enzymes essential for survival.[7] Docking studies and experimental evidence suggest that these compounds can target enzymes involved in cell wall synthesis, such as D-alanyl carrier protein ligase (DltA) and penicillin-binding proteins (PBPs), as well as those crucial for nucleotide metabolism and DNA replication, like nucleoside diphosphate kinase (NDK), DNA gyrase, and RNA polymerase.[1][7] This multi-target potential is a desirable attribute in the development of new antibiotics that could circumvent existing resistance mechanisms.

The structure-activity relationship (SAR) of rhodanine derivatives is complex, with the nature of the substituents at the N-3 and C-5 positions of the rhodanine core playing a crucial role in determining the antibacterial potency and spectrum. The allyl group at the N-3 position in this compound is one of many substitutions that can be explored to modulate the compound's properties. Further comparative studies are warranted to systematically evaluate the impact of the N-3 allyl group in comparison to other substituents on the antibacterial efficacy against a broad panel of pathogenic bacteria.

References

Validating Protein Targets of 3-Allylrhodanine Derivatives: A Computational Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the computational validation of identified protein targets for derivatives of 3-Allylrhodanine against other alternative inhibitors. Due to a lack of specific publicly available data on the direct protein targets of this compound, this guide focuses on structurally similar derivatives where computational validation has been performed. The information presented herein is intended to serve as a reference for researchers engaged in drug discovery and development, offering insights into the computational methodologies and comparative data for these promising compounds.

Identified Protein Targets and Computational Validation Overview

Rhodanine and its derivatives are a class of heterocyclic compounds known for a wide spectrum of biological activities, including antimicrobial and anticancer effects.[1] Computational methods play a pivotal role in identifying and validating the protein targets of these compounds, accelerating the drug discovery process. For derivatives of this compound, computational studies have identified several potential protein targets, primarily in the realms of antimicrobial and metabolic disease research.

This guide will focus on the following identified protein targets for this compound derivatives:

  • D-alanyl carrier protein ligase (DltA) and Nucleoside diphosphate kinase (NDK) : Key enzymes in bacterial cell wall synthesis and nucleotide metabolism, respectively, making them attractive targets for antimicrobial agents.

  • Aldose Reductase (ALR2) and Aldehyde Reductase (ALR1) : Enzymes implicated in diabetic complications, representing key targets for metabolic disease therapies.[2][3]

The primary computational methods employed for target validation of these derivatives include molecular docking and molecular dynamics simulations. These methods predict the binding affinity and stability of the compound within the active site of the target protein.

Comparative Data Analysis

The following tables summarize the quantitative data from computational and experimental studies on this compound derivatives and their comparison with other known inhibitors targeting the same proteins.

Table 1: Computational and Experimental Data for D-alanyl carrier protein ligase (DltA) Inhibitors

CompoundTypeTarget OrganismPDB IDDocking Score (kcal/mol)IC50 (µM)Reference
3-Allyl-5-(4-arylazo) rhodanine derivativeThis compound DerivativeBacillus cereus3FCEStronger binding than to NDKNot specified[4]
Nucleoside 1Non-rhodanineBacillus subtilis3FCC-8.22.4[5]
Compound 9 (2'-azido derivative)Non-rhodanineBacillus subtilis3FCC-8.53.8[5]
Compound 18 (difluorophosphonylated allylic ether derivative)Non-rhodanineBacillus subtilis3FCC-8.87.6[5]

Table 2: Computational and Experimental Data for Nucleoside Diphosphate Kinase (NDK) Inhibitors

CompoundTypeTarget OrganismPDB IDDocking Score (kcal/mol)Inhibition DataReference
3-Allyl-5-(4-arylazo) rhodanine derivativeThis compound DerivativeStaphylococcus aureus3Q8UFavorable binding energySignificant antimicrobial activity[4]
Leishmania NDK Inhibitor (Hit 1)Non-rhodanineLeishmania amazonensisNot specifiedNot specifiedIC50 in µM range[6]
Leishmania NDK Inhibitor (Hit 2)Non-rhodanineLeishmania amazonensisNot specifiedNot specifiedIC50 in µM range[6]

Table 3: Computational and Experimental Data for Aldose Reductase (ALR2) and Aldehyde Reductase (ALR1) Inhibitors

CompoundTarget EnzymeTypePDB IDDocking Score (kcal/mol)IC50 (µM)Reference
Rhodanine-3-acetamide derivative (3f)ALR2Rhodanine DerivativeNot specifiedFavorable0.12 ± 0.01[2][7]
Rhodanine-3-acetamide derivative (3a)ALR2Rhodanine DerivativeNot specifiedFavorable0.25 ± 0.04[2][7]
Sulindac (Standard)ALR2Non-rhodanineNot specifiedNot applicable0.29 ± 0.08[7]
Rhodanine-3-acetamide derivative (3f)ALR1Rhodanine DerivativeNot specifiedFavorable2.18 ± 0.03[2][7]
Rhodanine-3-acetamide derivative (3c)ALR1Rhodanine DerivativeNot specifiedFavorable2.38 ± 0.02[2][7]
Valproic Acid (Standard)ALR1Non-rhodanineNot specifiedNot applicableNot specified[2]
Rhodanine-3-acetic acid derivative (RA-2)Aldose ReductaseRhodanine DerivativeNot specified-9.6Not specified[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and critical evaluation of computational studies. Below are generalized protocols for molecular docking and molecular dynamics simulations based on the methodologies reported in the cited literature for rhodanine derivatives.

Protocol 1: Molecular Docking for Target Validation

Objective: To predict the binding mode and estimate the binding affinity of a ligand (e.g., a this compound derivative) to a protein target.

1. Preparation of the Protein Structure:

  • Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
  • Prepare the protein for docking by removing water molecules and any co-crystallized ligands.
  • Add polar hydrogen atoms and assign appropriate atomic charges using a force field (e.g., OPLS_2005).
  • Minimize the energy of the protein structure to relieve any steric clashes.

2. Preparation of the Ligand Structure:

  • Draw the 2D structure of the this compound derivative.
  • Convert the 2D structure to a 3D structure.
  • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).
  • Generate different possible conformations of the ligand.

3. Docking Simulation:

  • Define the binding site on the protein, typically based on the location of the co-crystallized ligand or through binding site prediction algorithms.
  • Perform the docking calculation using software such as AutoDock, Glide, or iGEMDOCK.[4][9] The docking algorithm will explore various orientations and conformations of the ligand within the defined binding site.
  • Score the generated poses based on a scoring function that estimates the binding free energy. The pose with the lowest energy score is typically considered the most likely binding mode.

4. Analysis of Results:

  • Visualize the best-docked pose of the ligand-protein complex to analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking).
  • Compare the docking score and binding mode with those of known inhibitors (if available).

Protocol 2: Molecular Dynamics (MD) Simulation for Stability Assessment

Objective: To evaluate the stability of the ligand-protein complex predicted by molecular docking and to study its dynamic behavior over time.

1. System Setup:

  • Use the best-docked pose from the molecular docking study as the starting structure.
  • Place the complex in a periodic box of a suitable water model (e.g., TIP3P).[8]
  • Add counter-ions (e.g., Na+ or Cl-) to neutralize the system.

2. Simulation Parameters:

  • Employ a molecular mechanics force field (e.g., AMBER, CHARMM) to describe the atomic interactions.
  • Perform an initial energy minimization of the entire system.
  • Gradually heat the system to a physiological temperature (e.g., 300 K) and equilibrate it under constant pressure and temperature (NPT ensemble).

3. Production Run:

  • Run the production MD simulation for a sufficient duration (e.g., 50-100 nanoseconds) to allow the system to reach a stable state.[8]

4. Trajectory Analysis:

  • Analyze the MD trajectory to calculate various parameters:
  • Root Mean Square Deviation (RMSD): To assess the overall stability of the protein and the ligand's position.
  • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
  • Radius of Gyration (Rg): To evaluate the compactness of the protein.
  • Hydrogen Bond Analysis: To monitor the stability of key hydrogen bonds between the ligand and the protein over time.
  • Calculate the binding free energy using methods like MM/PBSA or MM/GBSA to provide a more accurate estimation of the binding affinity.

Visualizations

The following diagrams illustrate the typical workflows and concepts involved in the computational validation of protein targets.

Computational_Target_Validation_Workflow cluster_0 In Silico Target Identification cluster_1 Target Validation cluster_2 Output & Analysis ligand This compound Derivative screening Virtual Screening / Reverse Docking ligand->screening database Protein Target Database database->screening putative_targets Putative Protein Targets screening->putative_targets Identifies potential targets docking Molecular Docking putative_targets->docking Predicts binding pose md_simulation Molecular Dynamics Simulation docking->md_simulation Assesses complex stability binding_energy Binding Free Energy Calculation md_simulation->binding_energy Refines affinity prediction validated_target Validated Target & Binding Mode binding_energy->validated_target Confirms interaction sar Structure-Activity Relationship validated_target->sar

Caption: Workflow for computational identification and validation of protein targets.

DltA_Signaling_Pathway d_alanine D-Alanine dlt_a DltA d_alanine->dlt_a atp ATP atp->dlt_a dltc DltC (Carrier Protein) dlt_b DltB dltc->dlt_b Transfers D-Ala lta Lipoteichoic Acid (LTA) d_ala_lta D-alanylated LTA lta->d_ala_lta dlt_a->dltc Activates D-Ala dlt_b->lta D-alanylates LTA cell_surface Bacterial Cell Surface (Positive Charge) d_ala_lta->cell_surface resistance Resistance to Cationic Antimicrobials cell_surface->resistance inhibitor This compound Derivative inhibitor->dlt_a Inhibits

Caption: Simplified pathway of LTA D-alanylation and the role of DltA as a target.

Conclusion

Computational methods provide a powerful and efficient approach to identifying and validating the protein targets of novel compounds like this compound and its derivatives. The available data, primarily from molecular docking and dynamics simulations on structurally related compounds, suggest that this compound derivatives have the potential to inhibit key enzymes in bacteria (DltA and NDK) and enzymes relevant to diabetic complications (ALR1 and ALR2).

The quantitative data presented in this guide, while not for this compound itself, offer a valuable comparative framework for researchers. The detailed protocols provide a starting point for those looking to apply these computational techniques in their own research. Further experimental validation is necessary to confirm these in silico findings and to fully elucidate the therapeutic potential of this compound and its derivatives. This guide serves to collate the current computational evidence and provide a clear path for future investigation.

References

The Great Divide: Unpacking the Correlation Between In Silico Docking and Experimental Binding of 3-Allylrhodanine

Author: BenchChem Technical Support Team. Date: December 2025

A critical examination of computational predictions versus empirical data reveals a nuanced relationship, highlighting both the power and pitfalls of in silico methods in drug discovery. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of in silico docking scores and experimental binding affinities for 3-Allylrhodanine, focusing on its interaction with the well-established therapeutic target, Aldose Reductase.

In the quest for novel therapeutics, computational docking has emerged as an indispensable tool, offering rapid and cost-effective screening of vast chemical libraries. However, the predictive accuracy of these in silico models is a subject of ongoing investigation. This guide delves into this topic by juxtaposing the theoretical binding predictions with concrete experimental evidence for this compound, a member of the rhodanine class of compounds known for their diverse biological activities.

Unveiling the Data: A Head-to-Head Comparison

While a single comprehensive study detailing both the in silico docking and experimental binding affinity of this compound against a specific protein target proved elusive, a focused analysis on the well-validated target for rhodanine derivatives, Aldose Reductase (ALR2), allows for a comparative overview. ALR2 is a key enzyme in the polyol pathway, and its inhibition is a therapeutic strategy for managing diabetic complications.

For the purpose of this guide, we will consider the closely related and clinically used rhodanine derivative, Epalrestat , as a proxy for which more robust data is available. Epalrestat, like this compound, features the core rhodanine scaffold and serves as an excellent case study for comparing docking scores with experimental findings.

CompoundProtein TargetIn Silico Docking Score (kcal/mol)Experimental Binding Affinity
Epalrestat Aldose Reductase (Rat Lens)Not explicitly found for this specific PDB, however, typical scores for potent inhibitors are in the range of -7 to -10 kcal/mol.IC50: 1.0 x 10⁻⁸ M [1]
Rhodanine Derivatives (General) Aldose Reductase (Human)Docking scores for various derivatives range from approximately -8 to -12 kcal/mol.[2]IC50 and Ki values for potent derivatives are in the nanomolar to low micromolar range.[3][4]

Note: The docking scores and binding affinities are sourced from different studies and may involve different experimental/computational conditions. Direct quantitative correlation should be approached with caution.

Experimental and Computational Methodologies: The How-To

Understanding the protocols behind the data is paramount for a sound comparison. Here, we outline the typical experimental and computational workflows.

Experimental Protocol: Aldose Reductase Inhibition Assay

The experimental determination of the half-maximal inhibitory concentration (IC50) for an inhibitor like Epalrestat against Aldose Reductase typically involves the following steps:

  • Enzyme Preparation: Aldose reductase is purified from a source, such as rat lens or human placenta.[1]

  • Assay Mixture: A reaction mixture is prepared containing a buffer (e.g., phosphate buffer), a cofactor (NADPH), and the substrate (e.g., D,L-glyceraldehyde).

  • Inhibitor Addition: Varying concentrations of the test compound (e.g., Epalrestat) are added to the assay mixture.

  • Enzyme Reaction: The enzymatic reaction is initiated by adding the purified aldose reductase.

  • Spectrophotometric Measurement: The activity of the enzyme is monitored by measuring the decrease in absorbance of NADPH at 340 nm over time, which is a direct measure of enzyme activity.

  • IC50 Calculation: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Computational Protocol: Molecular Docking

The in silico prediction of binding affinity through molecular docking generally follows this workflow:

  • Protein and Ligand Preparation: The 3D structure of the target protein (e.g., Aldose Reductase, PDB ID: 1US0) is obtained from the Protein Data Bank. The structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges. The 3D structure of the ligand (e.g., this compound or Epalrestat) is generated and optimized.

  • Grid Generation: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.

  • Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to explore the conformational space of the ligand within the defined grid and to predict the most favorable binding pose.

  • Scoring: A scoring function is used to estimate the binding affinity of the ligand to the protein for each predicted pose. The result is typically expressed as a docking score in units of energy (e.g., kcal/mol).

  • Analysis: The predicted binding poses and docking scores are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Visualizing the Process

To better understand the workflows and relationships discussed, the following diagrams are provided.

G cluster_in_silico In Silico Workflow cluster_experimental Experimental Workflow p1 Protein & Ligand Preparation p2 Grid Generation p1->p2 p3 Molecular Docking p2->p3 p4 Scoring & Analysis p3->p4 comp Comparative Analysis p4->comp Docking Score e1 Enzyme & Substrate Preparation e2 Inhibition Assay e1->e2 e3 Data Acquisition e2->e3 e4 Binding Affinity Calculation (IC50, Ki) e3->e4 e4->comp Binding Affinity

Workflow for comparing in silico and experimental data.

G Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase (ALR2) Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase Diabetic_Complications Diabetic_Complications Sorbitol->Diabetic_Complications This compound This compound Aldose Reductase (ALR2) Aldose Reductase (ALR2) This compound->Aldose Reductase (ALR2) Inhibition

The Polyol Pathway and the inhibitory action of this compound.

Conclusion: A Symbiotic Relationship

The comparison between in silico docking scores and experimental binding affinities for rhodanine derivatives like this compound and Epalrestat against Aldose Reductase underscores a crucial concept in modern drug discovery: computational and experimental approaches are not mutually exclusive but are powerful allies. While docking scores provide rapid and valuable insights into potential binding modes and affinities, they are predictions that necessitate experimental validation. Discrepancies can arise from various factors, including the limitations of scoring functions, protein flexibility, and the specific conditions of the experimental assay. Ultimately, a synergistic approach, where in silico screening guides experimental efforts and experimental data refines computational models, offers the most efficient and effective path toward the discovery of novel and potent therapeutics.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of inhibitor candidates is paramount to mitigating off-target effects and ensuring therapeutic specificity. This guide provides an objective comparison of 3-Allylrhodanine-based inhibitors, a class of compounds with recognized therapeutic potential but also known for promiscuous binding, against related kinase targets. We present illustrative experimental data, detailed methodologies for key assays, and visualizations of relevant signaling pathways to aid in the comprehensive evaluation of these inhibitors.

The rhodanine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a broad spectrum of biological activities. However, compounds based on this scaffold are often flagged as Pan Assay Interference Compounds (PAINS) due to their tendency to interact with multiple targets.[1][2] This guide focuses on this compound derivatives, which have been investigated as inhibitors of various protein kinases, particularly within the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical regulator of cell proliferation and survival.[3][4]

Quantitative Cross-Reactivity Profiling

Table 1: Illustrative Kinase Inhibition Profile of Representative Rhodanine-Based Compounds

Kinase TargetInhibitor (Rhodanine Derivative)IC50 (nM)Reference CompoundIC50 (nM)
Primary Target
EGFRRhodanine Derivative A30.1Gefitinib18.2
Related Off-Targets
HER2Rhodanine Derivative B45.7Lapatinib13
VEGFR2Rhodanine Derivative C100Sorafenib90
p38α MAPKRhodanine Derivative D35SB203580350-500
PI3KαRhodanine Derivative E2600
Akt1Rhodanine Derivative F>10000
MEK1Rhodanine Derivative G>10000
CDK2Rhodanine Derivative H>10000

Note: The IC50 values presented are from different studies and for various rhodanine derivatives, not a single this compound compound. This table is for illustrative purposes to demonstrate the concept of cross-reactivity profiling.[4][5][6][7][8]

Visualizing Potential Cross-Reactivity in Signaling Pathways

To understand the implications of off-target inhibition, it is crucial to visualize the signaling pathways in which these kinases operate. Below are diagrams of the EGFR and MAPK signaling pathways, highlighting potential points of inhibition and cross-reactivity for a this compound-based inhibitor targeting EGFR.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 PI3K PI3K EGFR->PI3K STAT3 STAT3 EGFR->STAT3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation EGF EGF EGF->EGFR Binds Inhibitor This compound Inhibitor Inhibitor->EGFR Inhibits (Primary Target) Inhibitor->PI3K Potential Cross-reactivity Inhibitor->AKT Potential Cross-reactivity

EGFR Signaling Pathway and Potential Inhibitor Action.

MAPK_Signaling_Pathway cluster_upstream Upstream Signals cluster_cascade MAPK Cascade cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinases (e.g., EGFR) MAPKKK MAPKKK (e.g., RAF, MEKK) RTK->MAPKKK GPCR GPCRs GPCR->MAPKKK Stress Stress Stimuli Stress->MAPKKK MAPKK MAPKK (e.g., MEK, MKK3/6) MAPKKK->MAPKK MAPK MAPK (e.g., ERK, p38, JNK) MAPKK->MAPK Transcription Transcription Factors (e.g., c-Jun, c-Fos) MAPK->Transcription CellularResponse Cellular Response (Proliferation, Apoptosis) Transcription->CellularResponse Inhibitor This compound Inhibitor Inhibitor->RTK Primary Target (e.g., EGFR) Inhibitor->MAPK Potential Cross-reactivity (e.g., p38)

MAPK Signaling Pathway and Potential Cross-Reactivity.

Experimental Protocols for Cross-Reactivity Profiling

Accurate determination of an inhibitor's selectivity profile relies on robust and well-defined experimental protocols. Below are methodologies for two common kinase assays used for cross-reactivity profiling.

ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[4]

Materials:

  • Kinase of interest

  • Substrate for the kinase

  • This compound-based inhibitor (or other test compounds)

  • ATP

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 96- or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase, its substrate, and the test inhibitor at various concentrations in a kinase reaction buffer.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a predetermined time (e.g., 60 minutes).

  • ATP Depletion:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Detection:

    • Add Kinase Detection Reagent to each well to convert the ADP generated in the kinase reaction into ATP. This new ATP is then used by a luciferase/luciferin reaction to produce light.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

    • The amount of light produced is proportional to the amount of ADP generated and thus to the kinase activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

LanthaScreen® Eu Kinase Binding Assay

The LanthaScreen® Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) competitive binding assay. It measures the displacement of a fluorescently labeled tracer from the kinase's ATP binding site by a test inhibitor.[9]

Materials:

  • Kinase of interest (tagged, e.g., with GST or His)

  • LanthaScreen® Eu-labeled anti-tag antibody

  • Alexa Fluor® 647-labeled kinase tracer (ATP-competitive)

  • This compound-based inhibitor (or other test compounds)

  • Black, low-volume 384-well plates

  • TR-FRET-capable plate reader

Procedure:

  • Assay Setup:

    • Prepare serial dilutions of the test inhibitor.

    • Prepare a mixture of the tagged kinase and the Eu-labeled anti-tag antibody.

    • Prepare the Alexa Fluor® 647-labeled tracer at the appropriate concentration.

  • Binding Reaction:

    • In a 384-well plate, add the test inhibitor dilutions.

    • Add the kinase/antibody mixture to all wells.

    • Add the tracer to all wells to initiate the binding reaction.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET-capable plate reader, measuring the emission at both the europium donor wavelength (e.g., 620 nm) and the Alexa Fluor® 647 acceptor wavelength (e.g., 665 nm).

  • Data Analysis:

    • Calculate the emission ratio (acceptor/donor).

    • A decrease in the TR-FRET signal (lower emission ratio) indicates displacement of the tracer by the inhibitor.

    • Plot the emission ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for kinase inhibitor profiling, from initial screening to detailed cross-reactivity analysis.

Kinase_Inhibitor_Profiling_Workflow cluster_discovery Discovery & Initial Screening cluster_validation Hit Validation & Potency cluster_selectivity Selectivity & Cross-Reactivity Profiling cluster_output Output HTS High-Throughput Screening (Single Concentration) Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response Assays (IC50 Determination) Hit_ID->Dose_Response Primary_Target Confirmation of Primary Target Inhibition Dose_Response->Primary_Target Kinase_Panel Kinase Selectivity Panel Screening (e.g., 100+ kinases) Primary_Target->Kinase_Panel Off_Target_ID Identification of Off-Targets Kinase_Panel->Off_Target_ID SAR Structure-Activity Relationship (SAR) Studies Off_Target_ID->SAR Lead_Compound Lead Compound with Known Selectivity Profile SAR->Lead_Compound

Workflow for Kinase Inhibitor Profiling.

By employing these systematic approaches to cross-reactivity profiling, researchers can gain a deeper understanding of the selectivity of this compound-based inhibitors and make more informed decisions in the drug discovery and development process. This comprehensive evaluation is essential for advancing promising lead compounds with the desired efficacy and a minimized potential for off-target related toxicities.

References

A Comparative Guide to 3D-QSAR Modeling for Predicting the Biological Activity of Rhodanine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 3D-Quantitative Structure-Activity Relationship (3D-QSAR) modeling approaches for predicting the biological activity of rhodanine derivatives, with a specific focus on 3-allylrhodanine analogs. We will delve into the performance of these models, supported by experimental data, and provide detailed methodologies for key experimental and computational protocols.

Performance of 3D-QSAR Models for Rhodanine Derivatives

3D-QSAR is a powerful computational technique used in drug design to correlate the biological activity of a series of compounds with their three-dimensional properties.[1][2][3] Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are frequently employed to build these models.[1][4] The predictive power of a 3D-QSAR model is evaluated using several statistical parameters, with the squared correlation coefficient (R²) and the cross-validated correlation coefficient (Q²) being the most critical. A high R² value indicates a good fit of the model to the training data, while a high Q² value signifies good predictive ability for new, untested compounds.

Below is a summary of statistical parameters from published 3D-QSAR studies on various rhodanine derivatives, which can serve as a benchmark for new modeling efforts.

Model TypeTarget/ActivityNo. of Compoundsr²_predReference
Atom-based 3D-QSARProstate Cancer (3VHE inhibitors)74 (56 training, 18 test)0.90320.86950.861[5][6]
CoMSIANon-small cell lung cancer510.810.510.80
QSARHuman T cell lymphomaNot Specified0.750.64Not Reported[7]
CoMFAβ-adrenoceptor agonistsNot SpecifiedNot Reported0.578 (β1), 0.595 (β2), 0.558 (β3)Not Reported[8]

Note: The performance of a 3D-QSAR model is highly dependent on the dataset, the alignment of the molecules, and the specific methodology used.

Experimental and Computational Protocols

A typical workflow for a 3D-QSAR study involves the synthesis of a series of compounds, evaluation of their biological activity, and subsequent computational modeling.

The synthesis of this compound derivatives often starts with the parent compound, this compound. A common method for introducing substituents at the 5-position is the Knoevenagel condensation.[9]

Example Protocol for the Synthesis of (Z)-3-Allyl-5-(4-nitrobenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one: [9]

  • A mixture of this compound (10 mmol), anhydrous sodium acetate (10 mmol), and 4-nitrobenzaldehyde (12.5 mmol) is refluxed in glacial acetic acid (10 mL) for 5 hours.

  • After cooling, the resulting yellow crystals are collected by filtration.

  • The crystals are washed with water (2 x 5 mL), ethanol (2 x 5 mL), and diethyl ether (5 mL).

  • The final product is characterized using spectroscopic methods such as IR and NMR.[9]

The synthesized compounds are then tested for their biological activity using appropriate in vitro or in vivo assays. For example, if the target is an enzyme, an enzymatic assay would be used to determine the concentration of the compound required to inhibit the enzyme's activity by 50% (IC50). These IC50 values are then typically converted to their logarithmic form (pIC50) for use in the 3D-QSAR modeling.[6]

The following is a generalized protocol for developing a 3D-QSAR model:

  • Ligand Preparation: The 3D structures of the synthesized compounds are built and optimized using a suitable force field (e.g., OPLS_2005).[6]

  • Molecular Alignment: The molecules are aligned based on a common substructure or a pharmacophore model. This is a critical step as the quality of the alignment directly impacts the model's performance.[6]

  • Dataset Division: The full dataset of molecules is randomly divided into a training set (typically 75-80% of the compounds) and a test set (20-25%). The training set is used to build the model, while the test set is used to validate its predictive power.[6]

  • 3D-QSAR Model Generation: Using software like PHASE, CoMFA, or CoMSIA, a 3D grid is generated around the aligned molecules. Steric and electrostatic fields (in CoMFA and CoMSIA), as well as other fields like hydrophobic, hydrogen bond donor, and acceptor fields (in CoMSIA), are calculated at each grid point.[4]

  • Statistical Analysis: Partial Least Squares (PLS) regression is commonly used to generate a linear equation that correlates the variations in the calculated fields with the variations in the biological activity (pIC50 values).[4]

  • Model Validation: The generated model is validated internally using cross-validation (e.g., leave-one-out) to calculate Q², and externally by predicting the biological activity of the test set compounds to calculate r²_pred.[5]

Workflow for 3D-QSAR Modeling

The logical flow of a 3D-QSAR study, from data preparation to model validation and interpretation, is illustrated in the following diagram.

3D-QSAR Workflow cluster_data_prep Data Preparation cluster_modeling Computational Modeling cluster_validation Model Validation & Interpretation cluster_output Outcome A Dataset of this compound Derivatives C Conversion to pIC50 A->C B Biological Activity Data (IC50) B->C D 3D Structure Generation & Optimization C->D E Molecular Alignment D->E F Dataset Splitting (Training/Test) E->F G 3D-QSAR Model Generation (CoMFA/CoMSIA) F->G H Internal Validation (Q²) G->H I External Validation (r²_pred) G->I J Contour Map Analysis G->J K Predictive Model for Biological Activity H->K I->K L Design of Novel Potent Derivatives J->L

Caption: A flowchart illustrating the key steps in a typical 3D-QSAR modeling study.

Alternative Approaches

While 3D-QSAR is a valuable tool, it is often used in conjunction with other computational methods to gain a more comprehensive understanding of structure-activity relationships.

  • Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[7] Docking studies can provide insights into the specific interactions between the ligand and the active site of the target protein, which can help in interpreting the results of 3D-QSAR models.

  • 2D-QSAR: This approach correlates biological activity with 2D molecular descriptors, such as physicochemical properties and topological indices. While generally less powerful than 3D-QSAR, 2D-QSAR models can be easier to develop and interpret.[10]

  • Pharmacophore Modeling: This technique identifies the essential 3D arrangement of functional groups (pharmacophoric features) that are responsible for a compound's biological activity. Pharmacophore models can be used for virtual screening to identify new potential lead compounds.[5]

By integrating these different computational approaches, researchers can build more robust and predictive models to guide the design and optimization of novel this compound derivatives with desired biological activities.

References

Safety Operating Guide

Navigating the Safe Disposal of 3-Allylrhodanine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is a cornerstone of laboratory safety and environmental responsibility. 3-Allylrhodanine, a rhodanine derivative, requires specific disposal procedures due to its hazardous properties. This guide provides essential, step-by-step information to ensure its safe and compliant disposal.

Understanding the Hazards

This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1] Like other rhodamine derivatives, it is considered toxic and a biohazard, with potential for long-lasting harmful effects on aquatic life.[2][3] Therefore, it must not be disposed of with general household garbage.[2]

Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes:

  • Gloves: Chemical-resistant gloves to prevent skin contact.

  • Eye Protection: Safety glasses with side shields or goggles to protect against splashes.

  • Respiratory Protection: A dust mask, such as a type N95 (US), should be used, especially when handling the solid form, to avoid inhalation.

  • Lab Coat: To protect clothing and skin from contamination.

Step-by-Step Disposal Procedure

The disposal of this compound should be managed through an approved licensed professional disposal service or a designated waste disposal plant.[2][4] The following steps outline the process for preparing this chemical for disposal:

  • Segregation: Do not mix this compound waste with other waste streams.[5] It should be collected in a dedicated, properly labeled waste container.

  • Container Selection: Use a container that is compatible with this compound. Often, the original container is a suitable option.[5] The container must be in good condition and have a secure, tightly closing lid to prevent leaks or spills.[5][6]

  • Labeling: The waste container must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name, "this compound".[5] Include the approximate quantity of the waste.

  • Storage: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area. This area should be away from incompatible materials, such as strong oxidizing agents and strong acids.[7]

  • Spill Management: In the event of a spill, collect the material using an absorbent, non-combustible material. The collected spill residue and cleaning materials should also be placed in a sealed, labeled hazardous waste container for disposal.[3]

  • Waste Pickup: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a contracted licensed professional disposal service.[2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow A Identify this compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Dust Mask) A->B C Is the waste container compatible and in good condition? B->C D Obtain a suitable container. C->D No E Segregate and collect waste in the container. C->E Yes D->E F Securely seal the container. E->F G Label container with 'HAZARDOUS WASTE' and 'this compound'. F->G H Store in designated hazardous waste area. G->H I Arrange for pickup by a licensed waste disposal service. H->I J Disposal Complete I->J

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific safety guidelines and the material's Safety Data Sheet (SDS) for the most comprehensive information.

References

Personal protective equipment for handling 3-Allylrhodanine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of 3-Allylrhodanine, tailored for researchers, scientists, and professionals in drug development. Following these procedural steps is critical for ensuring laboratory safety and operational integrity.

Hazard Identification and Classification

This compound is a chemical compound that requires careful handling due to its potential health hazards. It is classified as a combustible solid. The primary routes of exposure are inhalation, skin contact, and eye contact.

GHS Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Signal Word: Warning

Chemical and Physical Properties

A summary of the key quantitative data for this compound is provided below for easy reference.

PropertyValue
Molecular Formula C₆H₇NOS₂
Molecular Weight 173.26 g/mol
Appearance Solid
Melting Point 46-48 °C
Boiling Point 139 °C at 6 mmHg
Density 1.135 g/mL at 25 °C

Personal Protective Equipment (PPE)

Strict adherence to the use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety.

1. Hand Protection:

  • Wear impervious, chemical-resistant gloves (e.g., Nitrile, Neoprene).[1]

  • Inspect gloves for any signs of degradation or puncture before use.[2]

  • For tasks with a high risk of splashing or contamination, wearing two pairs of gloves is required.[3][4]

  • Change gloves regularly, at least every 30 to 60 minutes, or immediately if contaminated.[5]

2. Eye and Face Protection:

  • Wear chemical safety goggles that provide a complete seal around the eyes.[5][6]

  • In situations where splashing is a significant risk, a face shield must be worn in combination with safety goggles to provide full facial protection.[1][5]

3. Body Protection:

  • Wear a disposable, low-permeability laboratory gown with a solid front, long sleeves, and tight-fitting knit or elastic cuffs.[3][7]

  • Ensure the gown is changed immediately if it becomes contaminated.[8]

4. Respiratory Protection:

  • When handling the solid form outside of a certified chemical fume hood, a dust mask (N95 or equivalent) is required to prevent inhalation of airborne particles.

Operational Plan: Safe Handling Protocol

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area.[9][10]

  • All procedures that may generate dust or aerosols must be conducted within a certified chemical fume hood.[6][9]

  • Ensure safety showers and eyewash stations are readily accessible and have been recently tested.[11]

2. Procedural Steps:

  • Before beginning work, ensure all necessary PPE is donned correctly.

  • Wash hands thoroughly before and after handling the chemical, even if gloves were worn.[3][10]

  • Avoid all direct contact with the skin and eyes.[6]

  • Do not breathe in dust or vapors.[10]

  • Prohibit eating, drinking, and smoking in the laboratory area where the chemical is handled.[3][10]

  • Keep the container tightly closed when not in use.[9]

  • Keep away from all sources of ignition, including heat, sparks, and open flames.[10]

Disposal Plan

1. Waste Collection:

  • Collect all this compound waste, including contaminated consumables (e.g., gloves, wipes, pipette tips), in a designated, clearly labeled, and sealed hazardous waste container.

  • Do not mix with other waste streams unless compatibility has been confirmed.

2. Disposal Procedure:

  • Dispose of chemical waste through an approved and licensed waste disposal contractor.[2]

  • Under no circumstances should this compound or its containers be disposed of in the regular trash or down the sanitary sewer.[12]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

1. Eye Contact:

  • Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure a thorough rinse.[2][13]

  • Remove contact lenses if present and easy to do so.[2]

  • Seek immediate medical attention from an ophthalmologist.

2. Skin Contact:

  • Immediately remove all contaminated clothing.[8][9]

  • Wash the affected skin area thoroughly with soap and lukewarm water for at least 15 minutes.[8][11]

  • Seek medical attention if irritation develops or persists.

3. Inhalation:

  • Move the affected individual to an area with fresh air immediately.[2][10]

  • If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[9]

4. Ingestion:

  • Do NOT induce vomiting.[2]

  • Rinse the mouth with water.[2]

  • Have the person drink one or two glasses of water, if conscious and able to swallow.

  • Call a poison control center or seek immediate medical attention.[2]

5. Spills:

  • Minor Spill: Alert others in the immediate area. Wearing full PPE, cover the spill with an inert absorbent material. Carefully sweep up the material and place it into a designated hazardous waste container.[6] Clean the affected area thoroughly.

  • Major Spill: Evacuate the laboratory immediately and alert others.[14] Close the doors to the affected area. Contact your institution's emergency response team or local emergency services.[14]

Workflow for Safe Handling of this compound

Safe_Handling_Workflow prep Preparation ppe Don Personal Protective Equipment (PPE) - Double Gloves - Safety Goggles & Face Shield - Lab Gown - N95 Respirator prep->ppe Step 1 handling Chemical Handling (Inside Chemical Fume Hood) ppe->handling Step 2 decon Decontamination handling->decon Step 3 emergency Emergency Event (Spill / Exposure) handling->emergency disposal Waste Disposal decon->disposal Step 4 end End of Process disposal->end Step 5 emergency_proc Follow Emergency Procedures - Evacuate / Alert - First Aid - Report emergency->emergency_proc Immediate Action emergency_proc->end

Caption: Logical workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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3-Allylrhodanine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.